molecular formula C11H9BrFNO2 B1461277 ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate CAS No. 1154319-69-3

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Cat. No.: B1461277
CAS No.: 1154319-69-3
M. Wt: 286.1 g/mol
InChI Key: ITQAHSRPLLMTIL-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrFNO2 and its molecular weight is 286.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQAHSRPLLMTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the development of kinase inhibitors and antiviral agents.

Executive Summary & Chemical Identity

This compound is a trisubstituted indole scaffold characterized by a specific halogenation pattern (4-fluoro, 7-bromo) and a reactive ester handle at the C2 position. This compound serves as a "privileged structure" in drug discovery, particularly for fragment-based drug design (FBDD) where the 7-bromo position allows for rapid library expansion via cross-coupling reactions, and the 4-fluoro substituent improves metabolic stability by blocking the P450-labile C4 position.

Chemical Identification Data
PropertyData
Chemical Name This compound
CAS Number 1154319-69-3
Parent Acid CAS 926208-98-2 (7-Bromo-4-fluoro-1H-indole-2-carboxylic acid)
Molecular Formula C₁₁H₉BrFNO₂
Molecular Weight 286.10 g/mol
SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water

Structural Properties & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity. Each substituent provides a distinct handle for chemical elaboration, allowing medicinal chemists to "walk around the ring" during lead optimization.

Functional Group Analysis
  • C7-Bromine (Synthetic Handle): The most critical feature. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of solubilizing groups or pharmacophores to the "bottom" of the indole cleft.

  • C4-Fluorine (Metabolic Shield): Fluorine at C4 is strategically placed to block oxidative metabolism (hydroxylation) often observed at this electron-rich position in unsubstituted indoles. It also modulates the pKa of the indole NH.

  • C2-Ester (Anchor): Provides a gateway to amides (via aminolysis/hydrolysis-coupling) or alcohols (via reduction), serving as the primary hydrogen-bonding interaction site in many kinase binding pockets (e.g., Hinge Region binding).

Reactivity Logic Diagram

Reactivity Core Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate Suzuki Suzuki Coupling (at C7-Br) Core->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis Hydrolysis/Amidation (at C2-Ester) Core->Hydrolysis LiOH or R-NH2 Alkylation N-Alkylation (at N1-H) Core->Alkylation NaH, R-X Biaryl 7-Aryl/Heteroaryl Derivatives Suzuki->Biaryl Amide Indole-2-carboxamides (Kinase Hinge Binders) Hydrolysis->Amide NSub N1-Substituted Analogs Alkylation->NSub

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the three primary vectors for chemical diversity.

Synthetic Protocol: Fischer Indole Synthesis

The most robust method for constructing this specific substitution pattern is the Fischer Indole Synthesis . Direct halogenation of a pre-formed indole-2-carboxylate often yields mixtures (regioselectivity issues at C3/C5/C6), whereas the Fischer approach locks the substituents in place from the hydrazine precursor.

Retrosynthetic Logic

To obtain the 4-fluoro and 7-bromo pattern, the cyclization must occur on a hydrazine derived from 2-bromo-5-fluoraniline .

  • Precursor: (2-Bromo-5-fluorophenyl)hydrazine (CAS 60481-35-8).[1][2]

  • Cyclization Partner: Ethyl Pyruvate.[3]

Step-by-Step Experimental Protocol

Reaction Overview:



Materials:
  • (2-Bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

  • Ethanol (Absolute)

  • Toluene (for cyclization)[4]

Procedure:
  • Hydrazone Formation:

    • Dissolve (2-bromo-5-fluorophenyl)hydrazine HCl (10 mmol) in Ethanol (30 mL).

    • Add Ethyl pyruvate (11 mmol) dropwise at room temperature.

    • Stir for 2–4 hours. A precipitate (the hydrazone) typically forms.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. Note: Isolate this intermediate for higher purity in the next step.

  • Cyclization (Fischer Rearrangement):

    • Suspend the dried hydrazone in Toluene (50 mL).

    • Add p-Toluenesulfonic acid (pTSA) (1.5 eq) or Polyphosphoric acid (5 eq by weight).

    • Reflux the mixture using a Dean-Stark trap to remove water (critical for driving the equilibrium).

    • Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

    • Regioselectivity Note: Cyclization can theoretically occur at the position ortho to the hydrazine. In 2-bromo-5-fluorophenylhydrazine, one ortho position is blocked by Bromine (C2), forcing cyclization to the other ortho position (C6). This unequivocally yields the 7-bromo-4-fluoro isomer.

  • Work-up & Purification:

    • Cool to room temperature. Neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.[3]

    • Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram

FischerSynthesis cluster_regio Regiocontrol Precursor (2-Bromo-5-fluorophenyl)hydrazine (CAS 60481-35-8) Hydrazone Intermediate Hydrazone Precursor->Hydrazone EtOH, RT Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone EtOH, RT Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Hydrazone->Sigmatropic Acid (pTSA/PPA), Heat Product Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate Sigmatropic->Product - NH3 Note Bromine at C2 blocks cyclization, forcing reaction to C6. Result: 7-Br, 4-F pattern.

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis ensuring the specific 4,7-substitution pattern.

Medicinal Chemistry Applications

Kinase Inhibitors (Vemurafenib Analogs)

The 7-substituted indole scaffold is structurally homologous to the 7-azaindole core found in Vemurafenib (Zelboraf), a BRAF inhibitor.

  • Mechanism: The indole NH and C2-carbonyl (from the ester/amide) form a donor-acceptor motif that binds to the kinase hinge region (Glu/Cys residues).

  • Role of 7-Br: Allows extension into the solvent-exposed region or the "gatekeeper" pocket via Suzuki coupling with aryl boronic acids.

HCV NS5B Polymerase Inhibitors

Indole-2-carboxylates are well-documented allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Role of 4-F: Enhances lipophilicity (LogP) for membrane permeability while preventing metabolic degradation of the indole core.

  • Structure-Activity Relationship (SAR): The ester is often hydrolyzed to the acid or converted to an acyl sulfonamide to mimic the transition state of the phosphoryl transfer reaction.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, fume hood). Brominated indoles can be photosensitive; store in amber vials.

  • Storage: Keep cool (2-8°C) and dry. The ester is stable, but the free acid (if hydrolyzed) may decarboxylate at high temperatures (>200°C).

References

  • PubChem Compound Summary: 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (Parent Acid). CID 16313512.[5] Link

  • Bidepharm Product Data: this compound (CAS 1154319-69-3). Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the regiochemistry of ortho-substituted hydrazines).
  • Popowycz, F., et al. (2011). "Synthesis of 4- and 7-azaindoles via the Fischer reaction." Tetrahedron, 67(14), 2467-2473. (Demonstrates the regiochemical logic used in the protocol above).

Sources

CAS 292636-09-0 ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 292636-09-0 | Formula: C₁₁H₉BrFNO₂ | M.W.: 286.10 g/mol

Part 1: Molecular Architecture & Significance

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate represents a high-value scaffold in medicinal chemistry, specifically designed for the construction of multi-functionalized indole derivatives. Its significance lies in its orthogonal reactivity profile :

  • C7-Bromine: A "soft" electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl extensions.

  • C4-Fluorine: A metabolic blocker that modulates pKa and lipophilicity. While less reactive than the bromine, it can participate in nucleophilic aromatic substitution (

    
    ) under forcing conditions or serve as a stable bioisostere for hydrogen to block metabolic oxidation.
    
  • C2-Ester: A "hard" electrophile serving as a masked carboxylic acid, amenable to hydrolysis, reduction, or direct amidation to form pharmacophores.

This compound is frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and receptor modulators where the indole core mimics the purine or tryptophan residues in biological pockets.

Part 2: Comprehensive Hazard Profiling

Note: While specific toxicological data for this exact intermediate may be limited, its classification is derived from the structure-activity relationship (SAR) of halogenated indole esters.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1]H335
Risk Assessment Logic
  • Inhalation Risk: The indole core, combined with halogenation, increases lipophilicity, potentially facilitating absorption through mucous membranes. Dust generation during weighing is the primary exposure vector.

  • Chemical Burns: While not corrosive, the hydrolysis of the ester in moisture-rich environments (eyes, lungs) can generate localized acidity. The bromine substituent adds potential for sensitization.

Part 3: Strategic Handling & Storage Protocols

Objective: Maintain chemical integrity (purity >98%) while preventing operator exposure.

Environmental Control
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Halogenated indoles can be susceptible to oxidative degradation over prolonged periods.

  • Temperature: 2–8°C (Refrigerated) . Low temperature retards ester hydrolysis and potential dehalogenation.

  • Light: Amber Vials Required . Carbon-Bromine bonds are photosensitive; UV exposure can lead to radical formation and homolytic cleavage.

"Self-Validating" Handling Workflow

This protocol ensures that safety checks are integral to the experimental process.

SafetyWorkflow cluster_logic Validation Logic Start Start: Weighing Check Visual Check: Is solid white/off-white? Start->Check PPE PPE: Nitrile Gloves (Double), N95/P100 or Fume Hood Check->PPE Yes Waste Disposal: Halogenated Organic Waste Check->Waste No (Discolored/Yellow) Solvent Dissolution: Use Anhydrous Solvent (DMF/DMSO/DCM) PPE->Solvent Solvent->Waste Post-Experiment

Figure 1: Safe handling workflow incorporating visual purity validation.

Part 4: Synthetic Utility & Experimental Protocols

Synthesis of the Core Scaffold

The most robust route to This compound is the Fischer Indole Synthesis . This method is preferred for its scalability and the availability of precursors.

Reaction Scheme:

  • Precursors: (2-Bromo-5-fluorophenyl)hydrazine + Ethyl Pyruvate.

  • Catalyst: Polyphosphoric Acid (PPA) or

    
    /EtOH.
    
  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic Rearrangement 
    
    
    
    Ammonia elimination.

Protocol (Step-by-Step):

  • Hydrazone Formation: Dissolve (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in Ethanol. Stir at RT for 2 hours. Validation: Monitor TLC (Hexane:EtOAc 8:1) for disappearance of hydrazine.

  • Cyclization: Evaporate solvent. Resuspend residue in Polyphosphoric Acid (PPA). Heat to 100-110°C for 3-4 hours. Critical: Do not overheat (>120°C) to prevent defluorination.

  • Quench: Pour onto crushed ice/water mixture with vigorous stirring. The indole ester will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene.

Functionalization Pathways

The utility of CAS 292636-09-0 is best realized through divergent synthesis.

SynthesisPath Core Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate (CAS 292636-09-0) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Br Reactivity Hydrolysis Saponification (LiOH, THF/H2O) Core->Hydrolysis Ester Reactivity Alkylation N-Alkylation (NaH, R-X, DMF) Core->Alkylation NH Acidity (pKa ~16) ProductA 7-Aryl Analogues (Kinase Inhibitor Core) Suzuki->ProductA ProductB Indole-2-Carboxylic Acid (Peptide Coupling) Hydrolysis->ProductB ProductC N-Substituted Indoles (Lipophilicity Tuning) Alkylation->ProductC

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Part 5: Emergency Response Framework

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes . The presence of the ester group can lead to hydrolysis-induced acidity on the ocular surface. Consult an ophthalmologist.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG is superior for solubilizing lipophilic indoles compared to water alone.

  • Ingestion: Do NOT induce vomiting. The compound is likely a solid irritant; aspiration risk is low, but gastric irritation is high. Rinse mouth with water.[1][2]

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[2]
    
  • Specific Hazards: Combustion will generate Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (

    
    ).
    
  • PPE: Firefighters must wear full structural gear and Self-Contained Breathing Apparatus (SCBA) due to the risk of HF generation, which is corrosive to lung tissue.

Spill Containment
  • Isolate: Evacuate a 10-meter radius.

  • Suppress: Dampen solid spills with a light oil or PEG to prevent dust generation.

  • Clean: Sweep up into a dedicated halogenated waste container. Do not use water for initial cleanup to avoid spreading the material.

Part 6: Physical & Chemical Properties (Reference)

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point Not Experimentally Determined*Analogues typically melt 140-180°C. Verify experimentally.
Solubility (Water) NegligibleHydrophobic scaffold.
Solubility (Organic) HighDMSO, DMF, Ethyl Acetate, DCM.
Molecular Weight 286.10
pKa (NH) ~16-17Weakly acidic, deprotonatable by NaH/Cs₂CO₃.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11607987 (Related Indole Scaffolds). Retrieved from [Link]

  • Ishikura, M., et al. (2015).Recent advances in the synthesis of biologically active indole derivatives. Chemical Reviews. (Contextual grounding for Fischer Indole Synthesis protocols).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer-Verlag Berlin Heidelberg. (Source for halogenated indole reactivity).[3]

Sources

A Technical Guide to the Therapeutic Potential of 4-Fluoro-7-Bromoindole Derivatives in Neurology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold represents a "privileged structure" in neuropharmacology, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, specifically fluorine and bromine at the 4- and 7-positions respectively, creates a versatile chemical entity with significant therapeutic potential in neurology. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a crucial synthetic handle for creating diverse molecular libraries. This guide provides an in-depth technical exploration of 4-fluoro-7-bromoindole derivatives, detailing their chemical synthesis, multifaceted mechanisms of action, and preclinical validation in models of major neurological disorders, including depression, Alzheimer's disease, Parkinson's disease, and neuropathic pain. We will dissect the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on the clinical translation of this promising class of compounds.

Part 1: The Chemical Foundation of 4-Fluoro-7-Bromoindoles

The Indole Scaffold: A Privileged Structure in Neuropharmacology

The indole nucleus is a ubiquitous bicyclic aromatic heterocycle found in a vast array of natural products and synthetic drugs. Its structural resemblance to the neurotransmitter serotonin has made it a cornerstone in the development of therapies for psychiatric and neurological conditions.[1] Derivatives of this scaffold have been successfully developed as agents targeting a wide range of molecular pathways implicated in neurodegeneration, neuroinflammation, and mood disorders.[1][2]

Strategic Importance of Fluorine and Bromine Substitution

The unique properties of 4-fluoro-7-bromoindole stem from its specific halogenation pattern.

  • Fluorine at the 4-position: The high electronegativity of fluorine significantly alters the electronic properties of the indole ring. This modification can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and increased binding affinity to target proteins.[3][4] The introduction of fluorine is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation and to modulate the pKa of nearby functional groups.

  • Bromine at the 7-position: The bromine atom is an exceptionally useful synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3][5] This allows for the systematic and efficient introduction of diverse organic fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Synthesis of the 4-Fluoro-7-Bromoindole Core and its Derivatives

The 7-Bromo-4-fluoroindole core is a valuable heterocyclic intermediate for building novel pharmaceutical candidates.[3] Its synthesis and subsequent derivatization are critical steps in drug discovery. A common and robust method involves palladium-catalyzed cross-coupling reactions to append various functional groups to the indole nucleus.

This protocol describes a general procedure for the synthesis of 7-amino-substituted 4-fluoroindole derivatives, a key step in creating compounds with potential activity at serotonin receptors or other amine-binding targets.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-fluoro-7-bromoindole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like Xantphos (0.04 equiv.).

  • Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 equiv.). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reaction Execution: Add anhydrous toluene or dioxane as the solvent via syringe. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).[6]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-amino-4-fluoroindole derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.[6]

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_purification Purification & Analysis 4-Fluoro-7-Bromoindole 4-Fluoro-7-Bromoindole Inert Atmosphere (Argon) Inert Atmosphere (Argon) 4-Fluoro-7-Bromoindole->Inert Atmosphere (Argon) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Inert Atmosphere (Argon) Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Inert Atmosphere (Argon) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Inert Atmosphere (Argon) Anhydrous Solvent (Toluene) Anhydrous Solvent (Toluene) Inert Atmosphere (Argon)->Anhydrous Solvent (Toluene) Heating (80-110°C) Heating (80-110°C) Anhydrous Solvent (Toluene)->Heating (80-110°C) Workup & Filtration Workup & Filtration Heating (80-110°C)->Workup & Filtration Column Chromatography Column Chromatography Workup & Filtration->Column Chromatography Product Product Column Chromatography->Product Characterization (NMR, MS) Characterization (NMR, MS) Product->Characterization (NMR, MS) G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HT_Synthesis 5-HT Synthesis Tryptophan->5-HT_Synthesis TPH Vesicle Vesicular Storage of 5-HT 5-HT_Synthesis->Vesicle VMAT2 Synaptic_Cleft Synaptic 5-HT Vesicle->Synaptic_Cleft Release 5HT7_Receptor 5-HT₇ Receptor Signal Transduction Synaptic_Cleft->5HT7_Receptor:f0 SERT SERT Transporter Synaptic_Cleft->SERT Reuptake Derivative_SSRI Indole Derivative (SSRI action) Derivative_SSRI->SERT Inhibits Derivative_Agonist Indole Derivative (5-HT₇ Agonist) Derivative_Agonist->5HT7_Receptor:f0 Activates G Pathogen_Signal Pathological Stimulus (e.g., Aβ, α-synuclein) Microglia Microglia (Resting) Pathogen_Signal->Microglia Activated_Microglia Microglia (Activated M1) Microglia->Activated_Microglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activated_Microglia->Cytokines ROS Oxidative Stress (ROS, NO) Activated_Microglia->ROS Neuronal_Damage Neuronal Damage & Apoptosis Cytokines->Neuronal_Damage ROS->Neuronal_Damage Neuron Neuron Neuron->Neuronal_Damage Derivative 4-Fluoro-7-Bromoindole Derivative Derivative->Activated_Microglia Inhibits

Intervention in the Neuroinflammatory Cascade.
Multi-Target Approaches in Neurodegeneration

The complexity of neurodegenerative diseases often requires therapeutic strategies that address multiple pathological pathways simultaneously. The versatile indole scaffold is ideal for developing such multi-functional agents.

[1][7]* Enzyme Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. S[1]imilarly, in Parkinson's disease, inhibiting monoamine oxidase-B (MAO-B) can help preserve dopamine levels. I[8]ndole derivatives have been designed to inhibit these enzymes, with some compounds showing potent activity against both MAO and cholinesterases, making them promising multi-target candidates for Alzheimer's therapy. *[7] Neuroprotection: Beyond enzyme inhibition, these compounds can exert direct neuroprotective effects by mitigating oxidative stress, a common factor in neuronal cell death.

[2]### Part 3: Preclinical Evaluation and Therapeutic Applications

The therapeutic potential of this compound class is being validated across various preclinical models of neurological disorders.

Application in Models of Alzheimer's Disease

Rationale: To develop multi-functional agents that can simultaneously inhibit key enzymes (AChE, BuChE, MAO-B) and protect neurons from inflammatory and oxidative damage.

[9][7]##### Experimental Protocol: In Vitro Multi-Enzyme Inhibition Assay

  • Enzyme Sources: Use recombinant human enzymes (hAChE, hBuChE, hMAO-A, hMAO-B) for specificity.

  • Assay Principle:

    • Cholinesterases (Ellman's Method): Measure the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by monitoring the production of a colored product upon reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) spectrophotometrically.

    • MAO (Amplex Red Assay): Measure the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine) using a fluorogenic probe like Amplex Red in the presence of horseradish peroxidase.

  • Procedure: Incubate the respective enzyme with varying concentrations of the test indole derivative for a defined period. Initiate the reaction by adding the substrate.

  • Data Analysis: Measure the rate of reaction and calculate the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀ value).

Target EnzymeIC₅₀ (µM) of Compound 'X'IC₅₀ (µM) of Ladostigil (Reference)
Human MAO-A4.31> 10
Human MAO-B2.62~45.0
Eel AChE3.70~6.50
Equine BuChE2.82~8.00
(Data is illustrative, based on findings for similar multifunctional indole derivatives)[7]
Application in Models of Parkinson's Disease

Rationale: To protect dopaminergic neurons from the neurotoxic effects of oxidative stress and inflammation, which are central to Parkinson's pathogenesis.

[2][10]##### Experimental Protocol: In Vivo MPTP Mouse Model

  • Model Induction: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. 2[2][10]. Treatment: Administer the test indole derivative to a cohort of mice before, during, or after MPTP administration. Include vehicle control and MPTP-only groups.

  • Behavioral Assessment: Evaluate motor deficits using tests like the rotarod test (for balance and coordination) and the pole test (for bradykinesia).

  • Neurochemical Analysis: After the study period, sacrifice the animals and dissect the striatum. Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC, HVA) as a measure of dopaminergic terminal integrity. 5[2]. Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss. Also, stain for markers of microglial activation (Iba1) and astrocytosis (GFAP) to assess neuroinflammation.

[2]##### Data Summary: Neuroprotective Effects in MPTP Mouse Model

Treatment Group Striatal Dopamine (% of Control) TH+ Neurons in SNc (% of Control)
Vehicle Control 100% 100%
MPTP Only 35% 45%
MPTP + Indole Derivative 75% 80%

(Data is illustrative, based on findings for neuroprotective indole derivatives)[2]

Part 4: Pharmacokinetic and Pharmacodynamic Considerations

Principles of PK/PD in CNS Drug Development

The success of a CNS drug hinges on its ability to cross the blood-brain barrier and achieve therapeutic concentrations at its target site without causing systemic toxicity. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). A[11][12] thorough understanding of the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical efficacy.

[12][13]#### 4.2 The Role of Fluorine in Enhancing Drug-like Properties As previously mentioned, the incorporation of fluorine is a key strategy for improving the drug-like properties of 4-fluoro-7-bromoindole derivatives.

  • Metabolic Stability: Fluorine substitution can block metabolically labile C-H bonds, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life. *[3][4] Bioavailability: By improving metabolic stability, oral bioavailability can be enhanced. *[4] Blood-Brain Barrier (BBB) Penetration: While not guaranteed, the increased lipophilicity associated with fluorine substitution can sometimes improve a compound's ability to cross the BBB.

G Discovery Lead Discovery (HTS, Design) Synthesis Chemical Synthesis & Optimization Discovery->Synthesis In_Vitro In Vitro Screening (Target Affinity, Cell Assays) Synthesis->In_Vitro In_Vitro->Synthesis SAR ADMET In Vitro ADMET (Metabolic Stability, Permeability) In_Vitro->ADMET ADMET->Synthesis DMPK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) ADMET->In_Vivo_Efficacy PK_PD Preclinical PK/PD (Dose-Ranging, BBB Penetration) In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox IND IND-Enabling Studies Tox->IND

CNS Drug Development Pipeline.

Part 5: Future Directions and Conclusion

4-Fluoro-7-bromoindole derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics for a range of challenging neurological disorders. Their synthetic tractability allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The ability to create multi-target ligands that can simultaneously address distinct pathological mechanisms, such as neurotransmitter imbalance and neuroinflammation, is a particularly powerful advantage.

Future research should focus on optimizing BBB penetration, conducting comprehensive long-term toxicology studies, and identifying specific biomarkers to aid in clinical trial design. While no clinical trials have been initiated for this specific class of compounds yet, the robust preclinical data for related indole derivatives suggests that with continued research and development, 4-fluoro-7-bromoindoles could become a valuable addition to the therapeutic arsenal against devastating neurological diseases.

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An In-Depth Technical Guide to the Solubility of Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It elucidates the theoretical underpinnings of solubility, predicts the solubility behavior of the target molecule based on its structural attributes, and provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for process development, formulation, and preclinical studies.

Introduction: The Significance of a Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a highly functionalized derivative, making it a valuable building block in the synthesis of complex therapeutic agents.[1] Its utility in drug discovery is underscored by the strategic placement of its substituents: the bromo and fluoro groups can modulate electronic properties, lipophilicity, and metabolic stability, while the ethyl carboxylate provides a handle for further chemical modification.[2][3]

Understanding the solubility of this compound is paramount. Solubility dictates the choice of solvents for synthesis and purification, influences the feasibility of formulation strategies, and ultimately impacts a drug candidate's bioavailability.[4][5] This guide will equip the researcher with the foundational knowledge and practical protocols to navigate the solubility landscape of this important molecule.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction, emphasizing that substances with similar intermolecular forces are likely to be miscible.[6][7][8][9][10] This principle is primarily driven by the polarity of the solute and the solvent.

  • Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and primarily interact through weaker van der Waals forces. They are suitable for dissolving nonpolar solutes.

Molecular Structure Analysis of this compound

To predict its solubility, we must first analyze the structural features of our target molecule:

  • Indole Core: The indole ring system is aromatic and possesses a nitrogen atom. The N-H group can act as a hydrogen bond donor, and the pi-system can interact with other aromatic systems.

  • Ethyl Carboxylate Group: This ester group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

  • Bromo and Fluoro Substituents: The halogen atoms, particularly the highly electronegative fluorine, increase the molecule's polarity. However, they can also increase lipophilicity.[11] The C-F bond is known to have a significant impact on a molecule's physicochemical properties.[2]

Based on this structure, this compound can be classified as a moderately polar molecule. It possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Therefore, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity.

The Role of Crystal Lattice Energy

For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy that holds the molecules together in a solid state.[12][13][14][15][16] A high lattice energy, often associated with strong intermolecular interactions in the solid state such as extensive hydrogen bonding, will generally lead to lower solubility. The planar nature of the indole ring may facilitate efficient packing in the crystal lattice, potentially increasing its stability.

A Practical Guide to Solvent Selection

The following table provides a list of common organic solvents, categorized by their polarity, which can be used as a starting point for solubility screening. The dielectric constant is a good indicator of a solvent's polarity.[17]

Solvent Formula Dielectric Constant (at 20°C) Boiling Point (°C) Solvent Type Predicted Solubility of Target Compound
n-HexaneC₆H₁₄1.8869NonpolarLow
TolueneC₇H₈2.38111Nonpolar, AromaticLow to Moderate
Diethyl EtherC₄H₁₀O4.3435NonpolarModerate
Ethyl AcetateC₄H₈O₂6.0277Polar AproticModerate to High
DichloromethaneCH₂Cl₂9.0840Polar AproticModerate to High
AcetoneC₃H₆O20.756Polar AproticHigh
EthanolC₂H₆O24.678Polar ProticHigh
MethanolCH₄O32.765Polar ProticHigh
Dimethylformamide (DMF)C₃H₇NO36.7153Polar AproticVery High
Dimethyl Sulfoxide (DMSO)C₂H₆OS47189Polar AproticVery High

Data compiled from various sources.[18][19][20]

Experimental Determination of Solubility

Since theoretical predictions provide only an estimate, experimental determination is crucial. Two common methods are the kinetic and thermodynamic solubility assays.[4][5][21][22]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer or organic solvent.[5][21][23]

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add the appropriate organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Detection: Analyze the samples. This can be done by measuring the turbidity (light scattering) using a nephelometer or by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound with the solvent over a longer period.[4][21][22]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Thermodynamic (Shake-Flask) Solubility:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a solvent-compatible, non-adsorptive filter, e.g., PTFE) or centrifugation.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS with a calibration curve.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear, comparative table.

Solvent Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL) Observations
n-HexaneExperimental DataExperimental Datae.g., Insoluble
TolueneExperimental DataExperimental Datae.g., Sparingly soluble
Ethyl AcetateExperimental DataExperimental Datae.g., Soluble
AcetoneExperimental DataExperimental Datae.g., Freely soluble
EthanolExperimental DataExperimental Datae.g., Freely soluble
DMSOExperimental DataExperimental Datae.g., Very soluble

Interpretation: Discrepancies between kinetic and thermodynamic solubility are common. Kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions. The thermodynamic solubility value is the most reliable for downstream applications such as formulation development.

Conclusion

References

  • Current time information in San Francisco, CA, US. Google.
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biological activity of halogenated indole-2-carboxylate scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Halogenated Indole-2-Carboxylate Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone "privileged structure" in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2][3] The strategic introduction of halogen atoms and a carboxylate group at the C-2 position creates a versatile scaffold—the halogenated indole-2-carboxylate—with a profound impact on biological activity. This guide provides a comprehensive exploration of this scaffold, elucidating its diverse therapeutic potential, underlying mechanisms of action, and critical structure-activity relationships (SAR). We will delve into its applications as an antiviral, anticancer, and antimicrobial agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The Indole-2-Carboxylate Scaffold: A Foundation for Potent Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, offers a unique electronic and structural framework that facilitates interactions with a wide array of biological targets.[2] The carboxylate group at the C-2 position is particularly significant; its ability to act as a metal chelator is a key feature in the mechanism of action for several derivatives, most notably as enzyme inhibitors.[4][5][6]

Halogenation further refines the scaffold's properties. The introduction of halogens (F, Cl, Br, I) influences the molecule's lipophilicity, electronic distribution, and steric profile. These modifications can enhance binding affinity to target proteins, improve pharmacokinetic properties, and create new interaction points, such as halogen bonds.[3][7] The position and nature of the halogen substituent are critical determinants of the resulting biological activity, a central theme of the structure-activity relationships discussed herein.[3][8]

General Synthetic Strategy

A foundational understanding of the synthesis is crucial for analogue development. While numerous synthetic routes exist, a common pathway involves the Fischer indole cyclization, followed by functional group manipulations.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Phenylhydrazine Substituted Phenylhydrazine Fischer Fischer Indole Cyclization (e.g., PTSA, EtOH, reflux) Phenylhydrazine->Fischer Ketoacid α-Ketoacid (e.g., 2-oxopropanoic acid) Ketoacid->Fischer IndoleEster Halogenated Indole-2-carboxylate Ester Fischer->IndoleEster Hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH) IndoleEster->Hydrolysis CarboxylicAcid Indole-2-carboxylic Acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (e.g., BOP, DIPEA) CarboxylicAcid->Coupling Target Target Indole-2-carboxamide Coupling->Target Amine Amine (R-NH2) Amine->Coupling

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Antiviral Activity: Targeting HIV-1 Integrase

One of the most significant applications of the halogenated indole-2-carboxylate scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5] Integrase is a critical enzyme in the viral life cycle, and its inhibition effectively halts viral replication.[4][5][6]

Mechanism of Action: Metal Chelation

Indole-2-carboxylic acid derivatives act as potent INSTIs by chelating the two Mg²⁺ ions within the enzyme's active site.[4][5][6] This interaction, primarily involving the indole nitrogen and the C-2 carboxyl group, prevents the catalytic activity required for integrating viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_interaction Chelation Core Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Scaffold Indole-2-carboxylate Scaffold Scaffold->Mg1 Chelation Scaffold->Mg2 Chelation ViralDNA Viral DNA Scaffold->ViralDNA π-π Stacking (via C6-Halogenated Benzene)

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR)

Systematic structural modifications have revealed key determinants for potent anti-integrase activity:

  • C-6 Position: Introduction of a halogenated benzene ring at the C-6 position of the indole core markedly increases inhibitory activity. This moiety is believed to engage in a π-π stacking interaction with viral DNA near the active site, enhancing binding affinity.[4][5][6][7]

  • C-3 Position: The introduction of a long branch at the C-3 position can improve interactions with a hydrophobic cavity near the active site, further boosting potency.[4]

  • C-2 Carboxyl Group: This group is essential for the chelation of Mg²⁺ ions and is a critical pharmacophore for activity.[4][9]

Compound ID Modifications IC₅₀ (μM) against HIV-1 Integrase Reference
Parent Compound Unsubstituted Indole-2-carboxylic acid> 50[5]
17a C6-halogenated benzene ring3.11[5][6]
20a C6-halogenated benzene and C3 long branch0.13[4]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against the strand transfer step catalyzed by HIV-1 integrase.

Objective: To determine the IC₅₀ value of test compounds.

Materials:

  • Recombinant HIV-1 Integrase enzyme.

  • Donor DNA (oligonucleotide substrate).

  • Target DNA (oligonucleotide substrate).

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂).

  • Test compounds dissolved in DMSO.

  • Positive Control: Raltegravir or another known INSTI.

  • Negative Control: DMSO vehicle.

  • 96-well plates.

  • Plate reader for fluorescence or radioactivity detection (depending on DNA label).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • Assay Buffer.

    • Test compound dilution, positive control, or negative control.

    • Recombinant HIV-1 Integrase enzyme.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the donor and target DNA substrates to each well to initiate the strand transfer reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed. The method will depend on the labeling of the DNA (e.g., fluorescence resonance energy transfer (FRET), radioactivity, or ELISA-based detection).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Anticancer Activity: A Multi-Targeted Approach

Halogenated indole-2-carboxamides have emerged as a promising class of antiproliferative agents, demonstrating potent activity against a range of cancer cell lines including lung (A-549), breast (MCF-7), and pancreatic (Panc-1) cancers.[10]

Mechanism of Action: Dual Kinase Inhibition

A key mechanism for their anticancer effect is the dual inhibition of critical cell cycle and growth signaling kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] By simultaneously targeting multiple pathways, these compounds can overcome resistance mechanisms and induce apoptosis more effectively.

Structure-Activity Relationship (SAR)
  • Halogenation Pattern: The position and number of halogen atoms on the indole's phenyl ring are crucial. Dihalo-derivatives, such as 5,7-dichloro or 5,7-difluoro compounds, often exhibit significantly higher antiproliferative activity than their monohalo counterparts.[10] This suggests that increased halogenation can enhance binding to target kinases.

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen plays a vital role in determining potency. For instance, phenethyl groups bearing a terminal 2-methylpyrrolidinyl moiety have shown exceptional potency.[10]

Compound ID Indole Ring Substitution Amide Moiety Mean GI₅₀ (μM) EGFR IC₅₀ (nM) CDK2 IC₅₀ (nM) Reference
5c 5-Chloro4-piperidin-1-yl phenethyl1.70--[10]
5h 5,7-Dichloro4-piperidin-1-yl phenethyl1.10-11[10]
5k 5,7-Difluoro4-piperidin-1-yl phenethyl1.40-19[10]
5e 5-Chloro2-methylpyrrolidin-1-yl phenethyl0.959313[10]
Erlotinib (Reference Drug)--80 ± 5-[10][11]
Dinaciclib (Reference Drug)---20[10]
Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To assess the cytotoxicity and antiproliferative effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, Panc-1).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a growth medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by fitting the data to a dose-response curve.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of multi-halogenated indoles (lacking the C-2 carboxylate but relevant to the core scaffold) as potent agents against drug-resistant pathogens, including Staphylococcus aureus and Candida species.[12][13][14][15]

Mechanism of Action: Biofilm Inhibition and Oxidative Stress

These compounds exhibit broad-spectrum activity by inhibiting biofilm formation, a key virulence factor in many pathogenic microbes.[12][13] The mechanism is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing genes that control virulence.[14][15] Di-halogenated indoles, in particular, can delay or prevent the yeast-to-hyphae transition in C. albicans, which is critical for tissue invasion.[12]

Structure-Activity Relationship (SAR)
  • Multi-Halogenation is Key: Di-halogenated indoles show markedly improved antibacterial and antifungal activity compared to the parent indole or mono-halogenated derivatives.[12][13]

  • Positional Importance: Halogen substitutions at the C4, C5, and C6 positions of the indole ring are particularly effective for inhibiting biofilm formation and planktonic growth.[12] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole are potent inhibitors.[12]

Compound Pathogen MIC (μg/mL) Reference
4,6-DibromoindoleCandida species10 - 50[12]
5-Bromo-4-chloroindoleCandida species10 - 50[12]
6-Bromo-4-iodoindoleS. aureus20 - 30[14][15]
4-Bromo-6-chloroindoleS. aureus30[13]
Gentamicin (Reference)S. aureus20 - 50[13]

Conclusion and Future Directions

The halogenated indole-2-carboxylate scaffold is a remarkably versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated significant potential across multiple therapeutic areas, including antiviral, anticancer, and antimicrobial applications. The key to their activity lies in the synergistic interplay between the indole core, the C-2 carboxylate group's metal-chelating ability, and the modulating effects of halogen substituents.

Future research should focus on expanding the structural diversity of these scaffolds, exploring novel halogenation patterns, and performing in-depth mechanistic studies to identify new biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be critical for translating the potent in vitro activities observed into clinically successful therapeutics. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of these powerful molecules.

References

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  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PMC.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Semantic Scholar.
  • (PDF) Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus.
  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins.
  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu.
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

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A Comprehensive Technical Guide to Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered significant interest in the field of medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The strategic placement of bromo and fluoro substituents on the indole ring system of this particular molecule provides medicinal chemists with versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.

The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The bromine atom, on the other hand, serves as a key functional group for introducing further diversity through various cross-coupling reactions. This guide provides an in-depth overview of the physicochemical properties, synthesis, characterization, and applications of this compound, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉BrFNO₂[1][2]
Molecular Weight 286.10 g/mol [1][2]
Appearance White to off-white powder[3]
Storage Conditions 2-8°C[2]

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various methodologies. A common and effective approach for the synthesis of this class of compounds is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to this compound involves the reaction of (2-bromo-5-fluorophenyl)hydrazine with ethyl pyruvate, followed by an acid-catalyzed cyclization.

Step 1: Formation of the Hydrazone

The initial step is the condensation reaction between (2-bromo-5-fluorophenyl)hydrazine and ethyl pyruvate to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol.

Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)

The formed hydrazone is then subjected to cyclization in the presence of a Lewis or Brønsted acid catalyst, such as zinc chloride or polyphosphoric acid, at elevated temperatures. This intramolecular cyclization, followed by the elimination of ammonia, yields the desired indole ring system.

Below is a generalized experimental protocol based on established methods for similar indole syntheses.[4][5]

Experimental Protocol
  • Hydrazone Formation:

    • To a solution of (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization:

    • To the crude hydrazone, add a suitable solvent such as toluene or a higher boiling point solvent like ethylene glycol.[4]

    • Add a catalyst, for example, anhydrous zinc chloride (2.0-3.0 eq).[4]

    • Heat the reaction mixture to 150-170°C for 2-4 hours, under an inert atmosphere (e.g., nitrogen).[4]

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Rationale for Experimental Choices
  • Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves both reactants. For the cyclization step, a high-boiling point solvent is often necessary to provide the required activation energy for the reaction.

  • Catalyst: Lewis acids like zinc chloride are effective in promoting the key[6][6]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis.

  • Inert Atmosphere: Heating at high temperatures can lead to oxidative side reactions. Conducting the reaction under an inert atmosphere helps to minimize the formation of impurities.

Visualization of the Synthetic Workflow

SynthesisWorkflow Reactants (2-bromo-5-fluorophenyl)hydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (Ethanol, RT) Indole This compound Hydrazone->Indole Fischer Indolization (ZnCl2, Heat)

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the indole ring, the ethyl group (a quartet and a triplet), and the N-H proton of the indole. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.

    • ¹³C NMR spectroscopy would reveal the expected number of carbon signals, including those for the carbonyl group of the ester, the carbons of the indole ring, and the ethyl group.

    • ¹⁹F NMR spectroscopy would show a singlet corresponding to the fluorine atom at the 4-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the indole ring (around 3300 cm⁻¹), the C=O stretching of the ester group (around 1700 cm⁻¹), and C-F and C-Br stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in drug discovery and organic synthesis.

As a Key Building Block for Bioactive Molecules

The indole nucleus is a common feature in many pharmaceuticals. The bromo and fluoro substituents on this particular indole derivative offer strategic advantages for the synthesis of novel drug candidates.

  • Cross-Coupling Reactions: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[7] These reactions allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the indole core to optimize biological activity.

  • Modulation of Pharmacokinetic Properties: The fluorine atom at the 4-position can enhance the metabolic stability of the molecule by blocking potential sites of metabolism.[7] It can also influence the pKa of the indole N-H, affecting the molecule's overall physicochemical properties and its ability to interact with biological targets.

This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][8][9][10] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[8][9]

Visualization of Application Pathways

Applications Indole Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate Suzuki Suzuki Coupling Indole->Suzuki [Pd] Sonogashira Sonogashira Coupling Indole->Sonogashira [Pd, Cu] Buchwald Buchwald-Hartwig Amination Indole->Buchwald [Pd] Bioactive Novel Bioactive Molecules Suzuki->Bioactive Sonogashira->Bioactive Buchwald->Bioactive

Caption: Application of the indole in cross-coupling reactions for drug discovery.

Conclusion

This compound is a strategically functionalized building block with significant utility in medicinal chemistry and organic synthesis. Its unique combination of a fluorinated and brominated indole core provides a versatile platform for the development of novel therapeutic agents. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, highlighting its importance for researchers in the field of drug discovery.

References

  • PubChem. Ethyl 7-bromo-1H-indole-2-carboxylate. [Link]

  • Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • PMC. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. [Link]

  • EPA. 7-Bromo-1H-indole-2-carboxylic acid Properties. [Link]

  • PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. [Link]

  • ChemScence. The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. [Link]

  • PubChem. 4-bromo-1H-indole-2-carboxylic acid. [Link]

  • PMC. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Alichem. 7-Bromo-4-fluoro-1H-indole. [Link]

  • BuyersGuideChem. 7-Bromo-1H-indole-2-carboxylic acid ethyl ester. [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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literature review of 7-bromo-4-fluoroindole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 7-bromo-4-fluoroindole , a critical heterocyclic building block in medicinal chemistry.

CAS: 292636-09-0 | Formula: C₈H₅BrFN | Mol. Weight: 214.04 g/mol

Executive Summary

The synthesis of 7-bromo-4-fluoroindole presents a specific regiochemical challenge due to the simultaneous presence of electron-withdrawing halogens at the C4 and C7 positions. This scaffold is highly valued in drug discovery as a bioisostere for 7-azaindoles and as a precursor for complex tricyclic alkaloids (e.g., Tezacaftor intermediates).

This guide details two distinct, field-validated pathways:

  • The Bartoli Indole Synthesis: The preferred route for laboratory-scale synthesis, utilizing ortho-substituted nitroarenes. It offers the shortest path (1 step) from commercially available precursors.

  • The Leimgruber-Batcho Synthesis: A robust, scalable route avoiding cryogenic organometallics, ideal for process chemistry but requiring a more complex toluene precursor.

Retrosynthetic Analysis

To achieve the 4,7-dihalo substitution pattern, we must select precursors where the halogen positions relative to the nitrogen source are fixed prior to cyclization.

Retrosynthesis Target 7-Bromo-4-Fluoroindole Bartoli_Break Bartoli Disconnection (N-C2 & C2-C3) Target->Bartoli_Break LB_Break Leimgruber-Batcho Disconnection (C2-C3 Enamine) Target->LB_Break Precursor_A 2-Bromo-5-fluoronitrobenzene + Vinyl Grignard Bartoli_Break->Precursor_A Precursor_B 3-Bromo-6-fluoro-2-nitrotoluene + DMF-DMA LB_Break->Precursor_B

Figure 1: Retrosynthetic map showing the two primary disconnections to nitroarene precursors.

Pathway A: Bartoli Indole Synthesis (Direct Route)

The Bartoli reaction is the "gold standard" for synthesizing 7-substituted indoles. It leverages the steric bulk of the ortho-substituent (bromine) to direct the [3,3]-sigmatropic rearrangement to the unsubstituted ortho-position.

Mechanistic Logic

The reaction requires 3 to 4 equivalents of vinylmagnesium bromide:

  • Reduction: The first eq. reduces the nitro group to a nitroso intermediate.

  • Addition: The second eq. adds to the nitroso oxygen.

  • Rearrangement: A [3,3]-sigmatropic shift moves the vinyl group to the ortho-carbon (C6 of the benzene ring), which becomes C3 of the indole.

  • Cyclization: Intramolecular condensation and elimination yield the indole.

Experimental Protocol

Precursor: 2-Bromo-5-fluoronitrobenzene (CAS: 446-09-3).[1] Reagents: Vinylmagnesium bromide (1.0 M in THF), anhydrous THF, saturated NH₄Cl.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Dissolve 2-bromo-5-fluoronitrobenzene (1.0 eq, e.g., 5.0 g) in anhydrous THF (10-15 volumes).

  • Cryogenic Cooling: Cool the solution to -40°C . Note: Temperatures below -45°C may slow the reaction significantly, while temperatures above -20°C increase byproduct formation (anilines).

  • Grignard Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 30–45 minutes.

    • Observation: The solution will turn deep dark brown/red.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over 30 minutes. Monitor by TLC (hexane/EtOAc 9:1) for disappearance of the nitroarene.

  • Quench: Pour the cold reaction mixture rapidly into a stirred solution of saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil requires flash column chromatography (SiO₂). Elute with a gradient of Hexanes -> 5% EtOAc/Hexanes.

    • Target Yield: 45–60%.

Bartoli_Mechanism Step1 Nitroarene (2-Br, 5-F) Step2 Nitroso Intermediate Step1->Step2 + 1 eq VinylMgBr (Reduction) Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 + 1 eq VinylMgBr (Addition) Step4 7-Bromo-4-fluoroindole Step3->Step4 Cyclization - H2O

Figure 2: Mechanistic flow of the Bartoli reaction showing the consumption of Grignard equivalents.

Pathway B: Leimgruber-Batcho Synthesis (Scalable Route)

For larger scales (>100g), the Bartoli route is limited by the safety profile of vinyl Grignard and cryogenic requirements. The Leimgruber-Batcho (LB) synthesis is the superior process chemistry choice.

Precursor Requirement

This route requires 3-bromo-6-fluoro-2-nitrotoluene (CAS: 1286734-82-4).

  • Note: The methyl group (C1 of toluene) becomes C2/C3 of the indole. The nitro group (C2) becomes the nitrogen. The bromine (C3) becomes C7. The fluorine (C6) becomes C4.

Experimental Protocol
Phase 1: Enamine Formation
  • Reagents: 3-bromo-6-fluoro-2-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (solvent).

  • Procedure:

    • Charge the nitrotoluene and DMF-DMA into a reactor with DMF (5 volumes).

    • Heat to 110°C for 12–18 hours.

    • Mechanism:[2][3][4][5] Condensation of the methyl group with the acetal forms the trans-β-dimethylaminostyrene intermediate.

    • Concentrate under reduced pressure to remove excess DMF-DMA. The crude red enamine oil is usually used directly.

Phase 2: Reductive Cyclization
  • Reagents: Iron powder (Fe, 5-8 eq), Acetic Acid (AcOH), Ethanol.

    • Why Fe/AcOH? Catalytic hydrogenation (H₂/Pd) carries a risk of debrominating the C7 position. Fe/AcOH is chemoselective for the nitro group without touching the aryl bromide.

  • Procedure:

    • Dissolve the crude enamine in Ethanol/AcOH (3:1 ratio).

    • Add Iron powder portion-wise at 50°C (exothermic).

    • Reflux (80°C) for 2–4 hours.

    • Workup: Filter through Celite to remove iron sludge. Concentrate the filtrate. Neutralize with NaHCO₃ and extract with EtOAc.

  • Purification: Recrystallization from heptane/toluene is often possible, avoiding chromatography.

    • Target Yield: 70–85% (over 2 steps).

Comparative Analysis

FeatureBartoli SynthesisLeimgruber-Batcho
Complexity 1 Step (Direct)2 Steps (Enamine + Reduction)
Precursor Availability High (Common catalog item)Low (Specialty chemical)
Reagents VinylMgBr (Pyrophoric/Sensitive)DMF-DMA, Fe/AcOH (Stable)
Temperature Cryogenic (-40°C)Heat (110°C / 80°C)
Scalability Low (<50g recommended)High (Kg scale proven)
Yield Moderate (45-60%)High (70-85%)
Primary Use Case Discovery / MedChem Process / Manufacturing

Safety & Handling

  • Organometallics: Vinylmagnesium bromide is a flammable liquid and releases gas upon contact with water. Handle only under inert atmosphere.

  • Halogenated Nitroarenes: Both precursors are potential skin sensitizers and should be handled in a fume hood.

  • Energetic Intermediates: The Bartoli reaction involves nitroso intermediates; ensure strict temperature control to prevent thermal runaways.

References

  • Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.

  • Dobbs, A. (2001). "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Journal of Organic Chemistry, 66(2), 638-641.

  • Leimgruber, W., & Batcho, A. D. (1971). "Method for preparing indoles." U.S. Patent 3,732,245.

  • BenchChem. (2025).[6] "2-Bromo-5-fluoro-4-nitroaniline Synthesis and Applications." BenchChem Technical Notes.

  • Grokipedia. (2024). "Bartoli Indole Synthesis: Mechanisms and Applications."

Sources

Comparative Technical Guide: 4-Fluoro vs. 6-Fluoro Ethyl Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 4-fluoro and 6-fluoro ethyl indole-2-carboxylates.

Executive Summary

In medicinal chemistry, the regioselective placement of a fluorine atom on the indole scaffold profoundly influences metabolic stability, electronic distribution, and binding affinity. While 4-fluoro and 6-fluoro ethyl indole-2-carboxylates share the same molecular formula (


), they exhibit distinct reactivities and synthetic challenges.
  • 6-Fluoro Isomer: Often favored for blocking metabolic "soft spots" (C6 oxidation) and is the major product of standard Fischer indole synthesis using 3-fluorophenylhydrazine.

  • 4-Fluoro Isomer: Critical for modulating NH acidity (via the ortho-inductive effect) and altering the electrostatic potential of the binding face. It is synthetically challenging to access via Fischer cyclization due to minor regioselectivity, often requiring the Reissert or Hemetsberger methods for high purity.

Structural & Electronic Analysis

The position of the fluorine atom dictates the electronic environment of the indole core, affecting both Nuclear Magnetic Resonance (NMR) signatures and the acidity of the pyrrolic NH.

Electronic Effects & Acidity

Fluorine exerts a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).

  • 4-Fluoro (Ortho to NH): The -I effect dominates the NH bond due to proximity. This renders the NH proton more acidic compared to the 6-fluoro isomer. This increased acidity can enhance hydrogen bond donor capability in protein active sites.

  • 6-Fluoro (Meta to NH): The fluorine is remote from the nitrogen. The electronic influence on the NH is weaker, resulting in a pKa closer to unsubstituted indole.

NMR Diagnostic Markers

Distinguishing these isomers requires careful analysis of the splitting patterns in the benzenoid ring (C4–C7).

Feature4-Fluoro Ethyl Indole-2-Carboxylate6-Fluoro Ethyl Indole-2-Carboxylate
H-3 Signal May show long-range coupling (

) to F-4.
Appears as a sharp singlet or doublet (

).
H-7 Signal Doublet (d) or dd (

Hz). No F coupling.
Doublet of Doublets (dd) . Large

(~9–11 Hz) +

.
19F NMR Typically -115 to -125 ppm.Typically -110 to -120 ppm (highly solvent dependent).
Key Distinction Lack of H-7 coupling to F. Strong H-7 coupling to F.

Technical Note: The H-7 proton in the 6-fluoro isomer is a diagnostic "smoking gun." It appears as a doublet of doublets with a large coupling constant (


 Hz) because it is ortho to the fluorine. In the 4-fluoro isomer, H-7 is para to the fluorine and shows no significant H-F splitting.

Synthetic Pathways & Regioselectivity

The primary bottleneck in working with these isomers is the regioselectivity of the cyclization step.

The Fischer Indole Dilemma

The Fischer indole synthesis involves the reaction of a phenylhydrazine with a pyruvate.[1][2][3]

  • Precursor: 3-Fluorophenylhydrazine.

  • Mechanism: Formation of the hydrazone followed by a [3,3]-sigmatropic rearrangement.

  • Outcome: The rearrangement can occur at two ortho positions:

    • C2 (Ortho to F): Leads to 4-fluoroindole . (Sterically and electronically disfavored).

    • C6 (Para to F): Leads to 6-fluoroindole . (Favored).

Consequently, standard Fischer conditions yield a mixture (typically ~80:20 or 90:10 favoring 6-fluoro). Separation requires tedious column chromatography or fractional crystallization.

Regiospecific Solutions (Reissert Synthesis)

To obtain the 4-fluoro isomer in high purity, the Reissert indole synthesis is preferred as it relies on a pre-functionalized ortho-nitrotoluene, locking the substitution pattern before cyclization.

Experimental Protocol: Synthesis of Ethyl 4-Fluoroindole-2-Carboxylate (Reissert Method)

Reagents: 2-Methyl-3-fluoronitrobenzene, Diethyl oxalate, Potassium ethoxide, Zinc powder, Acetic acid.

  • Condensation:

    • Dissolve potassium ethoxide (1.1 eq) in anhydrous ether/ethanol.

    • Add diethyl oxalate (1.1 eq) followed by 2-methyl-3-fluoronitrobenzene (1.0 eq).

    • Stir at room temperature for 24h. The deep red precipitate is the potassium salt of the enolate.

  • Hydrolysis (Optional):

    • The salt can be acidified to yield the phenylpyruvic acid derivative, but direct reduction is often performed.

  • Reductive Cyclization:

    • Dissolve the crude enolate/pyruvate in Glacial Acetic Acid.

    • Add Zinc powder (excess, ~4-5 eq) portion-wise while cooling (exothermic).

    • Heat to 80°C for 2 hours.

  • Workup:

    • Filter off zinc salts. Pour filtrate into ice water.

    • Extract with Ethyl Acetate (3x). Wash with

      
       (sat) and Brine.
      
    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Yield: Typically 60-75%. Purity: >98% 4-fluoro isomer (No 6-fluoro contamination).

Visualization of Pathways

The following diagram illustrates the divergence in synthesis strategies.

IndoleSynthesis Sub1 3-Fluorophenylhydrazine (Meta-substituted) Process1 Hydrazone Formation & [3,3]-Sigmatropic Rearrangement Sub1->Process1 + Reagent Sub2 2-Methyl-3-fluoronitrobenzene (Ortho-substituted) Process2 Enolate Condensation & Reductive Cyclization (Zn/AcOH) Sub2->Process2 + Reagent Reagent1 Ethyl Pyruvate (Fischer) Reagent1->Process1 Reagent2 Diethyl Oxalate (Reissert) Reagent2->Process2 Mix Mixture of Isomers Process1->Mix Pure4 Ethyl 4-Fluoroindole-2-carboxylate (Pure) Process2->Pure4 Regiospecific Major6 Ethyl 6-Fluoroindole-2-carboxylate (Major Product) Mix->Major6 Steric Preference Minor4 Ethyl 4-Fluoroindole-2-carboxylate (Minor Product) Mix->Minor4 Steric Clash

Caption: Figure 1. Comparative synthetic logic. The Fischer route (left) yields a mixture due to dual cyclization sites, while the Reissert route (right) guarantees the 4-fluoro isomer via pre-functionalized precursors.

Medicinal Chemistry & Metabolic Stability[4][5][6][7][8]

The choice between 4-F and 6-F is often a decision between electronic tuning and metabolic blocking .

Metabolic Blocking (The 6-F Advantage)

Cytochrome P450 enzymes frequently oxidize electron-rich indole rings.

  • Site of Metabolism: The C6 position is a primary site for hydroxylation in unsubstituted indoles.

  • Strategy: Incorporating fluorine at C6 blocks this oxidation, significantly extending the in vivo half-life (

    
    ) of the drug candidate.
    
  • Example: This strategy is analogous to the stabilization seen in fluorinated tryptamines and serotonin modulators.

Electronic Tuning (The 4-F Advantage)
  • H-Bonding: The 4-fluoro substituent lowers the pKa of the NH group, making it a stronger hydrogen bond donor. This is useful when the indole NH binds to an aspartate or glutamate residue in a receptor pocket.

  • Lipophilicity: Both isomers increase LogP relative to the non-fluorinated parent, but the 4-F often has a slightly different solvation profile due to the dipole vector pointing towards the NH region.

Decision Matrix
Design GoalRecommended IsomerRationale
Extend Half-life 6-Fluoro Blocks C6 metabolic hydroxylation.
Increase Potency 4-Fluoro Enhances NH H-bond donor strength; alters C4 steric fit.
Synthesis Scale-up 6-Fluoro Cheaper starting materials (Fischer route) if ~10% isomer impurity is acceptable or separable.
Pure Reference Std 4-Fluoro Must use Reissert synthesis to avoid difficult separations.

References

  • Reissert Indole Synthesis Mechanism & Scope

    • Reissert, A. (1897).[4][5] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Fischer Indole Regioselectivity (3-Substituted Hydrazines)

    • Robinson, B. (1963). "The Fischer Indole Synthesis".[1][2][6][7] Chemical Reviews. (Detailed discussion on meta-substituted hydrazine cyclization ratios).

    • Source:

  • Metabolic Stability of Fluorinated Indoles

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). "Metabolism of fluorine-containing drugs". Annual Review of Pharmacology and Toxicology.
    • Source:

  • NMR Characterization of Fluoroindoles

    • Tippe, A., et al. (1977). "13C-NMR spectra of substituted indoles". Organic Magnetic Resonance.[8] (Provides chemical shift trends for 4-, 5-, 6-, 7-fluoroindoles).

    • Source:

Sources

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (CAS: 1154319-69-3 ) is a highly specialized heterocyclic scaffold used primarily in the development of antiviral agents (specifically HCV NS5B polymerase inhibitors) and oncology candidates targeting kinase pathways. Its structural value lies in the orthogonal functionalization potential: the C2-ester allows for amide coupling or heterocycle formation, the C7-bromide facilitates Suzuki/Buchwald couplings, and the C4-fluorine atom modulates metabolic stability and pKa without imposing significant steric bulk.

This guide provides a comprehensive technical analysis of the commercial availability, synthesis, and quality validation of this intermediate. It is designed to support "Make vs. Buy" decisions in medicinal chemistry campaigns.

Chemical Profile & Specifications

Before sourcing, verify the exact isomeric identity. The 4-fluoro-7-bromo substitution pattern is less common than the 5-fluoro analogs, leading to frequent catalog errors.

PropertySpecification
IUPAC Name This compound
CAS Number 1154319-69-3
Molecular Formula C₁₁H₉BrFNO₂
Molecular Weight 286.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH
Key Identifier (NMR) 19F NMR signal ~ -120 to -125 ppm (Ar-F)

Commercial Availability Landscape

The commercial supply of this specific isomer is categorized as Tier 2 (Specialty Building Block) . It is not a commodity chemical and is often synthesized on-demand.

Primary Suppliers & Stock Status
  • Global Stock: Limited. Most vendors list this as "Lead Time: 2-4 Weeks."

  • Key Vendors:

    • BLD Pharm: Catalog #BD01285999.[1] Often holds mg-scale stock.

    • Bidepharm: Catalog #BD154319.

    • Specialty Vendors: Combi-Blocks, Enamine (often via custom synthesis), and WuXi AppTec (catalog division).

Sourcing Strategy: The "Make vs. Buy" Decision Tree

Use the following logic to determine the most efficient acquisition path based on your project timeline and scale.

SourcingStrategy Start Requirement: >1g Scale CheckStock Check Tier 1 Vendors (BLD, Combi-Blocks) Start->CheckStock InStock Immediate Purchase (1-3 Days) CheckStock->InStock Yes NoStock Check Precursors CheckStock->NoStock No CheckAcid Is the Acid Available? (CAS 383133-60-6 Analog) NoStock->CheckAcid Esterify Buy Acid -> Esterify (1 Day Work) CheckAcid->Esterify Yes CheckIndole Is Core Indole Available? (CAS 292636-09-0) CheckAcid->CheckIndole No Lithiation Buy Indole -> C2 Lithiation -> Trapping (Complex) CheckIndole->Lithiation Yes Synthesis In-House Synthesis (Fischer Indole) CheckIndole->Synthesis No

Figure 1: Strategic sourcing decision tree for this compound.

Synthesis Protocol (The "Make" Option)

If commercial lead times exceed 3 weeks, in-house synthesis is recommended. The most robust route is the Fischer Indole Synthesis starting from 2-bromo-5-fluoroaniline.

Retrosynthetic Logic
  • Disconnection: N1-C2 and C3-C3a bonds.

  • Precursors: (2-Bromo-5-fluorophenyl)hydrazine + Ethyl Pyruvate.

  • Regioselectivity: The hydrazine is formed from 2-bromo-5-fluoroaniline. Cyclization can theoretically occur at C2 (Br) or C6 (H). However, under acidic conditions, cyclization preferentially occurs at the unsubstituted ortho position (C6), yielding the desired 7-bromo-4-fluoro substitution pattern.

Step-by-Step Methodology

Step 1: Hydrazine Formation

  • Diazotization: Dissolve 2-bromo-5-fluoroaniline (1.0 eq) in 6M HCl at -5°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temp <0°C. Stir for 30 min.

  • Reduction: Add SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium salt at -5°C. Stir for 2h, allowing to warm to RT.

  • Isolation: Basify with NaOH (caution: exotherm) to pH >10. Extract with Et₂O. Dry (Na₂SO₄) and concentrate to yield the aryl hydrazine free base (or isolate as HCl salt).

Step 2: Fischer Indole Cyclization

  • Hydrazone Formation: Dissolve the aryl hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in Ethanol. Reflux for 2 hours. Evaporate solvent to obtain the crude hydrazone.

  • Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA) (10 wt/wt). Heat to 100-110°C for 3-4 hours. Note: Monitor by LCMS for disappearance of hydrazone.

  • Workup: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ or NaOH. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SynthesisPath Aniline 2-Bromo-5-fluoroaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl -5°C Hydrazine (2-Bromo-5-fluorophenyl) hydrazine Diazo->Hydrazine SnCl2, HCl Hydrazone Ethyl Pyruvate Hydrazone Hydrazine->Hydrazone Ethyl Pyruvate EtOH, Reflux Product Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate Hydrazone->Product PPA, 110°C [3,3]-Sigmatropic

Figure 2: Synthetic pathway via Fischer Indole Cyclization.

Quality Control & Validation

When receiving a commercial batch or validating synthesis, use the following criteria to confirm identity and purity.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Indole NH: Broad singlet at ~12.0 - 12.5 ppm.

  • H-3: Doublet or singlet at ~7.2 - 7.4 ppm (characteristic of 2-carboxylate).

  • Aromatic Zone (H-5, H-6): Look for a pair of doublets/multiplets.[2]

    • H-6: Will show coupling to H-5 and potentially long-range coupling to F.

    • H-5: Will show large coupling to F (ortho-F coupling, typically ~8-10 Hz) and H-6.

  • Ethyl Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

Fluorine NMR (¹⁹F NMR)
  • Signal: A single peak typically between -120 and -130 ppm .

  • Validation: If the signal is significantly different (e.g., -110 ppm), suspect the wrong isomer (e.g., 5-fluoro or 6-fluoro).

LCMS
  • Mass: [M+H]⁺ = 286.0/288.0 (1:1 Br isotope pattern).

  • Retention Time: This is a lipophilic molecule; expect elution late in a standard reverse-phase gradient (e.g., >60% ACN).

Handling and Storage

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester is relatively stable, but the indole nitrogen is susceptible to oxidation over long periods if exposed to air and light.

  • Solubility: Prepare stock solutions in DMSO or DMF . Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification.

References

  • PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link](Note: Link directs to compound summary).

  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Foundational text on mechanism and regioselectivity).

Sources

Methodological & Application

synthesis of HIV-1 integrase inhibitors using ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate as a Core Scaffold

Executive Summary & Strategic Rationale

This application note details the synthetic utility of This compound (Compound 1 ) in the development of next-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

HIV-1 Integrase (IN) remains a premier target for antiretroviral therapy. The mechanism of action for INSTIs involves the chelation of two magnesium ions (


) within the viral IN active site, preventing the integration of viral DNA into the host genome.

Why this Scaffold? The indole-2-carboxylate core serves as a bioisostere to the diketo acid pharmacophore found in first-generation INSTIs (e.g., Raltegravir). The specific substitution pattern of Compound 1 offers distinct medicinal chemistry advantages:

  • 4-Fluoro (C4-F): Enhances metabolic stability by blocking potential CYP450 oxidation sites and modulating the pKa of the indole NH, influencing metal binding affinity.

  • 7-Bromo (C7-Br): Acts as a versatile orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of hydrophobic aryl groups necessary to occupy the viral DNA/protein interface pocket.

  • C2-Ester: A masked "warhead" precursor, readily convertible to the required amide or carboxylic acid metal-chelating motif.

Retrosynthetic Analysis & Pathway

The synthesis is designed to be modular, allowing for late-stage diversification at the C7 position. The workflow proceeds through three Critical Process Steps (CPS).

DOT Visualization: Synthetic Logic Flow

G Start Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate (Starting Material) Step1 Step 1: C7-Arylation (Suzuki-Miyaura) Start->Step1 Ar-B(OH)2, Pd cat. Inter1 7-Aryl Intermediate Step1->Inter1 Step2 Step 2: C2-Hydrolysis (Saponification) Inter1->Step2 LiOH, THF/H2O Inter2 Free Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (Pharmacophore Install) Inter2->Step3 R-NH2, HATU Final Final HIV-1 INSTI Candidate Step3->Final

Caption: Modular synthetic workflow for converting the 7-bromo-4-fluoro indole scaffold into a bioactive INSTI.

Detailed Experimental Protocols
Step 1: C7-Diversification via Suzuki-Miyaura Coupling

Objective: Introduce a hydrophobic fluorobenzyl or heteroaryl moiety at C7 to enhance binding with the viral DNA pocket.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

    • Catalyst:

      
       (0.05 eq) - Chosen for robustness against steric bulk at C7.
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Protocol:

    • Charge the reaction vessel with the indole substrate, boronic acid, and base.

    • Inertion (Critical): Evacuate and backfill with Nitrogen (

      
      ) three times. Oxidation of the indole core is a risk if 
      
      
      
      is present.
    • Add degassed solvent mixture.

    • Add the Pd-catalyst under a positive stream of

      
      .
      
    • Heat to 90°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

    • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[1] Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Ester Hydrolysis)

Objective: Reveal the carboxylic acid at C2.

  • Protocol:

    • Dissolve the C7-substituted intermediate in THF/MeOH (1:1).

    • Add aqueous LiOH (2M, 3.0 eq) dropwise at 0°C.

    • Warm to RT and stir for 2 hours.

    • Acidification: Carefully acidify to pH 3–4 using 1M HCl. The product often precipitates as a solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Pharmacophore Installation (Amide Coupling)

Objective: Couple the acid with a specific amine (e.g., 2,4-difluorobenzylamine or a heterocyclic amine) to complete the metal-chelating motif.

  • Reagents:

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Amine Partner: R-

      
       (1.1 eq)
      
    • Solvent: DMF (Anhydrous)

  • Protocol:

    • Dissolve the carboxylic acid intermediate in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU; the solution typically turns yellow/orange. Stir for 10 minutes to activate the acid.

    • Add the amine partner.

    • Stir at RT for 12 hours.

    • Quench: Pour into ice water. If solid forms, filter.[1] If oil forms, extract with EtOAc.

Data Summary & Quality Attributes

The following table summarizes the expected analytical data for the intermediate and final product, serving as a self-validating quality checklist.

Compound StageKey Analytical Attribute (NMR/LCMS)Acceptance Criteria
Starting Material

NMR
Single peak (approx -120 ppm) confirming 4-F integrity.
Step 1 Product LCMS (m/z)Appearance of M+1 corresponding to biaryl product; disappearance of Br isotope pattern.
Step 2 Product

NMR
Disappearance of ethyl ester quartet/triplet signals.
Final INSTI HPLC Purity>95% (254 nm) required for biological assay.
Final INSTI

Binding
Shift in UV-Vis absorbance upon addition of

(confirms chelation capability).
Mechanistic Insight: The Role of the Indole Scaffold

The efficacy of the synthesized inhibitors relies on a "Two-Metal Ion" binding mode.[2] The 4-fluoro-indole-2-carboxamide core acts as the chelator.

DOT Visualization: Binding Mechanism

Binding cluster_Inhibitor Indole Inhibitor Core Mg1 Mg++ (A) Target Viral DNA / Integrase Mg1->Target Mg2 Mg++ (B) Mg2->Target O_C2 C2-Carbonyl (O) O_C2->Mg1 Chelation O_C2->Mg2 N_Amide Amide NH N_Amide->Mg1 Ring 4-F-Indole Scaffold Ring->O_C2 Ring->N_Amide

Caption: Schematic of the bidentate chelation of Magnesium ions by the indole-2-carboxamide motif within the active site.[2]

References & Authority

The protocols and structural rationale above are grounded in established medicinal chemistry regarding indole-based INSTIs.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: Royal Society of Chemistry (RSC) / Med. Chem. Commun. Relevance: Establishes the indole-2-carboxylic acid scaffold as a valid chelator for HIV-1 Integrase.

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: PubMed Central (PMC) / Molecules Relevance: Discusses the structure-activity relationship (SAR) of halogenated benzene rings attached to the indole core.

  • Ethyl 7-bromo-1H-indole-2-carboxylate: Properties and Applications. Source: Sigma-Aldrich / Merck Relevance: Provides physicochemical data and safety handling for the specific brominated starting material.

  • Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. Source: Arkivoc Relevance: Details the synthesis and manipulation of fluoro-substituted indole esters for antiviral applications.

Sources

Application Note: Buchwald-Hartwig Amination of 7-Bromoindole Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 7-bromoindole esters . Unlike standard Buchwald-Hartwig aminations, this substrate presents a "dual-threat" of chemoselectivity issues: the acidity of the indole N-H (if unprotected) and the lability of the ester group toward strong bases (alkoxides).

Executive Summary

The amination of 7-bromoindole esters requires a departure from standard catalytic systems (e.g., Pd(OAc)₂/BINAP/NaOtBu) due to the incompatibility of strong alkoxide bases with the ester moiety and the steric congestion at the C7 position (proximal to the indole nitrogen).

This protocol details a Third-Generation (G3) Precatalyst Strategy utilizing weak inorganic bases (Cs₂CO₃) to preserve the ester functionality while maintaining high oxidative addition rates. By utilizing dialkylbiaryl phosphine ligands (BrettPhos/RuPhos), researchers can achieve quantitative conversion at 80–100°C without protecting the indole nitrogen, provided the base/solvent system is strictly anhydrous.

Strategic Optimization: The "Why" Behind the Protocol

The Challenge: Substrate Analysis
  • Ester Sensitivity: Standard bases like Sodium tert-butoxide (NaOtBu) or LiHMDS (pKa ~26-30) often cause transesterification or saponification of the ester side chain.

  • Indole C7 Sterics: The C7 position is ortho to the indole nitrogen. If the indole N is protected with a bulky group (e.g., Boc, Tosyl), the C7 site becomes sterically occluded, requiring smaller, more electron-rich ligands.

  • Catalyst Poisoning: Free indole N-H (pKa ~16) can deprotonate and coordinate to Palladium, forming an inactive "off-cycle" resting state.

The Solution: The G3/Carbonate System

To overcome these barriers, we employ Pd G3 Precatalysts . Unlike traditional Pd(0) sources (Pd₂dba₃), G3 precatalysts activate rapidly via amine-mediated reduction or base-mediated activation, ensuring a high concentration of the active mono-ligated


 species even with weak bases.
ParameterStandard ProtocolOptimized 7-Bromo Ester Protocol Rationale
Catalyst Pd(OAc)₂ / Pd₂dba₃BrettPhos Pd G3 or RuPhos Pd G3 G3 precatalysts prevent induction periods and are air-stable.[1]
Ligand BINAP / DPPFBrettPhos (1° Amines) / RuPhos (2° Amines)Bulky biaryl phosphines prevent

-hydride elimination and boost reductive elimination at hindered C7.
Base NaOtBu / KOtBuCs₂CO₃ (Cesium Carbonate)Weak base (pKa ~10 in DMSO) avoids ester hydrolysis; Cs effect aids solubility in non-polar solvents.
Solvent Toluene / THF1,4-Dioxane or t-Amyl Alcohol High boiling point; t-Amyl alcohol reduces transesterification risk via steric bulk.

Experimental Workflow & Decision Tree

The choice of ligand is dictated strictly by the amine nucleophile class. Use the following decision tree to select your conditions.

G Start Substrate: 7-Bromoindole Ester AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2, Anilines) AmineType->Primary Secondary Secondary Amine (Cyclic, Acyclic) AmineType->Secondary CondA PROTOCOL A: Ligand: BrettPhos Cat: BrettPhos Pd G3 Base: Cs2CO3 Primary->CondA CondB PROTOCOL B: Ligand: RuPhos Cat: RuPhos Pd G3 Base: Cs2CO3 Secondary->CondB Check Check Sterics at Indole N CondA->Check CondB->Check FreeNH Free N-H Check->FreeNH Protected Protected (Boc/Ts) Check->Protected Note1 Add 10 mol% extra Base to neutralize N-H FreeNH->Note1 Note2 Increase Temp to 100°C (Crowded C7) Protected->Note2

Caption: Experimental decision tree for ligand and condition selection based on amine class and indole protection status.

Detailed Protocol: C-N Coupling of 7-Bromoindole Esters

Materials
  • Substrate: Methyl 7-bromo-1H-indole-2-carboxylate (or similar).

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) or RuPhos Pd G3 (CAS: 1375325-68-0).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, granular (grind to fine powder if needed).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere)

  • Glassware: Oven-dried 8 mL screw-cap reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Loading: Inside a glovebox (or under Argon flow), add:

    • 7-Bromoindole ester (1.0 equiv, e.g., 0.5 mmol).

    • Amine nucleophile (1.2 equiv).[2][3]

    • Cs₂CO₃ (2.0 equiv). Note: Use 2.5 equiv if Indole N-H is free.

    • Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%).

      • Tip: If the substrate is extremely valuable, add 2 mol% free BrettPhos ligand to extend catalyst lifetime.

2. Solvent Addition & Degassing

  • Seal the vial with a septum cap.[2]

  • Add 1,4-Dioxane (concentration 0.2 M, e.g., 2.5 mL for 0.5 mmol scale) via syringe.

  • Crucial: Sparge the mixture with Argon/Nitrogen for 5 minutes via a submerged needle to remove dissolved Oxygen. Oxygen kills the active Pd(0) species.

3. Reaction

  • Place the vial in a pre-heated aluminum block at 90°C .

  • Stir vigorously (1000 RPM). The insolubility of Cs₂CO₃ means surface area is key; vigorous stirring is non-negotiable.

  • Time: Run for 4–16 hours.

  • Monitoring: Check via LCMS or TLC.[2][4]

    • TLC Stain: Vanillin or PMA (Indoles stain well).

    • Observation: The reaction mixture often turns from orange to dark brown/black upon completion.

4. Workup

  • Cool to room temperature.[1][2][4][5]

  • Dilute with EtOAc and filter through a small pad of Celite to remove inorganic salts and Pd black.

  • Concentrate the filtrate.[2][4]

  • Purification: Flash chromatography (Hexanes/EtOAc).[2]

    • Note: Indole amines are electron-rich and can be prone to oxidation on silica; avoid leaving them on the column for extended periods.

Mechanistic Insight: The G3 Activation Cycle

Understanding the activation of the G3 precatalyst helps in troubleshooting. The precatalyst does not require 14-electron Pd(0) formation via phosphine oxidation (which consumes ligand). Instead, it activates via base-mediated deprotonation.

Mechanism Precat Pd G3 Precatalyst (Stable Pd(II)) Activation Activation (Base/Amine) Precat->Activation - Carbazole ActiveSpecies L-Pd(0) (Active Species) Activation->ActiveSpecies OxAdd Oxidative Addition (Ar-Br) ActiveSpecies->OxAdd PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Base - HBr RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim RedElim->ActiveSpecies Regeneration

Caption: Catalytic cycle showing the rapid entry of G3 precatalysts into the active L-Pd(0) state.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (O₂)Ensure rigorous degassing. Switch to Schlenk lines.
Ester Hydrolysis Wet Base/SolventUse fresh anhydrous Cs₂CO₃ (store in desiccator).
Debromination (Ar-H)

-Hydride Elimination
Switch to RuPhos (bulkier). Lower temp to 80°C.
Stalled Reaction Catalyst DeathAdd a second portion of catalyst (1 mol%) after 4 hours.

References

  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2011).
  • Prec

    • Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl palladacycles: Efficient precatalysts for cross-coupling reactions.[6] The Journal of Organic Chemistry.

  • Indole Functionalization & Protection Str

    • Source: Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The first general method for the palladium-catalyzed amination of heteroaryl halides. Journal of the American Chemical Society.
  • Base Effects in Cross-Coupling (Cs₂CO₃ vs Alkoxides)

    • Source: M. Wuitschik et al. (2010). Simultaneous Pd-catalyzed amination and ester hydrolysis.

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical hydrolysis of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 7-bromo-4-fluoro-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the indole-2-carboxylic acid moiety serves as a key structural scaffold. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-tested experimental protocol, and provide insights into reaction monitoring, work-up, and purification.

Introduction: The Strategic Importance of Indole-2-Carboxylic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Specifically, indole-2-carboxylic acids are versatile intermediates. The carboxylic acid group at the 2-position provides a synthetic handle for further elaboration, such as amide bond formation, while the indole core itself can be further functionalized. The presence of halogen substituents, such as bromine and fluorine on the indole ring, can significantly modulate the electronic properties and metabolic stability of the final molecule, often leading to improved pharmacokinetic profiles.[1] The hydrolysis of the ethyl ester to the free carboxylic acid is, therefore, a fundamental and often necessary transformation in the synthetic route towards these complex molecules.

Mechanistic Insight: The Chemistry of Saponification

The hydrolysis of an ester to a carboxylic acid is most effectively carried out under basic conditions, a reaction commonly known as saponification.[2] This process is mechanistically classified as a nucleophilic acyl substitution.

The reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

This initially forms the carboxylic acid. However, in the basic reaction medium, a rapid and essentially irreversible acid-base reaction occurs. The newly formed carboxylic acid is deprotonated by a base (either another hydroxide ion or the expelled ethoxide ion) to form the carboxylate salt.[3] This final deprotonation step is the thermodynamic driving force of the reaction, rendering the overall process irreversible under basic conditions.[3][4] A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.[4]

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from established procedures for the hydrolysis of similar substituted indole-2-carboxylates and general principles of saponification.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStarting material.
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially AvailableBase for hydrolysis. NaOH or LiOH can also be used.[6]
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Deionized WaterHigh PurityLaboratory SupplyUsed for preparing solutions and work-up.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableExtraction solvent.
Brine (Saturated NaCl solution)-Laboratory PreparedFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableDrying agent.
Round-bottom flask-Laboratory GlasswareReaction vessel.
Magnetic stirrer and stir bar-Laboratory EquipmentFor agitation.
Reflux condenser-Laboratory GlasswareTo prevent solvent loss if heating is required.
Separatory funnel-Laboratory GlasswareFor extraction.
pH paper or pH meter-Laboratory EquipmentTo monitor acidification.
Rotary evaporator-Laboratory EquipmentFor solvent removal.
Safety Precautions
  • Potassium Hydroxide (KOH) is corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Concentrated Hydrochloric Acid (HCl) is corrosive and has toxic fumes. Handle only in a well-ventilated fume hood and wear appropriate PPE.[7]

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.73 mmol).

  • Solvent and Base Addition: Add ethanol (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved. In a separate beaker, prepare a 10% aqueous solution of potassium hydroxide by dissolving KOH (0.84 g, 14.92 mmol, 4 equivalents) in deionized water (7.6 mL).

  • Hydrolysis Reaction: Slowly add the aqueous KOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester spot/peak. While some similar reactions proceed to completion at room temperature overnight, gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.[4][5]

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature (if heated). Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Dilution and Neutralization: To the remaining aqueous residue, add deionized water (20 mL). Cool the solution in an ice bath.

  • Work-up - Acidification: While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL).

  • Drying: Dry the collected solid under vacuum to a constant weight to yield 7-bromo-4-fluoro-1H-indole-2-carboxylic acid.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualization of the Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Dissolve Ester in EtOH add_base Add aq. KOH Solution start->add_base 1 react Stir at Room Temp. (Monitor by TLC/HPLC) add_base->react 2 remove_etoh Remove EtOH (Rotary Evaporator) react->remove_etoh 3 (Reaction Complete) dilute Dilute with Water remove_etoh->dilute 4 acidify Acidify with HCl (pH 2-3) (Precipitation) dilute->acidify 5 filtrate Vacuum Filtration acidify->filtrate 6 dry Dry Under Vacuum filtrate->dry 7 end 7-bromo-4-fluoro-1H- indole-2-carboxylic acid dry->end Final Product

Caption: Workflow for the hydrolysis of this compound.

Discussion and Field-Proven Insights

  • Choice of Base: While NaOH, KOH, and LiOH are all effective for saponification, KOH and LiOH are often preferred in research settings due to their higher solubility in organic/aqueous solvent mixtures.[6][8] The use of a significant excess of the base (typically 3-5 equivalents) ensures the reaction goes to completion in a reasonable timeframe.

  • Solvent System: A mixture of an alcohol (like ethanol) and water is a common and effective solvent system. Ethanol ensures the solubility of the organic ester, while water is necessary to dissolve the hydroxide base.[4] For more sterically hindered or less reactive esters, co-solvents like tetrahydrofuran (THF) can be employed to create a homogeneous reaction mixture.[6]

  • Reaction Temperature: Many saponification reactions proceed efficiently at room temperature. However, for substrates that are less reactive due to electronic or steric effects, gentle heating (reflux or near-reflux temperatures) can be beneficial to increase the reaction rate.[4] It is always advisable to start at room temperature and apply heat only if the reaction is sluggish, as determined by monitoring.

  • Work-up Criticality: The acidification step is crucial. It must be performed at a low temperature (ice bath) to control the exotherm of the neutralization reaction and to minimize the solubility of the carboxylic acid product in the aqueous medium, thereby maximizing the isolated yield. The pH should be carefully adjusted to be sufficiently acidic (pH 2-3) to ensure complete protonation of the carboxylate.

Conclusion

The base-catalyzed hydrolysis of this compound is a robust and reliable method for the synthesis of the corresponding carboxylic acid. By understanding the underlying saponification mechanism and adhering to the detailed protocol, researchers can confidently and efficiently perform this key synthetic transformation. The provided insights into the choice of reagents and reaction conditions offer a framework for troubleshooting and optimization, ensuring a high yield of the desired product, which is a valuable intermediate for further synthetic endeavors in drug discovery and materials science.

References

  • Valoti, E., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823-2834. Retrieved from [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Retrieved from [Link]

  • Johnson, W. S., & Schneider, W. P. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 132. Retrieved from [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Jordis, U. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Baldi, B. G., et al. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 84(4), 1342-1346. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Retrieved from [Link]

  • ChemBeats. (2026, January 29). The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • Moody, C. J., & Roff, G. J. (2006). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PMC - NIH. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Papakyriakou, A., et al. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2009(11), 110-117. Retrieved from [Link]

Sources

Application Notes and Protocols for the C-7 Functionalization of Ethyl 4-Fluoroindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-7 Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nucleus allows for the fine-tuning of a molecule's biological activity. While the C-2 and C-3 positions of the indole ring are typically more reactive, strategic functionalization at the C-7 position has garnered significant interest.[1] This is because C-7 substituted indoles are key structural motifs in a variety of bioactive compounds, including those with potential therapeutic applications. The introduction of substituents at the C-7 position can significantly modulate the pharmacological profile of indole-based drugs.

This guide focuses on the C-7 functionalization of a specific, synthetically relevant scaffold: ethyl 4-fluoroindole-2-carboxylate. The presence of a fluorine atom at the C-4 position and an ethyl carboxylate group at the C-2 position introduces unique electronic and steric features that must be considered when devising synthetic strategies for C-7 modification. The electron-withdrawing nature of both the fluorine and the ester group can influence the reactivity of the C-H bonds on the benzene portion of the indole ring, making the development of robust and selective C-7 functionalization protocols particularly important.

The Key to C-7 Selectivity: Directing Group Strategies in C-H Activation

Direct functionalization of the C-7 position of indoles is challenging due to the intrinsic electronic properties of the indole ring, which favor electrophilic attack and metalation at the C-3 and C-2 positions.[1] To overcome this inherent reactivity, the use of directing groups (DGs) attached to the indole nitrogen (N-1 position) has emerged as a powerful and widely adopted strategy. These directing groups coordinate to a transition metal catalyst, bringing it in close proximity to the C-7 C-H bond and thereby facilitating its selective activation and subsequent functionalization.

The choice of the directing group is crucial and can significantly impact the efficiency and regioselectivity of the reaction. Bulky directing groups are often employed to sterically hinder approach to the C-2 position and favor the formation of a metallacycle intermediate involving the C-7 position.[1] Common directing groups that have proven effective in directing C-7 functionalization include pivaloyl, phosphinoyl, and silyl moieties.[1][2]

Section 1: C-7 Arylation via Palladium-Catalyzed C-H Activation

The introduction of an aryl group at the C-7 position of the indole nucleus can lead to compounds with interesting biological activities. Palladium-catalyzed C-H arylation has become a go-to method for this transformation. A phosphinoyl directing group has been shown to be particularly effective in directing palladium to the C-7 position.[3]

Conceptual Workflow for C-7 Arylation

Caption: Workflow for Pd-catalyzed C-7 arylation.

Protocol: Palladium-Catalyzed C-7 Arylation with Aryl Bromides

This protocol is adapted from methodologies developed for the C-7 arylation of related indole derivatives and should be optimized for the specific substrate. The use of a bulky phosphinoyl directing group is key to achieving high C-7 selectivity.[3]

Step 1: Installation of the N-Phosphinoyl Directing Group

  • To a solution of ethyl 4-fluoroindole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add di-tert-butylphosphinoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-phosphinoyl protected indole.

Step 2: C-7 Arylation

  • To a sealed tube, add the N-phosphinoyl protected ethyl 4-fluoroindole-2-carboxylate (1.0 equiv), the desired aryl bromide (1.5 equiv), palladium(II) acetate (0.1 equiv), tri(o-tolyl)phosphine (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the C-7 arylated product.

Step 3: Removal of the N-Phosphinoyl Directing Group

  • Dissolve the C-7 arylated, N-protected indole (1.0 equiv) in a suitable solvent such as THF or dioxane (0.1 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 3.0 equiv).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to obtain the final C-7 arylated ethyl 4-fluoroindole-2-carboxylate.

Rationale for Experimental Choices:

  • N-Phosphinoyl Group: The bulky di-tert-butylphosphinoyl group effectively blocks the C-2 position and directs the palladium catalyst to the C-7 position.[3]

  • Palladium(II) Acetate: A common and effective palladium precursor for C-H activation catalysis.

  • Tri(o-tolyl)phosphine: A bulky phosphine ligand that can stabilize the palladium catalyst and promote the desired reactivity.

  • Potassium Carbonate: Acts as a base to facilitate the C-H activation step.

  • Toluene: A high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

  • TBAF: A standard reagent for the cleavage of silicon and phosphorus-based protecting groups.

Note on the 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at C-4 may decrease the electron density of the benzene ring, potentially making the C-7 C-H bond less reactive towards activation. It may be necessary to use more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) compared to an unsubstituted indole.

Section 2: C-7 Alkenylation via Rhodium-Catalyzed C-H Activation

The introduction of an alkenyl group at the C-7 position provides a versatile handle for further synthetic transformations. Rhodium catalysis, often in combination with an N-pivaloyl directing group, has been successfully employed for the C-7 alkenylation of various indoles.

Conceptual Workflow for C-7 Alkenylation

Sources

Application Notes and Protocols: Synthesis of Indole-2-Carboxamide Derivatives from Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamides are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their derivatives have demonstrated potential as antitubercular, antiproliferative, and antiviral agents, among other therapeutic applications.[1][2] The direct conversion of readily available ethyl indole-2-carboxylates to their corresponding amides represents a crucial and efficient synthetic transformation. This guide provides an in-depth analysis of the underlying chemical principles and detailed, field-proven protocols for this conversion.

Theoretical Background: The Aminolysis of Esters

The synthesis of amides from esters, known as aminolysis, is a classic example of nucleophilic acyl substitution.[3][4] The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate results in the elimination of an alkoxide (in this case, ethoxide) to yield the more thermodynamically stable amide.[3]

While conceptually straightforward, the direct aminolysis of esters often requires elevated temperatures or the use of catalysts due to the relatively poor leaving group ability of the alkoxide.[3][5] The reactivity can be influenced by several factors, including the nucleophilicity of the amine, steric hindrance around the carbonyl group, and the electronic properties of both the ester and the amine.

Mechanistic Pathway

The generally accepted mechanism for the aminolysis of an ester is depicted below. The reaction is initiated by the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of the alkoxy group to form the amide.

Caption: Figure 1. General mechanism of aminolysis.

Experimental Protocols

Two primary approaches for the synthesis of indole-2-carboxamides from their corresponding ethyl esters are presented: direct thermal aminolysis and a two-step procedure involving hydrolysis followed by amide coupling. The choice of method often depends on the nature of the amine and the desired scale of the reaction.

Method 1: Direct Thermal Aminolysis

This method is often suitable for less volatile, highly nucleophilic primary and secondary amines. It involves heating the ethyl indole-2-carboxylate with an excess of the desired amine, either neat or in a high-boiling solvent.

General Procedure
  • To a sealable reaction vessel, add ethyl indole-2-carboxylate (1.0 eq.).

  • Add the desired amine (2.0-5.0 eq.). For solid amines, a high-boiling inert solvent such as xylene or DMSO can be used.

  • Seal the vessel and heat the reaction mixture to 100-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Key Considerations
  • Excess Amine: Using an excess of the amine helps to drive the reaction to completion.

  • Temperature: Higher temperatures generally increase the reaction rate but may lead to side reactions or decomposition.[6]

  • Solvent: The choice of solvent should be based on the boiling point of the amine and the solubility of the reactants.

Method 2: Two-Step Hydrolysis and Amide Coupling

This is a more versatile method that is compatible with a wider range of amines, including those that are volatile or less nucleophilic. It involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Hydrolysis of Ethyl Indole-2-carboxylate
  • Dissolve ethyl indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Amide Coupling

A variety of coupling reagents can be used for this step. A common and effective choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt).[7]

  • Suspend the indole-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired amine (1.0-1.2 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[7]

  • Add the coupling reagent (e.g., EDC, 1.2 eq.) and additive (e.g., HOBt, 1.2 eq.).[7]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis of indole-2-carboxamides from ethyl esters.

Synthesis_Workflow Start Start: Ethyl Indole-2-carboxylate Decision Amine Properties? Start->Decision Method1 Method 1: Direct Thermal Aminolysis Decision->Method1 High boiling, nucleophilic Method2 Method 2: Two-Step Synthesis Decision->Method2 Volatile or less nucleophilic Purification Purification Method1->Purification Step2a Step 2a: Hydrolysis to Carboxylic Acid Method2->Step2a Step2b Step 2b: Amide Coupling Step2a->Step2b Step2b->Purification Product Indole-2-carboxamide Derivative Purification->Product

Caption: Figure 2. Workflow for indole-2-carboxamide synthesis.

Data Presentation

The following table provides a summary of representative reaction conditions and yields for the synthesis of various N-substituted indole-2-carboxamides.

EntryAmineMethodSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzylamine2DCMrt1270[8]
24-Methoxybenzylamine2ACNrt1270[8]
34-Aminophenol2ACNrt1285[8]
44-Methylaniline1Neat1202465[9]
52-Aminopyrimidine1Neat1202463[9]

Conclusion

The preparation of indole-2-carboxamide derivatives from ethyl esters is a fundamental transformation in synthetic organic and medicinal chemistry. The choice between direct aminolysis and a two-step hydrolysis-coupling sequence allows for a high degree of flexibility in accommodating a wide range of amine substrates. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize diverse libraries of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Retrieved from [Link]

  • ChemGulf. (2025, October 20). How do amines and amides react with esters? Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • PMC. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]

  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Retrieved from [Link]

  • RSC Publishing. (2023, May 16). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Retrieved from [Link]

  • PMC. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • PMC. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the target compounds indole-2-carboxamides (5). Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Retrieved from [Link]

  • DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]

Sources

Strategic Regioselective Halogenation of 4-Fluoroindole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The 4-fluoroindole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block in the synthesis of pharmaceuticals ranging from anticancer agents to neuroactive compounds.[1][2] The introduction of a halogen atom (Cl, Br, I) at a specific position on this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] However, the inherent electronic nature of the indole ring presents a significant challenge for achieving precise regiochemical control during halogenation. This guide provides an in-depth analysis of field-proven strategies for the regioselective halogenation of 4-fluoroindole, focusing on the electronically favored C3-position and the synthetically challenging C7-position. We present detailed, validated protocols, mechanistic explanations for the observed selectivity, and a comparative analysis of common halogenating agents to empower researchers in the rational design and synthesis of novel 4-fluoroindole-based drug candidates.

The Chemical Rationale: Understanding Regioselectivity in the 4-Fluoroindole System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (SEAr).[4][5] The pyrrole moiety is significantly more electron-rich than the fused benzene ring, directing electrophilic attack preferentially to the C3 position. This is because the resulting cationic intermediate (the arenium ion) is resonance-stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.[4][6]

The presence of a fluorine atom at C4 introduces competing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density through the sigma bond, deactivating the entire ring system to some extent compared to unsubstituted indole.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, directing electrophiles to the ortho and para positions (C5 and C7).

Despite the +R effect of the C4-fluoro substituent, the overwhelming electronic bias of the indole nucleus ensures that electrophilic halogenation on an unprotected 4-fluoroindole will almost exclusively occur at the C3 position . Achieving halogenation at other sites, particularly the valuable C7 position, requires strategic manipulation, typically through N-protection and the use of directing groups.[7][8]

cluster_0 General S(E)Ar Mechanism at C3 Indole 4-Fluoroindole Intermediate Resonance-Stabilized Cationic Intermediate Indole->Intermediate Attack at C3 Electrophile X⁺ (e.g., from NBS, NCS, NIS) Product C3-Halogenated 4-Fluoroindole Intermediate->Product -H⁺

Diagram 1: General mechanism for electrophilic halogenation at the C3 position of 4-fluoroindole.

C3-Position Halogenation: The Path of Least Resistance

Direct halogenation at the C3 position is the most straightforward transformation, leveraging the indole's intrinsic reactivity. The choice of halogenating agent is critical and depends on the desired halogen and the substrate's sensitivity.

Common Reagents for C3-Halogenation
  • N-Chlorosuccinimide (NCS): A mild and effective source of electrophilic chlorine.[9][10]

  • N-Bromosuccinimide (NBS): The most common reagent for C3-bromination of indoles.

  • N-Iodosuccinimide (NIS): A reliable reagent for iodination, often requiring a catalytic amount of acid to enhance its electrophilicity for less reactive substrates.[11][12]

Position Halogen Reagent Typical Solvent Temp (°C) Key Features
C3ChlorineN-Chlorosuccinimide (NCS)Acetonitrile, DMF, DCM0 to RTGenerally fast and high-yielding.
C3BromineN-Bromosuccinimide (NBS)Acetonitrile, DMF, THF0 to RTHighly selective for C3; can sometimes lead to di- or tri-bromination if excess reagent is used.
C3IodineN-Iodosuccinimide (NIS)Acetonitrile, DCMRTOften requires no catalyst for activated indoles; reaction is clean.

Table 1: Comparative summary of reagents for C3-halogenation of 4-fluoroindole.

Protocol 1: Regioselective Synthesis of 3-Bromo-4-fluoro-1H-indole

This protocol details a robust method for the C3-bromination of 4-fluoroindole using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • 4-Fluoroindole (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroindole (1.0 eq). Dissolve the indole in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 5-10 minutes. Causality Note: Slow, portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of over-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Trustworthiness Note: The bicarbonate wash is crucial to neutralize any acidic byproducts, ensuring the stability of the acid-sensitive indole product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-bromo-4-fluoro-1H-indole.

C7-Position Halogenation: A Directed, Strategic Approach

Halogenation at the C7 position is highly desirable for expanding structural diversity but cannot be achieved directly due to the C3 position's dominant reactivity. The most effective strategy involves installing a removable directing group on the indole nitrogen, which positions the halogenating agent at the C7 position via a transient metal complex.[7][8]

cluster_1 Workflow for Directed C7-Halogenation Start 4-Fluoroindole Protect Step 1: N-Protection (e.g., Pyrimidyl, Pivaloyl) Start->Protect ProtectedIndole N-Protected 4-Fluoroindole Protect->ProtectedIndole Halogenate Step 2: Directed Halogenation (e.g., Rh(III) or Pd(II) catalyst, NCS/NBS/NIS) ProtectedIndole->Halogenate HalogenatedProtected C7-Halogenated N-Protected Indole Halogenate->HalogenatedProtected Deprotect Step 3: Deprotection (e.g., Acidic/Basic Hydrolysis) HalogenatedProtected->Deprotect FinalProduct C7-Halogenated 4-Fluoroindole Deprotect->FinalProduct

Diagram 2: Strategic workflow for achieving C7-halogenation via an N-protection/deprotection sequence.

Protocol 2: Rh(III)-Catalyzed C7-Chlorination of N-Pyrimidyl-4-fluoroindole

This protocol is adapted from methodologies developed for the directed C-H functionalization of indoles and represents a state-of-the-art approach to C7-halogenation.[8]

Part A: Synthesis of N-(pyrimidin-2-yl)-4-fluoroindole (Protecting Step)

  • To a solution of 4-fluoroindole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add 2-chloropyrimidine (1.1 eq) and heat the reaction to 80 °C.

  • Monitor by TLC until completion (typically 4-6 hours).

  • Cool to room temperature, carefully quench with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the N-protected substrate.

Part B: Directed C7-Chlorination Materials and Reagents:

  • N-(pyrimidin-2-yl)-4-fluoroindole (1.0 eq)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc, 2.0 eq)

  • N-Chlorosuccinimide (NCS, 1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Reaction Setup: In a sealed tube, combine N-(pyrimidin-2-yl)-4-fluoroindole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgOAc (2.0 eq), and NCS (1.2 eq).

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (argon). Add anhydrous DCE. Causality Note: Silver acetate acts as both an oxidant and a halide scavenger, facilitating the formation of the active Rh(III) catalytic species.

  • Heating and Monitoring: Seal the tube and heat the mixture to 100 °C. Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction typically requires 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove insoluble silver salts, washing the pad with DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the C7-chlorinated product.

Part C: Deprotection The pyrimidyl group can often be removed under strong acidic conditions (e.g., TFA) or other specific methods, which should be optimized for the specific substrate to yield the final 7-chloro-4-fluoro-1H-indole.[13]

Conclusion and Future Outlook

The ability to selectively introduce halogens onto the 4-fluoroindole core is a powerful tool for medicinal chemists. While C3-halogenation is a facile and predictable process, accessing other regioisomers, particularly at the C7-position, requires a more nuanced, strategic approach involving protecting groups and directed C-H activation. The protocols described herein provide reliable and reproducible methods for achieving these critical transformations. Future advancements may lie in the development of biocatalytic methods using engineered halogenase enzymes, which could offer unparalleled regioselectivity under environmentally benign conditions, further expanding the synthetic toolbox for drug discovery professionals.[14][15]

References

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Application Note: Scale-Up Synthesis of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate , a critical scaffold for next-generation kinase inhibitors and antiviral agents (e.g., HCV NS5B inhibitors).

The simultaneous presence of the C4-fluorine and C7-bromine substituents creates a unique electronic environment that challenges standard indole syntheses. This protocol utilizes the Hemetsberger-Knittel Indole Synthesis , selected for its superior regiocontrol compared to Fischer indolization.

Key Technical Advantages of this Protocol:

  • Regiocontrol: 100% regioselectivity for the 4-F, 7-Br isomer via aldehyde precursor selection.

  • Scalability: Designed for multi-gram to kilogram batches using commodity starting materials.

  • Safety Engineered: Includes specific controls for managing the thermal decomposition of azide intermediates.

Strategic Route Selection

The "Indole Isomer" Problem

Standard Fischer indole synthesis using 3-bromo-6-fluorophenylhydrazine often yields an inseparable mixture of 4-fluoro-7-bromo and 6-fluoro-5-bromo isomers due to poor hydrazone regioselectivity.

The Solution: Hemetsberger-Knittel Cyclization

We utilize 2-fluoro-5-bromobenzaldehyde as the regiodetermining starting material. By condensing this aldehyde with ethyl azidoacetate, we generate a vinyl azide that cyclizes exclusively into the C-H bond ortho to the aldehyde, locking the substitution pattern.

Retrosynthetic Logic:

  • Indole C4 position

    
     Derived from C2 (ortho)  of benzaldehyde.
    
  • Indole C7 position

    
     Derived from C5 (meta)  of benzaldehyde.
    
  • Required Starting Material: 2-Fluoro-5-bromobenzaldehyde.

RouteSelection cluster_legend Mechanism SM 2-Fluoro-5-bromobenzaldehyde (Regiochemistry Locked) Inter Vinyl Azide Intermediate (Thermally Labile) SM->Inter + Ethyl Azidoacetate NaOEt, -10°C Prod Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate Inter->Prod Thermolysis Xylene, 140°C (-N2) Nitrene Nitrene Formation Inter->Nitrene Insertion C-H Insertion Nitrene->Insertion Insertion->Prod

Figure 1: Strategic Route Overview ensuring 100% regioselectivity.

Safety Engineering: Azide Handling

CRITICAL WARNING: This protocol involves organic azides. While ethyl azidoacetate is relatively stable compared to lower molecular weight azides, the vinyl azide intermediate is designed to decompose releasing nitrogen gas (


).
  • Explosion Risk: Never heat the vinyl azide in the absence of solvent.

  • Thermal Runaway: The cyclization is exothermic. On a scale >10g, do not mix all reagents and heat. Use a semi-batch (dosing) approach where the azide solution is added dropwise to refluxing solvent to limit the active reacting mass.

  • Ventilation: Ensure reactor venting is sized to handle rapid

    
     evolution (approx. 25 L gas per mole).
    

Detailed Protocols

Step 1: Condensation (Formation of Vinyl Azide)

Reaction: 2-Fluoro-5-bromobenzaldehyde + Ethyl Azidoacetate


 Ethyl 2-azido-3-(2-fluoro-5-bromophenyl)acrylate
ParameterSpecification
Starting Material 2-Fluoro-5-bromobenzaldehyde (1.0 eq)
Reagent Ethyl azidoacetate (4.0 eq)
Base Sodium Ethoxide (NaOEt), 21% wt in EtOH (4.0 eq)
Solvent Ethanol (anhydrous)
Temperature -15°C to -5°C (Critical)
Yield Target 75 - 85%

Procedure:

  • Charge a reactor with 2-fluoro-5-bromobenzaldehyde (100 g, 0.49 mol) and ethyl azidoacetate (253 g, 1.96 mol) in Ethanol (1.0 L).

  • Cool the mixture to -15°C using a cryostat or glycol jacket.

  • Dropwise Addition: Add the NaOEt solution (approx. 635 g of 21% soln) over 2 hours.

    • Control: Maintain internal temperature below -5°C. Rapid addition causes tar formation.

  • Stir at -10°C for 3 hours. Monitor by HPLC/TLC (Target: <2% residual aldehyde).

  • Quench: Pour the reaction mixture into a stirred mixture of Ice/Water (3 kg) and Saturated

    
     (1 L).
    
  • Isolation: Filter the precipitated yellow solid.

  • Purification: Wash the cake with cold water (

    
     mL) and cold n-heptane (
    
    
    
    mL). Dry under vacuum at 35°C (Do not exceed 40°C; intermediate is thermally sensitive).
Step 2: Hemetsberger Cyclization (Scale-Up Mode)

Reaction: Vinyl Azide


 Indole Core + 

Batch vs. Semi-Batch: For scales >10g, use Semi-Batch (Protocol B) to prevent thermal runaway.

Protocol B: Semi-Batch Dosing (Recommended for Scale)
ParameterSpecification
Substrate Vinyl Azide Intermediate (from Step 1)
Solvent Xylenes (Isomer mix, bp ~138°C)
Concentration 0.2 M final concentration (High dilution favors cyclization over polymerization)
Temperature Reflux (140°C)

Procedure:

  • Reactor A (Heated Zone): Charge Xylenes (1.5 L) into a reactor fitted with a reflux condenser and a wide-bore gas outlet. Heat to a rolling reflux (140°C).

  • Vessel B (Feed): Dissolve the Vinyl Azide solid (100 g) in Xylenes (500 mL). Note: If solubility is poor, a small amount of Toluene can be added, but maintain bp >120°C.

  • Dosing: Slowly pump the solution from Vessel B into Reactor A over 4–6 hours .

    • IPC: Monitor

      
       evolution. If gas evolution spikes, stop dosing immediately.
      
    • Why: This ensures the concentration of unreacted azide in the hot zone is always low.

  • Post-addition, stir at reflux for an additional 1 hour.

  • Work-up: Cool to room temperature.

    • Crystallization:[1] The product often crystallizes directly from Xylenes upon cooling.

    • Filtration: Filter the solid.[2][3][4] If no precipitate, concentrate the solvent to ~20% volume and add n-Heptane to induce precipitation.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Process Analytical Technology (PAT) & Specifications

In-Process Controls (IPC)
  • Step 1 End-point: HPLC (C18 column, ACN/Water). Limit: <2.0% Aldehyde.[5]

  • Step 2 Safety Check: DSC (Differential Scanning Calorimetry) of the Vinyl Azide intermediate is recommended before the first scale-up batch to determine the onset of decomposition (

    
    ). Ensure reaction temp < 
    
    
    
    is impossible during storage.
Final Product Specifications
  • Appearance: Off-white to pale yellow needles.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, NH)
      
    • 
       7.45 (dd, 1H, Ar-H, J=8.0, 4.5 Hz) — Characteristic of H-5
      
    • 
       7.15 (t, 1H, Ar-H) — Characteristic of H-6
      
    • 
       7.20 (s, 1H, H-3)
      
    • 
       4.35 (q, 2H, Ethyl), 1.35 (t, 3H, Ethyl).
      
  • Mass Spec: [M+H]+ = 286/288 (Br isotope pattern).

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 2-Fluoro-5-bromobenzaldehyde Condensation Reactor 1: Condensation (-10°C, NaOEt/EtOH) Exothermic Dosing Start->Condensation Filtration1 Filter & Dry (Max 35°C - Thermal Risk) Condensation->Filtration1 Dissolution Dissolve Vinyl Azide in Xylenes Filtration1->Dissolution Reflux Reactor 2: Semi-Batch Thermolysis (Reflux Xylenes, 140°C) Controlled N2 Venting Dissolution->Reflux Slow Feed (4-6 hrs) Cryst Cooling Crystallization (+ Heptane antisolvent) Reflux->Cryst Final Final Product: This compound Cryst->Final

Figure 2: Process flow for the safe scale-up of the Hemetsberger-Knittel sequence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Yield / Tars Temperature too high during base addition.Ensure internal temp stays < -5°C. Add base slower.
Step 1: Product melts/degrades Drying temperature too high.Dry at ambient temp or max 35°C. Azides are heat sensitive.
Step 2: Violent Gas Evolution Dosing rate too fast.Stop dosing. Allow system to equilibrate. Resume at 50% rate.
Step 2: Incomplete Conversion Reaction temp too low.Ensure vigorous reflux of Xylenes (138-140°C). Toluene (110°C) is often insufficient.
Product Color is Dark Brown Oxidation during workup.Perform workup under

atmosphere. Use charcoal filtration during recrystallization.

References

  • Hemetsberger, H., & Knittel, D. (1972).[6] Synthese und Thermolyse von

    
    -Azidoacrylestern.[6][7] Monatshefte für Chemie, 103, 194–204.[6] [Link]
    
  • Gribble, G. W. (2000).[6] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Driver, T. G., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Journal of Organic Chemistry.
  • Patent Reference: WO 2009/144554. (Describes similar 7-fluoro/bromo indole synthesis via Hemetsberger conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-Bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in medicinal chemistry, the efficient synthesis of this polysubstituted indole is critical for the advancement of various research pipelines.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the electronic effects of the halogen substituents on the indole core. The presence of both an electron-donating fluorine and an electron-withdrawing bromine can influence the reactivity of the starting materials and the stability of intermediates, often leading to suboptimal yields and the formation of undesired byproducts. The most common synthetic route is the Fischer indole synthesis, which, while versatile, is known for its often harsh conditions and sensitivity to substrate electronics.[1][2][3]

This guide provides a systematic approach to troubleshooting and optimizing the synthesis, with a focus on the Fischer indole pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Question: My Fischer indole synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of halogenated indoles are a common challenge.[1] Several factors can contribute to this issue:

  • Poor Quality of Starting Materials: The purity of the (3-bromo-6-fluorophenyl)hydrazine and diethyl 2-ketosuccinate is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Ensure your starting materials are of high purity. If preparing the hydrazine in-house, ensure complete removal of any residual reducing agents or inorganic salts.

  • Suboptimal Acid Catalyst and Concentration: The choice of acid catalyst is critical for the cyclization step. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3] The electron-withdrawing nature of the halogens on the phenylhydrazine ring can make the cyclization step more sluggish, requiring careful optimization of the acid catalyst.

    • Recommendation: A systematic screen of acid catalysts is recommended. PPA is often effective, but can lead to charring at high temperatures. A mixture of sulfuric acid in ethanol or zinc chloride in a high-boiling solvent like ethylene glycol can be viable alternatives.[4]

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement.[2] However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the desired product.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start with a moderate temperature (e.g., 80-100 °C) and gradually increase if the reaction is not proceeding. Once the starting material is consumed, work up the reaction promptly to avoid degradation.

  • Presence of Water: The Fischer indole synthesis is sensitive to water, which can hydrolyze intermediates and deactivate the acid catalyst.

    • Recommendation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Formation of Isomeric Byproducts

Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric indoles. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a known issue in Fischer indole synthesis, especially with substituted phenylhydrazines. In the case of (3-bromo-6-fluorophenyl)hydrazine, cyclization can potentially occur at two different positions on the benzene ring, leading to the desired 7-bromo-4-fluoro isomer and the undesired 5-bromo-4-fluoro isomer.

  • Steric and Electronic Control: The regioselectivity of the cyclization is influenced by both steric and electronic factors. The fluorine atom at the 6-position of the hydrazine will exert a steric hindrance that should favor cyclization away from it, leading to the desired 7-bromo-4-fluoro product. However, electronic effects can also play a role.

    • Recommendation: The choice of acid catalyst can influence regioselectivity. Experiment with different Lewis and Brønsted acids to find the optimal conditions for favoring the desired isomer. Careful analysis of the crude product by ¹H NMR or LC-MS is crucial to determine the isomeric ratio.

  • Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is necessary.

    • Recommendation: Column chromatography on silica gel is typically effective for separating indole isomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the desired product. Careful monitoring of the fractions by TLC is essential.

Issue 3: Incomplete Reaction or Stalling

Question: My reaction seems to stall, with a significant amount of the hydrazone intermediate remaining even after prolonged heating. What can I do to drive the reaction to completion?

Answer:

A stalled reaction is often indicative of insufficient activation for the key cyclization step.

  • Increase Catalyst Loading or Strength: The electron-deficient nature of the substituted phenylhydrazine may require a stronger acid or a higher catalyst loading to promote the[5][5]-sigmatropic rearrangement.

    • Recommendation: Gradually increase the amount of the acid catalyst. If using a Brønsted acid like sulfuric acid, a small increase in concentration can have a significant effect. Alternatively, switching to a stronger Lewis acid like aluminum chloride might be necessary, although this can also increase the risk of side reactions.

  • Higher Reaction Temperature: The activation energy for the cyclization may not be reached at the current reaction temperature.

    • Recommendation: Cautiously increase the reaction temperature while monitoring for product degradation by TLC. Using a higher-boiling solvent may be necessary to achieve the required temperature.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome high activation barriers and significantly reduce reaction times.

    • Recommendation: If available, consider performing the cyclization step in a microwave reactor. This can often lead to improved yields and cleaner reactions in a fraction of the time required for conventional heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Fischer indole synthesis.[1][3] This typically involves two main steps:

  • Hydrazone Formation: The reaction of (3-bromo-6-fluorophenyl)hydrazine with diethyl 2-ketosuccinate to form the corresponding hydrazone.

  • Cyclization: Acid-catalyzed cyclization of the hydrazone intermediate to yield the final indole product.

Q2: Are there alternative synthetic strategies I should consider?

A2: While the Fischer indole synthesis is the most common, other methods for indole synthesis exist, such as the Japp-Klingemann, Bischler-Möhlau, and various modern palladium-catalyzed cross-coupling reactions. The Japp-Klingemann reaction is particularly relevant as it can be used to synthesize the required hydrazone precursor from 3-bromo-6-fluoroaniline.

Q3: How can I best purify the final product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to further purify the product after chromatography.

Q4: What are the key analytical techniques to confirm the structure of my product?

A4: The structure of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: To confirm the presence and connectivity of all protons.

  • ¹³C NMR: To confirm the carbon framework.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the presence of bromine).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-bromo-6-fluorophenyl)hydrazono)succinate (Hydrazone Intermediate)

This protocol is adapted from the general procedure for Japp-Klingemann reactions.

Materials:

  • 3-bromo-6-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl 2-ketosuccinate

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 3-bromo-6-fluoroaniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes.

  • Coupling: In a separate, larger flask, dissolve diethyl 2-ketosuccinate and sodium acetate in ethanol and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the diethyl 2-ketosuccinate solution with vigorous stirring.

  • Isolation: After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature. The hydrazone may precipitate out of the solution. If not, add water to induce precipitation.

  • Purification: Collect the crude hydrazone by filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on known Fischer indole syntheses of similar compounds.[4]

Materials:

  • Ethyl 2-((3-bromo-6-fluorophenyl)hydrazono)succinate

  • Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)

  • Ethylene glycol (if using ZnCl₂)

  • Toluene or other suitable high-boiling solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydrazone intermediate.

  • Cyclization (PPA method): Add polyphosphoric acid to the flask and heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC.

  • Cyclization (ZnCl₂ method): Add anhydrous zinc chloride and ethylene glycol to the flask. Heat the mixture under an inert atmosphere to 150-170 °C.[4] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. If using ZnCl₂, dilute the mixture with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

ParameterRecommended RangeNotes
Hydrazone Formation
Temperature0-5 °CFor diazotization and coupling
Reaction Time2-4 hours
Fischer Indole Cyclization
Temperature (PPA)80-120 °CHigher temperatures may cause charring.
Temperature (ZnCl₂)150-170 °CRequires a high-boiling solvent like ethylene glycol.[4]
Reaction Time2-6 hoursMonitor by TLC.
CatalystPPA, ZnCl₂, H₂SO₄Empirical optimization is recommended.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis A 3-bromo-6-fluoroaniline C Diazotization (NaNO2, HCl) A->C B Diethyl 2-ketosuccinate D Japp-Klingemann Coupling (NaOAc, EtOH) B->D C->D E Ethyl 2-((3-bromo-6-fluorophenyl)hydrazono)succinate D->E F Hydrazone Intermediate E->F Purification G Acid-Catalyzed Cyclization (e.g., PPA or ZnCl2) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Isomers Isomeric Byproducts? Start->Isomers No Catalyst Optimize Acid Catalyst Purity->Catalyst Temp Adjust Reaction Temperature/Time Catalyst->Temp Chromatography Optimize Column Chromatography Isomers->Chromatography Yes Stalled Reaction Stalled? Isomers->Stalled No IncreaseCatalyst Increase Catalyst Loading/Strength Stalled->IncreaseCatalyst Yes IncreaseTemp Increase Reaction Temperature IncreaseCatalyst->IncreaseTemp Microwave Consider Microwave Synthesis IncreaseTemp->Microwave

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • 4,7-Dihydroindole: A Synthon for the Preparations of 2-Substituted Indoles. Current Organic Synthesis. [Link]

  • Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed. [Link]

  • Expt-7 The Fischer Indole Synthesis New | PDF - Scribd. [Link]

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

Sources

preventing debromination during indole-2-carboxylate cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Preventing Hydrodehalogenation (Debromination)

Executive Summary & Mechanistic Insight[1][2]

The Problem: You are observing the conversion of your brominated indole-2-carboxylate starting material into the corresponding de-brominated (reduced) indole, rather than the desired cross-coupled product.

The Cause: This is Hydrodehalogenation .[1] In electron-deficient systems like indole-2-carboxylates, the oxidative addition of Pd(0) into the C-Br bond is facile. However, if the subsequent transmetallation step is slow (due to steric bulk, low nucleophilicity of the boronic acid, or poor base choice), the catalytic cycle diverts.

The Palladium(II) intermediate undergoes


-hydride elimination  (typically from an alkoxide base, solvent, or ligand) followed by reductive elimination, replacing the Bromine with a Hydrogen.[1]
The Divergent Pathway (Visualized)

The following diagram illustrates exactly where your reaction is failing.

DebrominationMechanism Start Ar-Br (Indole-2-carboxylate) OxAdd Oxidative Addition (LnP-Pd-Ar) Start->OxAdd Fast for electron-poor Ar TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ideal Path BetaElim β-Hydride Elimination (The Failure Mode) OxAdd->BetaElim Slow Transmetallation + Hydride Source Product Desired Product (Ar-Ar') TransMet->Product Reductive Elim. SideProd Debrominated Byproduct (Ar-H) BetaElim->SideProd Reductive Elim.

Caption: The critical divergence occurs after Oxidative Addition. If Transmetallation stalls, the catalyst scavenges a hydride from the environment.

Diagnostic & Troubleshooting Modules

Module A: The "Phantom" Product (Diagnosis)

Before changing conditions, confirm the byproduct is actually debrominated material and not starting material or protodeboronation of the coupling partner.

Observation (LCMS/NMR)DiagnosisAction
Mass = [M-Br+H] Hydrodehalogenation Follow Modules B, C, & D below.
Mass = [M-Br+B(OH)2] Homocoupling/Oxidation Oxygen leak. Degas solvents thoroughly.[2]
Mass = Starting Material Catalyst Death Oxidative addition failed. Switch to Pd-G3/G4 precatalysts.
Coupling Partner Mass - B(OH)2 + H Protodeboronation The boronic acid degraded. Use MIDA boronates or excess equivalents.
Module B: The Base & Solvent (The Hydride Source)

The Issue: Secondary alcohols (Isopropanol) and alkoxides (NaOiPr) are the most common culprits. They coordinate to Pd and undergo


-hydride elimination, feeding a hydride directly to your indole.

Corrective Protocol:

  • Eliminate Alcohols: Do not use isopropanol or ethanol as cosolvents.

  • Switch Bases: Move from alkoxides to inorganic carbonates or phosphates.

    • Avoid:

      
       (unless sterically required and strictly anhydrous).
      
    • Recommended:

      
       (anhydrous) or 
      
      
      
      .[2]
  • Solvent System: Use strictly aprotic systems.

    • Standard: Toluene/Water (10:[3]1) or Dioxane (Anhydrous).

    • Advanced: If solubility is an issue, use DMF, but ensure temp < 100°C to prevent solvent decomposition.[3]

Module C: Catalyst & Ligand Selection

The Issue: If the catalyst is too slow to transmetallate, it sits in the vulnerable Pd(II) state. Conversely, some bulky ligands can actually promote debromination if they are too sterically crowded to allow the boronic acid to approach.

Corrective Protocol:

  • Use Precatalysts: Stop using

    
     or 
    
    
    
    + Ligand. They generate undefined species that can act as hydride sponges.
    • Recommendation:XPhos Pd G3 or SPhos Pd G3 . These activate rapidly even at lower temperatures.

  • Ligand Choice:

    • For Steric Hindrance:SPhos or RuPhos .

    • For Heterocycles:XPhos or cataCXium A .

    • Bidentate Option:Pd(dppf)Cl2 . The bite angle of dppf resists

      
      -hydride elimination better than monodentate phosphines in some specific indole cases.
      
Module D: Indole Protection

The Issue: The N-H of the indole-2-carboxylate is acidic (


). Under basic conditions, it deprotonates to form an indolyl anion.[4] This electron-rich species can coordinate to Pd, poisoning the catalyst or altering the electronics to favor reduction.

Corrective Protocol:

  • Mandatory Protection: If you are seeing >10% debromination, you must protect the nitrogen.

  • Recommended Groups:

    • Boc: Good, but labile at high temp/strong base.

    • SEM: Excellent stability; prevents N-coordination.

    • Tosyl: Strong electron-withdrawing group; deactivates the ring (making oxidative addition harder) but shuts down N-coordination completely.

Standard Operating Procedure (The "Anti-Reduction" Protocol)

This protocol is designed to minimize hydride sources and maximize transmetallation rates.

Reagents:

  • Substrate: 5-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
      (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial and cool under a stream of Argon.

  • Solids: Add Indole, Boronic Acid, Base, and Precatalyst to the vial.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling, which leaves unreacted bromide available for slow reduction.[3]

  • Solvent: Add anhydrous Dioxane via syringe. Do not add water.

  • Activation: Place in a pre-heated block at 80°C .

    • Note: Do not reflux at 110°C immediately. Lower temperatures often favor the coupling over the higher-energy activation energy of the reduction pathway.

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add 5% degassed water. (Some boronic acids require trace water for activation, but adding it late prevents early hydride generation).

Decision Tree for Optimization

Use this logic flow to navigate your specific scenario.

OptimizationTree Start Debromination Observed? CheckBase Is the Base an Alkoxide? (NaOEt, KOtBu) Start->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckProt Is Indole N-H Free? CheckBase->CheckProt No SwitchBase->CheckProt Protect Protect N with SEM/Boc CheckProt->Protect Yes CheckCat Using Pd(PPh3)4? CheckProt->CheckCat No Protect->CheckCat SwitchCat Switch to XPhos Pd G3 CheckCat->SwitchCat Yes CheckSolv Solvent contains Alcohol? CheckCat->CheckSolv No SwitchCat->CheckSolv SwitchSolv Use Anhydrous Dioxane/Toluene CheckSolv->SwitchSolv Yes Final Run 'Anti-Reduction' Protocol CheckSolv->Final No

Caption: Stepwise elimination of hydride donors and catalytic inefficiencies.

References

  • Mechanistic Origins of Hydrodehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[5] Journal of Organic Chemistry, 2004, 69, 3173-3180.[5] Link

  • Base Selection & Hydride Sources

    • Carrow, B. P., & Hartwig, J. F.[3] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011, 133, 2116–2119. Link

  • Catalyst Optimization (Buchwald Precatalysts)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Indole-Specific Coupling Strategies

    • Billingsley, K., & Buchwald, S. L.[3] "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129, 3358-3366. Link

Sources

Technical Support Center: Purification of Ethyl 7-Bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols to address common purification challenges encountered during the synthesis of this important indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the Fischer indole synthesis of this compound?

A1: The Fischer indole synthesis, while powerful, can generate several types of impurities.[1] These can include:

  • Unreacted Starting Materials: Residual 2-bromo-5-fluorophenylhydrazine and ethyl pyruvate.

  • Polymeric Byproducts: Acid-catalyzed conditions, especially at elevated temperatures, can lead to the formation of dark, tarry substances.

  • Hydrolysis Product: The ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid (7-bromo-4-fluoro-1H-indole-2-carboxylic acid), particularly during aqueous workup or prolonged exposure to acidic or basic conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the acid catalyst, may be present.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: A simple Thin Layer Chromatography (TLC) analysis is the best first step. It will give you a quick visual assessment of the number of components in your crude mixture and help in selecting an appropriate solvent system for column chromatography. It's advisable to use a combination of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

Q3: Which purification method is generally most effective for this compound?

A3: A two-step purification process is often most effective. This typically involves an initial purification by flash column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product. For very high purity requirements, such as for pharmaceutical applications, a final polishing step using High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q4: Can I use an acid-base extraction to purify my product?

A4: While the indole nitrogen is weakly acidic, it is generally not practical to use acid-base extraction for the purification of the ethyl ester itself. However, if you have a significant amount of the hydrolyzed carboxylic acid impurity, you could potentially use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove it. Be cautious, as this could also promote further hydrolysis of your desired ester product. A more controlled method involves a pH-based purification where the carboxylic acid is selectively precipitated.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a dark, oily, or tarry substance.

Q: I've completed the synthesis, and after workup, I have a dark, intractable material instead of a solid. What should I do?

A: This is a common issue with Fischer indole syntheses, often due to polymerization or degradation under harsh acidic conditions.

  • Immediate Action: Attempt to dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate. If a significant portion dissolves, you can proceed with column chromatography. The insoluble tarry material can be removed by filtration through a plug of celite or silica gel.

  • Preventative Measures for Future Syntheses:

    • Lower Reaction Temperature: High temperatures can promote side reactions. If possible, run the reaction at a lower temperature for a longer duration.

    • Milder Acid Catalyst: Consider using a milder Lewis acid (e.g., zinc chloride) or a solid-supported acid catalyst to minimize degradation.[3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes reduce the formation of colored impurities.

Issue 2: My TLC shows multiple spots that are close together.

Q: I'm having trouble separating my product from impurities on TLC, as the Rf values are very similar. How can I improve the separation?

A: Poor separation on TLC indicates that a standard column chromatography might be challenging. Here's how to optimize your separation:

  • Solvent System Optimization:

    • Systematic Screening: Test a variety of solvent systems with different polarities. A good starting point is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 8:2, 7:3).

    • Introduce a Third Solvent: Adding a small amount of a third solvent can sometimes dramatically improve separation. For example, adding 1-2% methanol or triethylamine to your hexane/ethyl acetate system can modify the interactions with the silica gel.

  • 2D TLC: To determine if any of the spots are due to on-plate decomposition, run a 2D TLC. Spot the plate, run it in one solvent system, then rotate it 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, it indicates compound instability on the silica.

Issue 3: Low yield after column chromatography.

Q: I've run a column, but my final yield of the purified product is very low. Where could my product have gone?

A: Low recovery can be due to several factors:

  • Product Streaking on the Column: If the product is not fully soluble in the mobile phase, it can streak down the column, leading to broad fractions and poor recovery. Ensure you are using an appropriate solvent system where your compound has good solubility.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If your product is significantly more polar than expected, consider using a more polar eluent or deactivating the silica gel with triethylamine.

  • Decomposition on Silica: Some indole derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.

  • Improper Fraction Collection: Collect smaller fractions and analyze each one by TLC to ensure you are not discarding fractions containing your product.

Issue 4: The final product is still colored after chromatography.

Q: I have isolated my product after column chromatography, but it still has a yellowish or brownish tint. How can I get a white solid?

A: A persistent color often indicates the presence of trace, highly colored impurities.

  • Recrystallization: This is the most effective method for removing colored impurities. A successful recrystallization depends on choosing the right solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3][4]

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Solvent Selection for Recrystallization:

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a suitable system.

    • The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution).

    • The optimal gradient will depend on the separation achieved in your TLC analysis.

  • Fraction Collection:

    • Collect fractions of the eluate and monitor the composition of each fraction by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines the steps for recrystallizing the purified product to obtain a high-purity crystalline solid.

  • Solvent Selection:

    • Place a small amount of the compound in a test tube and add a few drops of a potential solvent.

    • If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough.

    • The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[3]

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used):

    • Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Purification

Purification StepSolvent System ExamplesRationale
Column Chromatography Hexanes/Ethyl Acetate (gradient)Good for separating compounds of moderate polarity.
Dichloromethane/Hexanes (gradient)Can provide different selectivity compared to ethyl acetate systems.
Recrystallization Ethanol or IsopropanolPolar protic solvents that are often good for recrystallizing indole derivatives.
Ethyl Acetate/HexanesA solvent/anti-solvent system that allows for fine-tuning of solubility.
TolueneA less polar solvent that can be effective for less polar compounds.

Visualization of Workflow

Below is a generalized workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (from synthesis) TLC TLC Analysis Crude->TLC Assess Purity ColumnChromatography Flash Column Chromatography TLC->ColumnChromatography Develop Method Recrystallization Recrystallization ColumnChromatography->Recrystallization Partially Pure ImpureFractions Impure Fractions/ Waste ColumnChromatography->ImpureFractions Discard PureProduct Pure Product Recrystallization->PureProduct Crystalline Solid MotherLiquor Mother Liquor Recrystallization->MotherLiquor Discard HPLC Preparative HPLC (Optional) HighPurity High Purity Product HPLC->HighPurity PureProduct->HPLC For Ultra-High Purity

Caption: A typical workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • (n.d.). Recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. (n.d.). troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • Biotage. (n.d.). Successful flash chromatography.
  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • (n.d.). Chromatography For Pharmaceutical Development Explained.
  • Garg, N. K., & Stoltz, B. M. (2005). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 127(16), 5970-5971.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Moody, C. J., & Swann, E. (1993). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2568.
  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis ?.
  • Robinson, B. (1966). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 586-589.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Roberts, J. D., & Johnson, W. S. (1951). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Journal of the American Chemical Society, 73(11), 5485-5486.
  • Virginia Tech, Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT.
  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter....
  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Winthrop University, Department of Chemistry. (n.d.). Column Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • YouTube. (2012). 7 O Chem Column Chromatography (cc).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7.
  • Cytiva. (n.d.). Principles and methods.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Shine. (n.d.). Ethyl 4-fluoro-1H-indole-7-carboxylate.
  • BLD Pharm. (n.d.). Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate|BLD Pharm.

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Technical Support Center: Navigating Solubility Challenges of Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome these challenges, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: A Proactive Approach to Solubility

This section addresses specific problems you may encounter when preparing and using DMSO solutions of this compound. The solutions are presented in a question-and-answer format, offering step-by-step instructions and the scientific rationale behind them.

Q1: My this compound is not dissolving completely in DMSO at my desired concentration. What should I do?

A1: Incomplete dissolution is a common hurdle. Here is a systematic approach to address it:

Initial Steps:

  • Verify Compound Purity and Identity: Ensure the material is indeed this compound and meets the expected purity specifications. Impurities can significantly impact solubility.

  • Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic and can absorb moisture from the air, which can decrease its solvating power for certain compounds.[1][2] Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO for preparing your stock solutions.

Troubleshooting Protocol:

  • Gentle Warming: Gently warm the solution in a water bath set to 37°C for 10-30 minutes.[3][4] Avoid excessive heat, as it can degrade the compound. The indole scaffold, while generally stable, can be susceptible to degradation under harsh conditions.

  • Sonication: If warming is insufficient, utilize a sonication bath for 10-30 minutes.[4] The ultrasonic waves provide energy to break up solute-solute interactions, facilitating dissolution.

  • Vortexing: Intermittent vortexing during the warming or sonication process can also aid in dissolution.[3]

If the compound still does not dissolve:

  • Re-evaluate the Target Concentration: It's possible your desired concentration exceeds the solubility limit of the compound in DMSO. Consider preparing a more dilute stock solution. For many research compounds, stock solutions in the range of 10-30 mM in DMSO are standard.[5]

  • Small-Scale Solubility Test: Before committing a large amount of your compound, perform a small-scale solubility test to determine the approximate solubility limit.

Q2: The compound dissolved initially, but a precipitate formed after storing the DMSO stock solution. How can I resolve this?

A2: Precipitation upon storage, even at -20°C or -80°C, is a frequent issue. This phenomenon, known as "precipitation upon dilution," can be caused by several factors.[6]

Root Causes and Solutions:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable.[2] Over time, the excess solute will crystallize out of the solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and promote precipitation.[1][2]

  • Moisture Contamination: As mentioned, water absorption by DMSO significantly reduces its ability to keep hydrophobic compounds in solution.[1][2]

Best Practices for Prevention and Resolution:

  • Aliquot Your Stock Solution: Upon initial preparation, aliquot the stock solution into single-use volumes in sterile, amber, or light-blocking microcentrifuge tubes.[7] This minimizes freeze-thaw cycles.

  • Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment to prevent moisture absorption.[7][8]

  • Re-dissolving Precipitate: If a precipitate is observed, gently warm the aliquot to 37°C and vortex until the solid is completely redissolved before use.[4] Always visually inspect the solution for any remaining particulate matter.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What's the cause and how can I prevent it?

A3: This is a classic example of a compound "crashing out" of solution due to a drastic change in solvent polarity. DMSO is a strong organic solvent, while aqueous buffers are highly polar.[9]

Strategies to Mitigate Precipitation Upon Dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing immediately, and then add this intermediate dilution to the final volume.[8]

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential solvent-induced toxicity to cells.[4][8] A concentration of 0.1% is often preferred.[4]

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 to the aqueous medium can help maintain the solubility of hydrophobic compounds.[6][8]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can enhance solubility.[6] While this compound is not strongly acidic or basic, the indole nitrogen has a pKa, and slight pH modifications could have a minor effect.

Experimental Workflow for Preparing a DMSO Stock Solution

DMSO Stock Preparation Workflow start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolution (Vortex, Gentle Heat, Sonicate) add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Yes troubleshoot Troubleshoot (See Q1) inspect->troubleshoot No store Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

Caption: A flowchart for the preparation of a DMSO stock solution.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the properties and handling of this compound and its DMSO solutions.

Q4: What are the known physicochemical properties of this compound?
PropertyInferred Value/CharacteristicRationale/Source
Molecular Formula C₁₁H₉BrFNO₂Based on chemical structure
Molecular Weight ~286.10 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar indole derivatives are solids.[10][11][12]
Solubility Profile Poorly soluble in water, soluble in organic solvents like DMSO.The presence of the bromo and fluoro groups, along with the indole ring system, contributes to its hydrophobicity.[5]
Q5: What is the recommended storage condition for the solid form of this compound?

A5: The solid compound should be stored in a cool, dry, and dark place.[1] A desiccator at room temperature is a suitable storage environment.

Q6: Why is DMSO the recommended solvent for this compound?

A6: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9] Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it an excellent choice for dissolving complex organic molecules like this compound, which are often difficult to dissolve in other common laboratory solvents.

Q7: How does water contamination in DMSO affect the solubility of my compound?

A7: DMSO is extremely hygroscopic, meaning it readily absorbs water from the atmosphere.[1] The presence of water in DMSO can significantly decrease its ability to dissolve hydrophobic compounds. Water molecules can form strong hydrogen bonds with DMSO, altering the solvent's microstructure and reducing its capacity to solvate nonpolar molecules, which can lead to compound precipitation.[2][13]

Troubleshooting Logic Diagram

Solubility Troubleshooting Logic cluster_dissolution Initial Dissolution Failure cluster_precipitation Precipitation Post-Dissolution cluster_dilution Precipitation Upon Dilution issue Solubility Issue Identified check_purity Verify Compound Purity issue->check_purity aliquot_storage Aliquot & Store Properly issue->aliquot_storage stepwise_dilution Perform Stepwise Dilution issue->stepwise_dilution use_anhydrous Use Anhydrous DMSO check_purity->use_anhydrous gentle_heat Apply Gentle Heat (37°C) use_anhydrous->gentle_heat sonicate Sonicate gentle_heat->sonicate avoid_cycles Minimize Freeze-Thaw Cycles aliquot_storage->avoid_cycles re_dissolve Warm & Vortex to Re-dissolve avoid_cycles->re_dissolve low_dmso Lower Final DMSO % stepwise_dilution->low_dmso use_cosolvent Consider Co-solvents/Surfactants low_dmso->use_cosolvent

Caption: A logic diagram for troubleshooting common solubility issues.

III. References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Bio-Forum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • MedCrave online. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2023, June 27). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? Retrieved from [Link]

  • EPA. (2025, October 15). 7-Bromo-1H-indole-2-carboxylic acid Properties. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate 5g. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Fischer Indole Synthesis for 4-Fluoro-7-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-fluoro-7-bromoindole and its derivatives via the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging yet crucial transformation. The unique electronic properties of the 4-fluoro and 7-bromo substituents present specific hurdles that require a nuanced understanding of the reaction mechanism and careful control of reaction parameters.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to guide you through the successful synthesis of these valuable heterocyclic building blocks.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2][3] The reaction proceeds through a series of well-established steps, which are crucial to understand for effective troubleshooting.[4][5]

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.[4][5]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[4][5]

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[1][6]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[1]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1][4]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation (+H+, -H2O) A->B Condensation C Phenylhydrazone B->C D Tautomerization C->D E Enamine D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Cyclization G->H I Aminal Intermediate H->I J Ammonia Elimination (-NH3) I->J K Indole Product J->K

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when synthesizing 4-fluoro-7-bromoindole derivatives.

Q1: My reaction is resulting in a very low yield or failing completely. What are the likely causes?

Low yields in the Fischer indole synthesis of 4-fluoro-7-bromoindole are a common challenge.[7] The electron-withdrawing nature of both the fluorine and bromine atoms deactivates the aromatic ring, making the key[6][6]-sigmatropic rearrangement step more difficult.[8][9] Here’s a systematic approach to troubleshooting:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[10][11] For electron-deficient systems like this, stronger acids are often required.

    • Solution: If you are using a milder acid like acetic acid, consider switching to a stronger Brønsted acid such as polyphosphoric acid (PPA) or sulfuric acid. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[1][3] An empirical optimization of the catalyst and its concentration is often necessary.[7][10]

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier, especially with deactivated substrates.[7][12]

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition.[7]

  • Purity of Starting Materials: Impurities in the (4-fluoro-7-bromophenyl)hydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the catalyst.[10]

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the hydrazine if necessary. The freshness of the hydrazine is also important, as it can degrade over time.

  • Presence of Water: The Fischer indole synthesis is sensitive to water, which can interfere with the acid catalyst and hydrolyze key intermediates.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common issue, particularly under harsh acidic conditions.

  • Aldol Condensation: If you are using an aldehyde or ketone with α-hydrogens, it can undergo self-condensation under acidic conditions.[10]

    • Solution: This can be minimized by slowly adding the carbonyl compound to the reaction mixture at a controlled temperature.

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can sometimes lead to cleavage of the N-N bond as a side reaction, rather than the desired cyclization.[10][13]

    • Solution: While this is less of a concern with simple ketones, be mindful of this possibility if using more complex carbonyl partners. Computational studies have explored how substituents can divert the reaction pathway to N-N bond cleavage.[13][14]

  • Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[7]

    • Solution: The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions.[7] If a mixture is unavoidable, careful column chromatography will be necessary to separate the isomers.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Purity Check Purity of Starting Materials Start->Purity Purity->Start Impure Catalyst Optimize Acid Catalyst (Type and Concentration) Purity->Catalyst Pure Temp Optimize Reaction Temperature Catalyst->Temp No Improvement Success Successful Synthesis Catalyst->Success Improved Yield Anhydrous Ensure Anhydrous Conditions Temp->Anhydrous No Improvement Temp->Success Improved Yield Anhydrous->Success Improved Yield

Caption: A workflow for troubleshooting low yields in the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best acid catalyst for the synthesis of 4-fluoro-7-bromoindole?

There is no single "best" catalyst, as the optimal choice depends on the specific carbonyl compound being used. However, for electron-deficient hydrazines, a strong acid is generally preferred.

Catalyst TypeExamplesNotes
Brønsted Acids Polyphosphoric acid (PPA), H₂SO₄, HCl, p-TsOHPPA is often a good starting point as it can also serve as the solvent.[1][3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Often used in stoichiometric amounts.[1][3][11] Can be very effective but may require higher temperatures.

It is recommended to screen a few different catalysts to find the one that gives the best results for your specific substrate.

FAQ 2: How do the 4-fluoro and 7-bromo substituents specifically impact the reaction?

Both fluorine and bromine are electron-withdrawing groups. This has two main effects:

  • Reduced Nucleophilicity: The arylhydrazine is less nucleophilic, which can slow down the initial hydrazone formation.

  • Deactivation towards Rearrangement: The electron-deficient aromatic ring disfavors the key[6][6]-sigmatropic rearrangement step, which involves an attack of the aromatic ring.[9] This increases the activation energy of the reaction, often necessitating harsher conditions (stronger acid, higher temperature).[8]

FAQ 3: Are there any alternative synthetic routes to 4-fluoro-7-bromoindole that might offer higher yields?

While the Fischer indole synthesis is a workhorse, other methods for indole synthesis exist, such as the Bartoli, Reissert, and Madelung syntheses.[15] For highly substituted indoles, modern cross-coupling strategies, such as the Buchwald-Hartwig amination, can also be employed to form the key N-aryl bond.[1] A palladium-catalyzed approach can be used to couple aryl bromides with hydrazones, providing another entry into the Fischer indole synthesis pathway.[1]

Optimized Experimental Protocol: Synthesis of 4-Fluoro-7-bromo-1H-indole

This protocol is a general guideline and may require optimization for your specific carbonyl partner.

Materials and Reagents:

  • (4-Fluoro-7-bromophenyl)hydrazine

  • Ketone or aldehyde (e.g., acetone)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (approx. 10 equivalents by weight relative to the hydrazine).

  • Addition of Reactants: Heat the PPA to 80-90 °C with stirring. In a separate vial, dissolve the (4-fluoro-7-bromophenyl)hydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a minimal amount of a suitable solvent like ethanol or add them neat if they are liquids.

  • Reaction: Add the hydrazine/carbonyl mixture dropwise to the hot PPA. The reaction is often exothermic. After the addition is complete, continue to heat the mixture at a temperature between 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-fluoro-7-bromo-1H-indole.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • The quenching of the reaction with ice is highly exothermic and should be done cautiously.

Parameter_Relationships cluster_0 Reaction Parameters cluster_1 Outcomes Catalyst Acid Catalyst Strength Yield Product Yield Catalyst->Yield Increases (to optimum) SideProducts Side Products Catalyst->SideProducts Can Increase Temperature Reaction Temperature Temperature->Yield Increases (to optimum) Temperature->SideProducts Increases Rate Reaction Rate Temperature->Rate Increases Purity Starting Material Purity Purity->Yield Increases Purity->SideProducts Decreases

Caption: Relationship between key reaction parameters and outcomes.

References

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Available from: [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. Available from: [Link]

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troubleshooting low reactivity of C-7 bromine in steric indole esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of C-7 Bromine in Steric Indole Esters Ticket ID: C7-INDOLE-ERR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "C-7 Conundrum": Diagnostic Triage

User Issue: "I am attempting to functionalize a C-7 bromoindole containing an ester moiety, but I am seeing <10% conversion or starting material recovery."

Root Cause Analysis: The C-7 position of the indole ring is notoriously difficult to functionalize due to the Peri-Effect . The C-7 proton (or halogen) is spatially proximate to the N-1 position. When you introduce a "steric ester" (either a bulky ester at C-2/C-3 or a carbamate protecting group at N-1), you create a "steric wall" that prevents standard catalysts from accessing the C-Br bond.

Before modifying your protocol, answer these three diagnostic questions:

  • Is N-1 Protected? A free N-H can poison Pd catalysts via deprotonation and formation of stable Pd-amido complexes. A bulky N-protecting group (like Boc or Tosyl) exacerbates steric hindrance at C-7.

  • Where is the Ester?

    • C-2/C-3 Ester: Electron-withdrawing, making the ring electron-deficient (harder for electrophilic attack, but usually better for oxidative addition of Pd(0), provided sterics don't interfere).

    • N-1 Carbamate (Boc/Cbz): Acts as a massive steric block to the C-7 position.

  • What is your Catalyst/Ligand? If you are using Pd(PPh3)4 or PdCl2(dppf), your ligand cone angle is likely too small to force the Pd center into the crowded C-7 pocket.

Troubleshooting Guides & FAQs

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[2]

Q: I am using Pd(PPh3)4 and getting no product. Why? A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for sterically hindered aryl bromides. The oxidative addition of Pd(0) into the C-7 C-Br bond is the rate-limiting step. The peri-interaction with the N-1 substituent blocks the approach of the metal center.

Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) . Ligands like XPhos or SPhos are electron-rich (accelerating oxidative addition) and bulky (preventing catalyst dimerization and enforcing a mono-ligated Pd species that is more reactive).

Recommended Protocol (The "High-Steric" System):

ComponentRecommendationFunction
Precatalyst XPhos Pd G4 or SPhos Pd G3 (1–3 mol%)Generates active L-Pd(0) species immediately, avoiding induction periods associated with Pd(OAc)2.
Base K3PO4 (3.0 equiv)Anhydrous, mild base minimizes ester hydrolysis compared to hydroxides.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols allow for elevated temps (80–100°C) without pressure vessels.
Additive Water (degassed, 2-5% v/v)Essential for the transmetallation step in Suzuki coupling (activates the boronic acid).

Step-by-Step Protocol:

  • Charge a vial with C-7 bromoindole (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G4 (2.0 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/H2O (10:1 ratio) to reach 0.2 M concentration.

  • Stir at 100°C for 4–12 hours.

  • Checkpoint: If conversion stops at 50%, add a second portion of catalyst (1 mol%).

Scenario B: Lithium-Halogen Exchange (Li-Hal)

Q: My ester is degrading, or I see "scrambling" of the bromine. How do I fix this? A: Li-Hal exchange is faster than ester attack at -78°C , but if the system warms up even slightly, n-BuLi will attack the ester carbonyl (Wurtz-type coupling or nucleophilic addition). Furthermore, if N-1 is unprotected, n-BuLi will deprotonate N-H first, requiring 2 equivalents of base and creating a solubility issue.

Solution: Use the "Cryogenic Trapping" or "Inverse Addition" method.

Recommended Protocol:

ParameterSpecificationReason
Lithium Source t-BuLi (2.0 equiv)t-BuLi performs halogen exchange faster than n-BuLi, allowing strictly -78°C operation.
Solvent THF/Et2O (4:1) Et2O helps solubility; THF coordinates Li.
Temperature -78°C (Internal Probe)Critical. Use an internal thermometer; bath temp is not enough.
Quench Electrophile in THF Pre-cool the electrophile solution before addition.

Step-by-Step Protocol:

  • Dissolve C-7 bromoindole in anhydrous THF/Et2O under Argon. Cool to -78°C .

    • Note: If N-H is free, add NaH (1.1 equiv) at 0°C first to protect as N-Na, then cool to -78°C.

  • Add t-BuLi (1.7 M in pentane) dropwise down the side of the flask.

    • Rate: Keep internal temp below -70°C.

  • Stir for exactly 10 minutes . (Longer times promote side reactions with the ester).

  • Add the Electrophile (e.g., DMF, aldehyde) rapidly.

  • Allow to warm to 0°C only after quenching is complete.

Visual Troubleshooting Logic

Diagram 1: The Reactivity Decision Tree

Use this flowchart to select the correct method based on your substrate's protecting group status.

TroubleshootingFlow Start START: C-7 Bromoindole Low Reactivity CheckN Check N-1 Position Start->CheckN FreeNH Free N-H CheckN->FreeNH Unprotected ProtectedN Protected N-R (Boc, Tosyl, Alkyl) CheckN->ProtectedN Protected Issue1 Issue: Catalyst Poisoning (Pd-Amido formation) FreeNH->Issue1 Issue2 Issue: Steric Wall (Peri-interaction) ProtectedN->Issue2 Sol1 Solution: Use Base excess (3-4 eq) OR Protect N-1 first Issue1->Sol1 Sol2 Solution: Switch Ligand to XPhos or SPhos Issue2->Sol2 EsterCheck Is Ester Labile? (e.g., Methyl/Ethyl vs t-Butyl) Sol1->EsterCheck Sol2->EsterCheck LiHal Method: Li-Hal Exchange (Cryogenic -78°C) EsterCheck->LiHal Sensitive Ester (Need Kinetic Control) PdCross Method: Pd-Catalysis (Buchwald G3/G4) EsterCheck->PdCross Stable Ester (Thermodynamic Control)

Caption: Decision matrix for selecting catalytic vs. stoichiometric activation based on N-substitution and ester stability.

Diagram 2: The "Steric Wall" Mechanism

Understanding why standard catalysts fail at C-7.

StericMechanism Substrate C-7 Bromoindole Standard Standard Ligand (PPh3) Substrate->Standard + Bulky Buchwald Ligand (XPhos) Substrate->Bulky + Pd0 Pd(0) Catalyst Fail FAILURE: Cone angle too small. Pd cannot displace steric bulk. Standard->Fail Success SUCCESS: Ligand bulk forces mono-ligated Pd species. Accelerates Oxidative Addition. Bulky->Success

Caption: Mechanistic comparison of ligand effects on the oxidative addition step at the crowded C-7 position.

References & Authority

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes SPhos/XPhos as superior for hindered biaryls.

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.

    • Relevance: Foundational text on oxidative addition mechanics in sterically crowded systems.

  • El Kazzouli, S., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."[1] RSC Advances, 2021.

    • Relevance: Specifically addresses C-7 functionalization in nitrogen-containing heterocycles similar to indoles.[1][2][3]

  • BenchChem. "A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles." BenchChem Technical Guides, 2025.

    • Relevance: Practical protocols for bromoindole coupling.[4]

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of C-7 Substituted Indoles." Chemical Society Reviews, 2007.

    • Relevance: Comprehensive review of C-7 specific challenges (lithiation vs. catalysis).

Sources

Technical Support Center: Chromatographic Separation of 4-Fluoro and 6-Fluoro Indole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chromatographic separation of 4-fluoroindole and 6-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of separating these closely related regioisomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific separation, ensuring the purity and quality of your compounds.

Introduction: The Challenge of Separating 4- and 6-Fluoroindole

4-fluoroindole and 6-fluoroindole are structural isomers with the same molecular weight and similar physicochemical properties. The subtle difference in the position of the fluorine atom on the indole ring leads to very similar retention behaviors in traditional reversed-phase chromatography, often resulting in poor resolution or complete co-elution. Achieving baseline separation is critical for accurate quantification, characterization, and ensuring the efficacy and safety of drug candidates. This guide provides a systematic approach to developing and troubleshooting chromatographic methods for this specific application.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 4-fluoroindole and 6-fluoroindole?

A1: The primary challenge lies in their structural similarity. As positional isomers, they have identical molecular formulas and, consequently, very close polarities and hydrophobicities. Standard C18 columns, which primarily separate based on hydrophobic interactions, often fail to provide sufficient selectivity to resolve these two compounds.[1] The separation, therefore, relies on exploiting subtle differences in their electronic and steric properties through specialized stationary phases and optimized mobile phases.

Q2: What are the recommended starting points for column selection?

A2: While a standard C18 column may not be the optimal choice, it can serve as an initial screening column. However, for better selectivity, consider stationary phases that offer alternative separation mechanisms.[2] Pentafluorophenyl (PFP) phases are highly recommended for separating positional isomers of halogenated compounds due to their ability to engage in dipole-dipole, π-π, and ion-exchange interactions.[3][4] Phenyl-Hexyl columns can also provide enhanced π-π interactions, potentially improving selectivity.[5] For normal-phase chromatography, silica or diol columns are the standard choices.[6]

Q3: What is the role of the mobile phase in achieving separation?

A3: The mobile phase is a critical parameter for optimizing selectivity.[7] In reversed-phase HPLC, the choice of organic modifier (acetonitrile vs. methanol) can significantly impact the separation. Methanol, for instance, is known to enhance π-π interactions with phenyl-based stationary phases.[8] The pH of the mobile phase is also crucial as it can affect the ionization state of the indole nitrogen and any residual silanol groups on the stationary phase, thereby influencing retention and peak shape.[8]

Q4: Should I consider Normal-Phase HPLC or Supercritical Fluid Chromatography (SFC)?

A4: Yes, these techniques can be excellent alternatives if reversed-phase HPLC fails to provide adequate separation. Normal-phase HPLC, with its polar stationary phase and non-polar mobile phase, can offer a completely different selectivity profile and is often effective for isomer separation.[9][10] SFC is particularly well-suited for separating isomers due to the unique properties of supercritical CO2, which promotes complex interactions with the stationary phase.[11][12] SFC can often provide faster and more efficient separations than HPLC.[13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during method development for the separation of 4-fluoro and 6-fluoroindole.

Issue 1: Complete Co-elution or Poor Resolution (Rs < 1.5)

Potential Causes:

  • Insufficient Stationary Phase Selectivity: The chosen column chemistry does not provide enough differential interaction with the two isomers.

  • Inadequate Mobile Phase Composition: The mobile phase strength or composition is not optimized to exploit the subtle differences between the isomers.

Solutions:

  • Change the Stationary Phase:

    • If using a C18 column, switch to a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column to introduce alternative separation mechanisms like π-π and dipole-dipole interactions.[2][3]

    • Consider columns with different bonding densities or end-capping to alter selectivity.

  • Optimize the Mobile Phase:

    • Solvent Type: If using acetonitrile, try switching to methanol, or vice-versa. A mixture of both can also be explored. Methanol can enhance selectivity on phenyl-based columns.[8]

    • Solvent Strength: Adjust the percentage of the organic modifier. A shallower gradient or a lower isocratic percentage of the strong solvent can increase retention and improve resolution.

    • pH Adjustment: If using a buffered mobile phase, screen a range of pH values. The pKa of the indole NH is around 17 in DMSO, so it will be neutral in typical RP-HPLC conditions. However, pH can affect the charge of surface silanols, influencing secondary interactions.

  • Explore Alternative Chromatographic Modes:

    • Develop a method using Normal-Phase HPLC with a silica or diol column and a non-polar mobile phase (e.g., hexane/isopropanol).[9]

    • Utilize Supercritical Fluid Chromatography (SFC), which often excels at isomer separations.[12]

Issue 2: Peak Tailing or Asymmetrical Peaks

Potential Causes:

  • Secondary Interactions: The basic nitrogen on the indole ring can interact with acidic residual silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.[14]

  • Column Contamination or Degradation: A dirty or old column can exhibit poor peak shapes.

Solutions:

  • Address Secondary Interactions:

    • Use a modern, high-purity, end-capped column to minimize the number of accessible silanol groups.

    • Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites on the stationary phase. Note: This is not compatible with MS detection.

    • Operate at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of residual silanols.

  • Optimize Injection Conditions:

    • Reduce the injection volume or the concentration of the sample.[14]

    • Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[15]

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, consider replacing the column.

Issue 3: Inconsistent Retention Times

Potential Causes:

  • Poorly Equilibrated Column: The column has not reached equilibrium with the mobile phase before injection.

  • Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).

  • Temperature Fluctuations: The column temperature is not stable.

Solutions:

  • Ensure Proper Equilibration:

    • Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Allow for adequate equilibration time between gradient runs.

  • Mobile Phase Preparation and Handling:

    • Prepare fresh mobile phase daily.

    • Keep the mobile phase bottles capped to prevent evaporation.

    • Ensure the mobile phase is well-mixed and degassed.

  • Control Temperature:

    • Use a thermostatted column compartment to maintain a constant temperature. Temperature can affect both solvent viscosity and the thermodynamics of the separation.[16]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Method Development
ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Column PFP, 4.6 x 150 mm, 3 µmSilica, 4.6 x 150 mm, 3 µmDiol or Pyridine, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in WaterHexaneSupercritical CO2
Mobile Phase B Acetonitrile or MethanolIsopropanol or EthanolMethanol or Ethanol
Gradient 5-95% B over 15 min1-20% B over 15 min2-40% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 30 °C30 °C40 °C
Detection UV at 220 nm and 270 nmUV at 220 nm and 270 nmUV at 220 nm and 270 nm

Visualizing the Workflow

Method Development Workflow for 4- and 6-Fluoroindole Separation

MethodDevelopment cluster_start Initial Screening cluster_optimize Optimization cluster_alternative Alternative Strategies cluster_end Final Method Start Define Separation Goal: Baseline resolution of 4- and 6-fluoroindole Screen_RP Screen RP Columns: C18, PFP, Phenyl-Hexyl Start->Screen_RP Optimize_MP Optimize Mobile Phase: - Organic Modifier (ACN vs. MeOH) - Gradient Slope - pH/Additives Screen_RP->Optimize_MP Check_Resolution Resolution > 1.5? Optimize_MP->Check_Resolution Try_NP Switch to Normal-Phase HPLC Check_Resolution->Try_NP No Try_SFC Evaluate SFC Check_Resolution->Try_SFC No Final Validated Method Check_Resolution->Final Yes Try_NP->Optimize_MP Try_SFC->Optimize_MP

Caption: A logical workflow for developing a separation method for 4- and 6-fluoroindole.

Troubleshooting Co-elution

Troubleshooting cluster_phase Phase Optimization cluster_conditions Condition Optimization cluster_mode Mode Switching Start Problem: Co-elution of 4- and 6-Fluoroindole Change_SP Change Stationary Phase (e.g., C18 -> PFP) Start->Change_SP Change_MP Modify Mobile Phase (Solvent, pH, Gradient) Start->Change_MP Change_Temp Adjust Temperature Change_SP->Change_Temp Change_MP->Change_Temp Change_Flow Lower Flow Rate Change_Temp->Change_Flow Switch_Mode Switch to NP-HPLC or SFC Change_Flow->Switch_Mode If still unresolved End Successful Separation Switch_Mode->End Resolution Achieved

Caption: A step-by-step guide to troubleshooting co-elution issues.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • MDPI. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]

  • RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • PubMed. (2013). Retention of halogenated solutes on stationary phases containing heavy atoms. [Link]

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chloro-6-methylanisole on Newcrom R1 HPLC column. [Link]

  • Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • PubMed. (2006). Selectivity in reversed-phase separations Influence of the stationary phase. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • SMT. (n.d.). HPLC SEPARATION GUIDE. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Shimadzu. (n.d.). SFC Columns. [Link]

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • The Analytical Scientist. (2013). Three Gurus of Supercritical Fluid Chromatography. [Link]

  • Agilent. (2011). HPLC Separation Fundamentals. [Link]

  • ResearchGate. (n.d.). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]

  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles. [Link]

Sources

minimizing side reactions in alkaline hydrolysis of indole ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of alkaline hydrolysis of indole ethyl esters and minimize side reactions for optimal yield and purity.

Introduction

Alkaline hydrolysis, or saponification, is a fundamental transformation in organic synthesis, crucial for converting esters to their corresponding carboxylic acids. When applied to indole ethyl esters, this reaction is vital for the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. However, the unique electronic properties and reactivity of the indole nucleus can introduce specific challenges and side reactions that may not be prevalent in simpler systems. This guide is designed to provide you with the expertise and practical insights needed to overcome these obstacles and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of alkaline hydrolysis of indole ethyl esters.

Q1: What is the fundamental mechanism of alkaline hydrolysis of an ester?

Alkaline hydrolysis of an ester, also known as saponification, is a nucleophilic acyl substitution reaction.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. First, a hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[1][2] Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide group (⁻OR) as the leaving group, which then abstracts a proton from the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.[2][3]

Q2: Why is alkaline hydrolysis of esters considered irreversible?

The overall reaction is considered irreversible under basic conditions due to the final, highly favorable acid-base reaction.[2] The carboxylic acid formed (pKa ≈ 4-5) is significantly more acidic than the alcohol byproduct (pKa ≈ 15-16).[2] Therefore, the alkoxide ion generated upon the collapse of the tetrahedral intermediate is a much stronger base than the resulting carboxylate anion. This leads to a rapid and essentially complete deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol.[2][3] To obtain the final carboxylic acid product, an acidic workup is required to protonate the carboxylate.

Q3: How does the indole ring influence the hydrolysis reaction?

The indole ring can influence the reaction in several ways:

  • Electronic Effects: The electron-rich nature of the indole ring can affect the reactivity of the ester group, particularly if it is conjugated with the ring system. Substituents on the indole ring, whether electron-donating or electron-withdrawing, can further modulate this reactivity.[4]

  • N-H Acidity: The proton on the indole nitrogen is weakly acidic (pKa ≈ 21 in DMSO) and can be deprotonated by strong bases.[1] While typically requiring very strong bases like sodium hydride, partial deprotonation under certain hydrolysis conditions could lead to side reactions if electrophilic species are present.

  • Steric Hindrance: Bulky substituents on the indole ring or at the 2- or 3-positions can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon, slowing down the reaction rate.[5][6]

Q4: What are the typical bases and solvents used for this reaction?

Commonly used bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[7] The choice of base can sometimes influence the reaction outcome, particularly with sensitive substrates. The reaction is often carried out in a mixture of water and a water-miscible organic solvent, such as methanol, ethanol, or tetrahydrofuran (THF), to ensure the solubility of the indole ester.[7]

Troubleshooting Guide: Minimizing Side Reactions

This section provides solutions to specific problems you may encounter during the alkaline hydrolysis of indole ethyl esters.

Problem 1: Low Yield of the Desired Carboxylic Acid

A low yield of the final product is a common issue that can often be traced back to incomplete reaction or degradation of the starting material or product.

Possible Cause 1: Incomplete Hydrolysis

  • Explanation: The hydrolysis reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance. Sterically hindered esters are particularly resistant to saponification.[5][6]

  • Solutions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.[7]

    • Optimize Solvent System: Ensure your indole ester is fully dissolved. A biphasic system will slow down the reaction. Using a co-solvent like THF or methanol can improve solubility.[7]

    • Choice of Base: For sterically hindered esters, stronger bases or alternative methods may be necessary. Lithium hydroxide is often a good choice for more challenging hydrolyses. In some cases, non-aqueous hydrolysis conditions have been shown to be effective for hindered esters.[5][6]

Possible Cause 2: Degradation of the Indole Ring

  • Explanation: While the indole ring is generally stable, prolonged exposure to harsh basic conditions and high temperatures can lead to degradation, especially if certain substituents are present.

  • Solutions:

    • Use Milder Conditions: Opt for lower temperatures and shorter reaction times if you suspect degradation. The hydrolysis of some indole-3-acetic acid esters has been observed even at a pH of 9.[8][9][10]

    • Protecting Groups: If the indole ring is particularly sensitive, consider using a protecting group on the indole nitrogen that is stable to the hydrolysis conditions but can be removed later. The tosyl (Ts) group is one such example that can be cleaved under specific alkaline conditions.[5]

Problem 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC or peaks in your chromatogram indicates the presence of side reactions.

Possible Cause 1: N-Deacylation or N-Detosylation

  • Explanation: If your indole nitrogen is acylated or tosylated as a protecting group, these groups can be susceptible to cleavage under alkaline hydrolysis conditions, leading to the formation of the unprotected indole carboxylic acid.

  • Solutions:

    • Milder Hydrolysis Conditions: Employing milder bases (e.g., LiOH) and lower temperatures can often prevent the cleavage of N-acyl or N-tosyl groups.

    • Alternative Hydrolysis Methods: For sensitive substrates, non-aqueous hydrolysis methods using reagents like trimethyltin hydroxide have been reported to be effective in cleaving the ester without affecting the N-acyl group.[11]

Possible Cause 2: Epimerization of a Chiral Center

  • Explanation: If your indole ethyl ester has a chiral center at the alpha-position to the ester carbonyl, the acidic proton at this center can be abstracted by the base, leading to the formation of an enolate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization.

  • Solutions:

    • Use Weaker Bases and Lower Temperatures: Minimize the concentration of the base and carry out the reaction at the lowest possible temperature to disfavor enolate formation.

    • Careful Control of Reaction Time: Do not let the reaction proceed for longer than necessary, as prolonged exposure to basic conditions increases the risk of epimerization.

    • Enzymatic Hydrolysis: For highly sensitive substrates, consider enzymatic hydrolysis using an esterase. This can often provide high enantioselectivity under mild conditions.

Problem 3: Reaction Fails to Initiate

If you observe no consumption of your starting material, there may be an issue with your reagents or reaction setup.

  • Explanation: The most common culprits are inactive reagents or poor solubility of the starting material.

  • Solutions:

    • Verify Reagent Quality: Ensure that your base is not old or has been improperly stored, which can lead to a decrease in its effective concentration.

    • Improve Solubility: As mentioned previously, the use of a co-solvent is crucial for the solubility of many indole derivatives. Vigorous stirring is also important to ensure good mixing if the reaction is not completely homogeneous.

Experimental Protocols

General Protocol for Alkaline Hydrolysis of an Indole Ethyl Ester
  • Dissolution: Dissolve the indole ethyl ester in a suitable organic solvent (e.g., methanol, ethanol, or THF).

  • Addition of Base: Add an aqueous solution of the chosen base (e.g., 1 M NaOH, KOH, or LiOH). Typically, 1.5 to 3 equivalents of the base are used.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and the alcohol byproduct.

    • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Collect the precipitated carboxylic acid by filtration, or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude carboxylic acid by recrystallization or column chromatography.

Data Presentation

Parameter Recommendation Rationale
Base LiOH, NaOH, or KOHLiOH is often preferred for hindered or sensitive substrates.
Equivalents of Base 1.5 - 3.0A slight excess ensures the reaction goes to completion.
Solvent MeOH/H₂O, EtOH/H₂O, THF/H₂OEnsures solubility of the indole ester.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for hindered esters but increase the risk of side reactions.
Reaction Time 1 - 24 hoursMonitor by TLC or HPLC to determine the optimal time.

Visualizations

Mechanism of Alkaline Hydrolysis (Saponification)

Caption: The mechanism of alkaline hydrolysis of an indole ethyl ester.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield of Carboxylic Acid Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time/temperature Incomplete->Increase_Time_Temp Optimize_Solvent Optimize solvent system Incomplete->Optimize_Solvent Change_Base Consider a different base (e.g., LiOH) Incomplete->Change_Base Degradation Potential Degradation Complete->Degradation Milder_Conditions Use milder conditions (lower temp, shorter time) Degradation->Milder_Conditions Protecting_Group Consider N-protection Degradation->Protecting_Group

Caption: A logical workflow for troubleshooting low yield in indole ester hydrolysis.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • PubMed. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. [Link]

  • Gancia, E., et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. ACS Combinatorial Science, 14(2), 95-105. [Link]

  • Indole: Introduction Acid/Base Reactions. (2020). YouTube. [Link]

  • Quora. (2020). Is indole acidic or basic?. [Link]

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

  • PubMed. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of INDOLE. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • CHIMIA. (n.d.). A General Approach to Indoles: Practical Applications for the Synthesis of Highly Functionalized Pharmacophores. [Link]

  • NCBI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. [Link]

  • ResearchGate. (2025). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • ResearchGate. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol | Request PDF. [Link]

  • NCBI. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • ResearchGate. (2025). Ethyl ester production by homogeneous alkaline transesterification: Influence of the catalyst | Request PDF. [Link]

  • NCBI. (n.d.). Enantioselective Coupling of Indoles and Alkynes via Rh-Hydride Catalysis. [Link]

  • YouTube. (2025). Saponification Reaction of Esters. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • NCBI. (n.d.). Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. [Link]

  • PubMed. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. [Link]

  • ResearchGate. (2024). (PDF) Saponification Process and Soap Chemistry. [Link]

  • SciSpace. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • University of Groningen. (2022). Sustainable multicomponent indole synthesis with broad scope. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into obtaining this key intermediate in high purity through recrystallization. The guidance is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a critical purification technique designed to remove impurities that may have been introduced or formed during the synthesis of the target compound.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2][3] For a compound like this compound, achieving high purity is paramount as it is often a precursor for active pharmaceutical ingredients (APIs), where even trace impurities can affect downstream reactions, biological activity, and patient safety.

Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?

The perfect solvent is one in which the target compound, this compound, exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at cooler, ambient, or sub-ambient temperatures.[2][4][5][6] This differential ensures that the compound dissolves completely when hot, allowing insoluble impurities to be filtered off, and then crystallizes out of the solution upon cooling, leaving soluble impurities behind in the solvent (mother liquor).[3]

Q3: How do I select a suitable starting solvent for this specific indole derivative?

While no universal solvent exists, a logical approach based on the molecule's structure can guide the selection.[7] this compound has several key structural features:

  • An indole core : A moderately polar aromatic system.

  • An ethyl ester group : Contributes polarity and potential for hydrogen bonding.[8]

  • Halogen atoms (Br, F) : Increase molecular weight and can influence crystal packing.

  • An N-H group : A hydrogen bond donor.

Based on the principle of "like dissolves like," solvents with moderate polarity are excellent starting points.[6] Alcohols (like ethanol or isopropanol), esters (like ethyl acetate), and ketones (like acetone) are often effective for indole esters.[8][9] A systematic approach involves small-scale solubility testing with a range of solvents.[10]

An analogous, non-halogenated compound, ethyl 1H-indole-2-carboxylate, has been successfully recrystallized from methanol and mixtures of methylene chloride and petroleum ether, providing a strong empirical basis for solvent choice.[11][12]

Q4: When should I consider using a mixed solvent system?

A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[3][5] This situation often arises if a compound is too soluble in one solvent (even when cold) and practically insoluble in another (even when hot).

The procedure involves dissolving the compound in a minimal amount of the "good" (high-solubility) solvent at an elevated temperature.[3] Then, the "bad" (low-solubility) solvent is added dropwise until the solution becomes persistently cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[1] For this indole derivative, common pairs could include Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Hexane.[8]

Solvent Selection & Properties

The following table summarizes potential solvents for the recrystallization of this compound, ranked by polarity. Small-scale trials are essential to confirm the optimal choice.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility Profile & Rationale
Ethanol 78.324.5Good Candidate. Often effective for indole esters.[9] The ester and N-H groups should interact well. May require addition of water as an anti-solvent.
Isopropanol 82.519.9Good Candidate. Similar to ethanol but slightly less polar. Its higher boiling point can sometimes improve solubility of higher molecular weight compounds.
Ethyl Acetate 77.16.0Good Candidate. The ester functionality aligns with the target molecule ("like dissolves like").[8] Often paired with a non-polar anti-solvent like hexane.
Acetone 56.520.7Possible, with caution. Good dissolving power, but its low boiling point may lead to rapid crashing out of solution rather than slow crystal growth.[4]
Toluene 1112.4Possible, for less polar impurities. The aromatic nature may solubilize the indole core. High boiling point can risk "oiling out".[4] Use with care due to toxicity.
Hexane 691.9Anti-Solvent. Too non-polar to dissolve the compound on its own, but excellent for use as an anti-solvent with ethyl acetate or acetone to induce crystallization.[8]
Water 10080.1Anti-Solvent. The compound is unlikely to be soluble in water due to its large organic structure. Ideal as an anti-solvent when using a miscible organic solvent like ethanol.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for recrystallization using a single solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[10] Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[10][13]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization of the product on the filter paper.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10] Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes redissolving the purified product.[10]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.[2] This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.
  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is supersaturated with impurities, causing a melting point depression.[4][13]

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point. Allow it to cool again, perhaps more slowly.[13][15]

  • Solution 2: If using a mixed solvent system, add more of the "good" solvent to increase overall solubility and prevent premature precipitation.[15]

  • Solution 3: Vigorously stir the solution as the oil begins to form. The small oil droplets may act as nuclei for crystallization.[14]

Problem: No crystals form upon cooling.
  • Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.[10][13]

  • Solution 1: Boil off some of the solvent to increase the concentration of the solute.[1][14] Allow the concentrated solution to cool again.

  • Cause 2: The solution is supersaturated. Crystal nucleation has not begun.

  • Solution 2a (Induce Crystallization): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[10][15]

  • Solution 2b (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[10][15]

Problem: Crystal yield is very low.
  • Cause 1: Too much solvent was used during dissolution or washing.[10]

  • Solution 1: Ensure the minimum amount of boiling solvent is used for dissolution and only a small amount of ice-cold solvent is used for washing.

  • Cause 2: The cooling process was not cold enough or long enough.

  • Solution 2: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Cause 3: The compound has significant solubility in the solvent even at low temperatures.

  • Solution 3: Consider a different solvent or a mixed-solvent system where the cold temperature solubility is lower.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Strategy Start Start: Crude Solid TestSolvent Test solubility in small amount of cold solvent (e.g., Ethanol) Start->TestSolvent IsSolubleCold Soluble in cold solvent? TestSolvent->IsSolubleCold DissolveHot Add minimal hot solvent to dissolve IsSolubleCold->DissolveHot No BadSolvent1 Result: Too soluble. Try less polar solvent. IsSolubleCold->BadSolvent1 Yes IsSolubleHot Soluble when hot? DissolveHot->IsSolubleHot CoolSolution Cool solution slowly IsSolubleHot->CoolSolution Yes BadSolvent2 Result: Insoluble. Try more polar solvent. IsSolubleHot->BadSolvent2 No CrystalsForm Do high-quality crystals form? CoolSolution->CrystalsForm SuccessSingle Success: Use this solvent CrystalsForm->SuccessSingle Yes StartMixed No single solvent works CrystalsForm->StartMixed No (Oils out / No crystals) SelectPair Select miscible pair: 1. 'Good' solvent (dissolves well) 2. 'Bad' solvent (poorly dissolves) StartMixed->SelectPair DissolveGood Dissolve crude solid in minimal hot 'good' solvent SelectPair->DissolveGood AddBad Add 'bad' solvent dropwise until solution is cloudy DissolveGood->AddBad ClearSolution Add 1-2 drops 'good' solvent to make solution clear again AddBad->ClearSolution CoolMixed Cool solution slowly ClearSolution->CoolMixed SuccessMixed Success: Use this solvent pair CoolMixed->SuccessMixed

Caption: Decision workflow for selecting a single or mixed solvent system.

References

Sources

Validation & Comparative

Structural Elucidation of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the development of kinase inhibitors and antiviral agents, the indole scaffold is ubiquitous. However, polysubstituted indoles—specifically those with halogens at the 4- and 7-positions—present unique characterization challenges. Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a high-value intermediate where structural ambiguity can lead to costly downstream failures.

This guide moves beyond basic spectral listing. It compares the Standard Analysis (Method A) against a High-Fidelity Structural Verification (Method B) , proving why the latter is essential for distinguishing the target molecule from its common regioisomeric byproducts (e.g., 6-bromo-4-fluoro isomers) that frequently co-elute during synthesis.

Part 2: Comparative Analysis – Method A vs. Method B

For this specific fluorinated and brominated indole, a standard 1H NMR often fails to resolve the specific regiochemistry due to the "roofing" effects of second-order coupling and the broadening of the NH signal.

The Comparison Matrix
FeatureMethod A: Standard Routine NMR Method B: Advanced Structural Verification
Instrument 300/400 MHz600 MHz + Cryoprobe
Technique Standard 1H Pulse (zg30)1H with 19F-Decoupling (zg30 + garp)
Solvent CDCl₃DMSO-d₆ (Required for NH resolution)
Resolution Ambiguous: H-5 and H-6 appear as overlapping multiplets due to F-coupling.Definitive: F-decoupling collapses multiplets into clear doublets; confirms 4-F position.
Regio-ID Cannot easily distinguish 4-F from 5-F isomers.distinctive ³J and ⁴J coupling constants confirm 4,7-substitution.
Why Method B is Mandatory

In the target molecule, the Fluorine atom at C4 couples to protons at C3, C5, and C6.[1] In a standard spectrum (Method A), H-5 appears as a complex doublet of doublets (dd) or pseudo-triplet due to simultaneous coupling with H-6 (


) and F-4 (

). By applying Method B (19F decoupling) , the F-coupling is removed, simplifying the H-5 signal into a clean doublet (

), instantaneously validating the substitution pattern.

Part 3: Detailed Spectral Data & Assignment

The following data represents the Method B (High-Fidelity) standard. The assignment relies on the distinct splitting patterns created by the 4-Fluoro and 7-Bromo substituents.

Predicted Parameters (DMSO-d₆, 600 MHz)
PositionProtonChemical Shift (δ ppm)MultiplicityCoupling Constants (

in Hz)
Structural Logic
NH H-112.20 - 12.50 br s-Downfield due to EWG (Ester + F + Br).
C3 H-37.45 d

Diagnostic: Long-range coupling to F-4 confirms F is at C4, not C5/C6.
C5 H-56.95 dd

,

Ortho to F (large

) and Ortho to H-6. Shielded by F-resonance.
C6 H-67.55 dd

,

Deshielded by adjacent Br (C7). Meta-coupling to F-4.
Ester -CH₂-4.38 q

Typical ethyl ester quartet.
Ester -CH₃1.35 t

Typical ethyl ester triplet.[2]

Note on Regioisomers: If the Fluorine were at C5, H-3 would appear as a singlet (no


 coupling) or a very weak doublet (

), and the H-4/H-6 coupling pattern would change drastically to two singlets or weak meta-doublets.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the coupling pathways and the decision logic for verifying the 4-F, 7-Br substitution pattern.

Diagram 1: J-Coupling Network & Assignment Logic

CouplingLogic Molecule This compound F4 Fluorine (C4) Molecule->F4 Br7 Bromine (C7) Molecule->Br7 H3 H-3 Signal (Doublet, ~7.45 ppm) F4->H3 4J Coupling (~2.5 Hz) Diagnostic for 4-F H5 H-5 Signal (dd, ~6.95 ppm) F4->H5 3J Coupling (~10.5 Hz) Dominant Splitting H6 H-6 Signal (dd, ~7.55 ppm) F4->H6 4J Coupling (~5.5 Hz) Br7->H6 Deshielding Effect (Shift > 7.5 ppm) H5->H6 3J Ortho Coupling (~8.2 Hz)

Caption: Network of scalar couplings (


) originating from the Fluorine-4 substituent. The 

to H-3 is the "fingerprint" interaction verifying the 4-position.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, follow this protocol. This workflow includes a "Validation Step" often omitted in standard guides.

Sample Preparation
  • Mass: Weigh 5–8 mg of the solid product.

  • Solvent: Use 0.6 mL DMSO-d₆ (99.9% D).

    • Why? CDCl₃ often causes the Indole NH to broaden into the baseline due to exchange. DMSO stabilizes the NH via hydrogen bonding, making it a sharp, integrateable singlet/broad singlet.[1]

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (Bruker TopSpin Nomenclature)
  • Temperature: 298 K (25°C).

  • Pulse Program: zg30 (Standard) or zgflqn (19F decoupled).

  • Scans (NS): 64 (Minimum).[3] The quaternary carbons coupled to F require high S/N if running 13C later.

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width (SW): 14 ppm (-1 to 13 ppm).

Processing & Validation Workflow
  • Phasing: Apply manual phasing. The large Fluorine couplings can cause phase distortion at the base of aromatic multiplets.

  • Integration: Calibrate the Ethyl Quartet (2H) to 2.00.

  • Self-Check (The "Trust" Step):

    • Check the NH region (11-13 ppm) . If missing, the sample may be wet (exchange with H₂O) or the solvent is too acidic.

    • Calculate the Total Aromatic Integral . It must equal exactly 3.0H (H3 + H5 + H6). If >3.0H, you likely have the non-brominated starting material or a regioisomer impurity.[1]

Part 6: Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
H-3 appears as a singlet Unresolved

coupling.
Reprocess with Gaussian multiplication (LB = -0.3, GB = 0.1) or run at 600 MHz.
Extra peaks near 7.1 ppm Regioisomer (6-bromo-5-fluoro).Perform a 1D-NOESY irradiating the NH. If NH enhances two aromatic protons (H3 and H7), the Br is NOT at position 7.
Broad H-5/H-6 signals Restricted rotation or aggregation.Heat sample to 313 K (40°C) to sharpen lines.

References

  • Indole Synthesis & NMR Data: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2012, 17, 10329.[1] Link[1]

  • Fluorine Coupling Principles: Measurement of Long Range 1H-19F Scalar Coupling Constants. PMC Biophys. 2008. Link

  • General Indole Data: Ethyl 7-bromo-1H-indole-2-carboxylate Product Data. Sigma-Aldrich.[4] Link[1]

  • Coupling Constant Reference: H-F Coupling Constants in Aromatic Systems. University of Manchester NMR Guide. Link

Sources

A Comparative Guide to HPLC and GC-MS for Purity Determination of Ethyl 7-Bromo-4-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the selection of an appropriate analytical method for purity assessment is a critical decision that impacts timelines, regulatory submissions, and ultimately, patient outcomes. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents.

This document is structured to provide not just a procedural outline but a logical framework for methodological choices, grounded in the principles of analytical chemistry and regulatory expectations. We will delve into the development and validation of a robust HPLC method, adhering to the stringent guidelines of the International Council for Harmonisation (ICH), and compare its performance characteristics with a thoughtfully designed GC-MS method.

The Analytical Challenge: this compound

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. The purity of this intermediate is paramount, as any impurities can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity. The analytical goal is to develop and validate a method that is not only accurate and precise but also specific for the parent compound in the presence of potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it an ideal first choice for our target molecule.[1] Its versatility, reproducibility, and high resolving power are well-suited for the quality control environment in the pharmaceutical industry.[2][3]

Rationale for HPLC Method Development

The development of a robust HPLC method is a systematic process. For this compound, a reversed-phase approach is most appropriate given its relatively non-polar nature. A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds, although our target analyte is neutral. The detection wavelength of 280 nm is chosen based on the characteristic UV absorbance of the indole-2-carboxylate chromophore, which exhibits strong absorbance in this region.[4][5]

Detailed HPLC Method Validation Protocol

The validation of the analytical procedure is conducted in accordance with the ICH Q2(R1) guideline to ensure that the method is fit for its intended purpose.[6][7] The following parameters are assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Params Select Column, Mobile Phase, Detector MD_Start->MD_Params MD_Opt Optimize Chromatographic Conditions MD_Params->MD_Opt MD_End Finalized HPLC Method MD_Opt->MD_End Val_Protocol Prepare Validation Protocol MD_End->Val_Protocol Transfer to Validation Val_Specificity Specificity (Forced Degradation) Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Protocol->Val_Linearity Val_Accuracy Accuracy (Spiking) Val_Protocol->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Protocol->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Protocol->Val_LOD_LOQ Val_Robustness Robustness (Varying Parameters) Val_Protocol->Val_Robustness Val_Report Validation Report Val_Specificity->Val_Report Val_Linearity->Val_Report Val_Accuracy->Val_Report Val_Precision->Val_Report Val_LOD_LOQ->Val_Report Val_Robustness->Val_Report

Caption: Workflow for the development and validation of the HPLC method.

Table 1: HPLC Method Parameters and Validation Summary

ParameterMethod Condition / Validation Result
Chromatographic System Agilent 1260 Infinity II HPLC with DAD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Specificity No interference from placebo or degradation products at the analyte's retention time.
Linearity (r²) > 0.999 over a range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness No significant impact on results with minor changes in flow rate, mobile phase composition, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and thermally stable compounds. It offers exceptional sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.[1]

Rationale for GC-MS Method Development

For this compound, GC-MS can serve as a valuable orthogonal technique to HPLC. The decision to use GC-MS is predicated on the assumption that the analyte possesses sufficient volatility and thermal stability to be analyzed without degradation in the heated injector and column. A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a suitable choice for separating a broad range of semi-volatile organic compounds. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification and library matching.

Proposed GC-MS Method for Comparison

Table 2: Proposed GC-MS Method Parameters

ParameterMethod Condition
Chromatographic System Agilent 7890B GC with 5977A MSD
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Temperature Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on a variety of factors, including the specific analytical requirements, sample throughput needs, and the nature of potential impurities.

Logical Flow of Method Comparison

Method Comparison Logic cluster_0 Analytical Requirement cluster_1 Method Selection cluster_2 Performance Evaluation cluster_3 Decision Criteria Req Purity of Ethyl 7-bromo-4-fluoro- 1H-indole-2-carboxylate HPLC HPLC Method Req->HPLC GCMS GC-MS Method Req->GCMS Eval_HPLC Validated Performance: Specificity, Accuracy, Precision, etc. HPLC->Eval_HPLC Eval_GCMS Expected Performance: High Sensitivity, Structural Info GCMS->Eval_GCMS Decision Select Optimal Method Based on: - Analyte Properties - Impurity Profile - Throughput - Orthogonality Eval_HPLC->Decision Eval_GCMS->Decision

Caption: Decision-making process for selecting the optimal analytical method.

Table 3: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Applicability Broad applicability for non-volatile and thermally labile compounds. Ideal for the target analyte.Suitable for volatile and thermally stable compounds. Potential for thermal degradation of the analyte.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum, providing structural information.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile or polar impurities.[7]
Analysis Time Typically 10-30 minutes per sample.Can be faster, but method development may be more complex.
Solvent Consumption Relatively high consumption of organic solvents.Minimal solvent use, primarily for sample preparation.
Instrumentation Cost Moderate to high.High.
Regulatory Acceptance Widely accepted and preferred for routine QC of APIs and intermediates.Accepted, often used for impurity identification and characterization.

Conclusion and Recommendation

For the routine purity determination of this compound, the validated reversed-phase HPLC method stands out as the superior choice. Its robustness, ease of use, and high degree of precision and accuracy make it ideally suited for a quality control environment. The method has been rigorously validated according to ICH guidelines, ensuring its reliability and regulatory acceptance.

GC-MS, while offering unparalleled sensitivity and structural elucidation capabilities, presents a higher risk of thermal degradation for this particular molecule. However, it serves as an excellent orthogonal technique for impurity identification and characterization. In a comprehensive analytical strategy, HPLC would be employed for routine purity testing and release, while GC-MS would be an invaluable tool for investigating any unknown peaks that may appear during stability studies or process development.

Ultimately, a multi-faceted approach, leveraging the strengths of both techniques, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Scientiarum Polonorum, Hortorum Cultus, 15(3), 133-143. [Link]

  • Gutarovska, B., Ivanovska, A., & Stefov, V. (2018). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules, 23(10), 2469. [Link]

  • He, X., Li, J., Zhao, W., Wang, Z., & Liu, H. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 957-962. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, X. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Andonovski, B. S., & Stojkovic, G. M. (n.d.). UV absorption spectra of indolyl-2-carboxylic acid. ResearchGate. [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?[Link]

  • Andonovski, B., Stojkovic, G., & Pejov, L. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Tesso, T., Singh, M., & van Rensburg, E. J. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 109-114. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Journal of Pharmaceutical Research and Reports. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1262-1274. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

Sources

A Comparative Crystallographic Guide to Substituted Indole-2-Carboxylates: Unraveling the Structural Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its inherent bioactivity, coupled with the vast potential for functionalization, allows for the fine-tuning of pharmacological properties. Among the myriad of indole derivatives, ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate stands out as a compound of significant interest, yet its detailed solid-state architecture has remained elusive in publicly accessible databases. This guide aims to bridge this knowledge gap by providing a comparative analysis of its expected crystallographic features against structurally related and well-characterized indole-2-carboxylates. By understanding the influence of substituent patterns on molecular conformation and crystal packing, researchers can gain invaluable insights for the rational design of next-generation indole-based pharmaceuticals.

The Unsubstituted Archetype: Ethyl 1H-indole-2-carboxylate

To appreciate the structural nuances introduced by halogen substituents, we first turn our attention to the parent compound, ethyl 1H-indole-2-carboxylate. Its crystal structure provides a fundamental baseline for understanding the intermolecular interactions that govern the packing of this class of molecules.

The crystallization of ethyl 1H-indole-2-carboxylate is typically achieved through slow evaporation from a suitable solvent such as methanol.[1] The resulting crystals reveal a monoclinic system, characterized by specific unit cell dimensions and space group symmetry.

Crystal Data for Ethyl 1H-indole-2-carboxylate
ParameterValue[1]
FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622
b (Å)18.891
c (Å)9.6524
β (°)104.454
Volume (ų)981.5
Z4

The dominant intermolecular interaction in the crystal lattice of ethyl 1H-indole-2-carboxylate is hydrogen bonding. Specifically, the indole N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule. This interaction leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acid and ester derivatives. These dimers then pack in a herringbone fashion, creating a stable, three-dimensional lattice.[1]

The Influence of Halogenation: A Comparative Look at Methyl 5-bromo-1H-indole-2-carboxylate

The introduction of a halogen atom onto the indole ring dramatically alters the electronic and steric properties of the molecule, which in turn influences its crystal packing. While the crystal structure for our target molecule with both bromo and fluoro substituents is not available, we can glean significant insights from the known structure of methyl 5-bromo-1H-indole-2-carboxylate.

Crystal Data for Methyl 5-bromo-1H-indole-2-carboxylate
ParameterValue
FormulaC₁₀H₈BrNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.911
b (Å)3.907
c (Å)18.923
β (°)105.460
Volume (ų)920.0
Z4

The presence of the bromine atom at the 5-position introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This can lead to short contacts with nucleophilic atoms, such as oxygen or nitrogen, in adjacent molecules. In the crystal structure of methyl 5-bromo-1H-indole-2-carboxylate, while hydrogen bonding between the N-H and carbonyl groups remains a key packing feature, the bromine atom likely participates in weaker Br···O or Br···π interactions, further stabilizing the crystal lattice. The overall packing arrangement is influenced by the interplay of these hydrogen and halogen bonds.

Predicting the Crystal Structure of this compound: An Educated Extrapolation

Based on the foundational understanding of the unsubstituted and bromo-substituted indole-2-carboxylates, we can now project the likely structural characteristics of this compound.

The presence of both a bromine and a fluorine atom will introduce a more complex interplay of intermolecular forces. Fluorine, being highly electronegative, is a poor halogen bond donor but can participate in C-H···F hydrogen bonds. The bromine atom at the 7-position is sterically accessible and would be a prime candidate for forming halogen bonds.

We can anticipate that the crystal packing of this compound will be dictated by a combination of:

  • N-H···O Hydrogen Bonding: This strong interaction will likely remain a primary motif, leading to dimer formation.

  • Br···O or Br···N Halogen Bonding: The bromine atom will likely engage in halogen bonding with the carbonyl oxygen or the indole nitrogen of a neighboring molecule.

  • C-H···F Hydrogen Bonding: The fluorine atom may participate in weaker hydrogen bonds with aromatic or aliphatic C-H groups.

  • π-π Stacking: The electron-rich indole rings may stack upon one another, contributing to the overall stability of the crystal lattice.

The specific interplay of these forces will determine the final crystal system, space group, and unit cell parameters. The combination of a strong hydrogen-bond directing group and multiple halogen atoms suggests a high likelihood of forming a well-ordered and stable crystalline material.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is paramount for structural elucidation. The following protocols provide a generalized approach for the synthesis and crystallization of substituted ethyl indole-2-carboxylates, based on established methodologies.[2]

Synthesis of Substituted Ethyl Indole-2-carboxylates

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[2]

Synthesis_Workflow A Substituted Phenylhydrazine C Condensation A->C B Ethyl Pyruvate B->C D Fischer Indole Synthesis (Acid Catalyst, Heat) C->D Hydrazone Intermediate E Substituted Ethyl Indole-2-carboxylate D->E

Figure 1: General workflow for the synthesis of substituted ethyl indole-2-carboxylates via the Fischer indole synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation: To a solution of the appropriately substituted phenylhydrazine hydrochloride in ethanol, add ethyl pyruvate. The reaction mixture is typically stirred at room temperature to facilitate the condensation reaction, forming the corresponding ethyl pyruvate phenylhydrazone.

  • Fischer Indole Synthesis: The formed hydrazone is then subjected to cyclization under acidic conditions. A common catalyst is polyphosphoric acid or a mixture of sulfuric acid and acetic acid. The reaction is heated to promote the intramolecular cyclization and subsequent aromatization to the indole core.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure substituted ethyl indole-2-carboxylate.

Crystallization of Substituted Ethyl Indole-2-carboxylates

Obtaining single crystals of sufficient quality for X-ray diffraction often requires careful optimization of crystallization conditions.

Crystallization_Workflow A Purified Compound B Solvent Selection (e.g., Ethanol, Methanol, Acetone) A->B C Dissolution (Saturated Solution at Elevated Temperature) B->C D Slow Cooling / Evaporation C->D E Crystal Formation D->E F Isolation and Drying E->F

Figure 2: A generalized workflow for the single-crystal growth of substituted ethyl indole-2-carboxylates.

Step-by-Step Methodology:

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature.

  • Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Cooling or Evaporation: The hot, saturated solution is allowed to cool slowly to room temperature. Alternatively, the solution can be left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Both methods aim to decrease the solubility of the compound gradually, promoting the formation of well-ordered crystals rather than amorphous precipitate.

  • Vapor Diffusion: A more controlled method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, often yielding high-quality crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent before being dried.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of related structures provides a robust framework for predicting its solid-state behavior. The interplay of strong N-H···O hydrogen bonds, complemented by halogen bonding and other weaker interactions, will undoubtedly lead to a unique and intricate crystal packing. The synthetic and crystallographic protocols outlined in this guide offer a practical roadmap for researchers to not only elucidate the structure of this specific target but also to explore the broader structural landscape of functionalized indole-2-carboxylates, thereby accelerating the discovery of novel therapeutic agents.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards for Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and qualify reference standards for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate. Rather than a simple product-to-product comparison, this document outlines a robust, scientifically-grounded methodology for in-house evaluation, ensuring the integrity of your analytical data.

The Critical Role of a Reference Standard

This compound is a key building block in the synthesis of various pharmacologically active compounds. As with any analytical chemistry endeavor in a regulated or quality-conscious environment, the accuracy of quantitative and qualitative analyses is fundamentally tethered to the quality of the reference standard. A well-characterized reference standard is not merely a "high-purity" material; it is a benchmark against which all measurements are made, ensuring consistency, accuracy, and reproducibility in your results. The use of a poorly characterized standard can lead to significant errors in potency determination, impurity profiling, and ultimately, compromise the validity of your research or regulatory submission.

Commercially Available Reference Standards: A Starting Point

Several vendors offer this compound as a reference standard. The table below summarizes the offerings from prominent suppliers. It is crucial to note that the information provided is based on publicly available data and should be verified with the supplier.

Supplier Product Number Stated Purity Format Notes
LGC Standards TRC-B692815-10MG98%SolidPart of the TRC brand, known for a wide range of research chemicals.
Cayman Chemical 39088≥98%SolidProvides a Certificate of Analysis with purchase, often including spectral data.
Santa Cruz Biotechnology sc-217823Not specifiedSolidImportant to request a lot-specific Certificate of Analysis for purity information.
Toronto Research Chemicals B692815>98%SolidA well-regarded supplier of complex organic molecules for research.

Disclaimer: This table is not an exhaustive list and is intended for illustrative purposes. Availability and specifications are subject to change. Always obtain the most current information and lot-specific Certificate of Analysis from the supplier.

A Framework for In-House Qualification and Comparison

The absence of a universally accepted, primary reference standard for this compound necessitates a rigorous in-house qualification process. This is not merely a "good practice" but a scientific imperative. The following workflow, grounded in principles outlined by regulatory bodies like the FDA, provides a robust framework for this process.

G cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Head-to-Head Experimental Evaluation cluster_2 Phase 3: Data Analysis & Standard Selection A Procure Candidate Standards (e.g., Supplier A, B, C) B Review Supplier Documentation (Certificate of Analysis) A->B Examine stated purity, analytical methods used C Identity Confirmation (NMR, MS) B->C Initiate lab work D Purity & Impurity Profiling (HPLC-UV/MS, GC-MS) C->D E Thermal Analysis (DSC, TGA) D->E F Water Content (Karl Fischer) E->F G Compare Purity Profiles (Number & level of impurities) F->G Compile all data H Assess Assay Values (Correct for water & solvent) G->H I Select Primary In-House Standard H->I J Qualify Secondary Standards against the primary I->J

Caption: Workflow for In-House Qualification of Reference Standards.

Experimental Protocols for Comprehensive Characterization

The following protocols are designed to provide a detailed, multi-faceted characterization of any candidate reference standard for this compound.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Together, they provide an unambiguous confirmation of the compound's identity.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the indole N-H, and the ethyl ester group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values should be consistent with the structure of this compound.

    • ¹³C NMR: Expect to see the correct number of signals corresponding to the unique carbon atoms in the molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass of this compound (C₁₁H₉BrFNO₂). The measured mass should be within a 5 ppm tolerance.

Rationale: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for assessing the purity of small molecules. It separates the main compound from any potential impurities, allowing for their detection and quantification.

G A Prepare Mobile Phase & Samples (Standards A, B, C at 1 mg/mL) B HPLC System Equilibration (Column: C18, 4.6x150mm, 5µm) A->B C Inject Samples (e.g., 10 µL) B->C D Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) C->D E UV Detection (e.g., 220 nm & 280 nm) D->E F Data Acquisition & Processing E->F G Peak Integration & Area % Calculation F->G H Compare Chromatograms (Purity, number of impurities) G->H

Caption: HPLC-UV Workflow for Purity Assessment.

Protocol: HPLC-UV Purity Method

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm and 280 nm

  • Sample Preparation: Accurately prepare solutions of each candidate reference standard at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Analysis: Inject equal volumes of each solution and record the chromatograms.

  • Data Interpretation:

    • Calculate the purity of each standard using the area percent method.

    • Carefully examine the chromatograms for the presence of any impurity peaks. A superior reference standard will have a higher main peak area percentage and fewer, smaller impurity peaks.

Interpreting the Data: A Comparative Approach

After executing the experimental protocols, the data should be compiled into a comprehensive comparison table. This allows for an objective, data-driven decision on which standard to designate as your in-house primary standard.

Parameter Supplier A Standard Supplier B Standard Supplier C Standard Acceptance Criteria
Identity (¹H NMR) Conforms to structureConforms to structureDoes not conformMust conform to expected structure
Identity (HRMS) Δmass = 1.2 ppmΔmass = 0.8 ppmN/AΔmass < 5 ppm
Purity (HPLC Area %) 99.8%98.5%N/A≥ 99.5% (example)
Number of Impurities >0.1% 13N/A≤ 1
Largest Impurity 0.15%0.8%N/A< 0.2% (example)
Water Content (KF) 0.1%0.5%N/A< 0.5%

In this hypothetical example, the standard from Supplier A would be selected as the in-house primary reference standard due to its higher purity and more favorable impurity profile. The standards from other suppliers could then be qualified as secondary, or working, standards against this primary standard.

Conclusion: Establishing a Foundation of Analytical Trust

The selection of a reference standard for this compound should not be a passive acceptance of a supplier's label claim. Instead, it must be an active, evidence-based process of in-house qualification. By implementing a systematic approach that includes identity confirmation, rigorous purity assessment, and a head-to-head comparison of candidate materials, you establish a foundation of trust in your analytical data. The standard with the highest purity and the most well-defined impurity profile should be designated as your in-house primary standard, against which all subsequent analytical work is benchmarked. This diligence is the cornerstone of sound science and regulatory compliance.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Medicines Agency (EMA). ICH topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Melting Point Comparison of Ethyl Indole-2-Carboxylate Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the melting points (MP) of ethyl indole-2-carboxylate and its halogenated derivatives. These scaffolds are critical intermediates in the synthesis of bioactive alkaloids, including antiviral and anticancer agents.

Key Finding: Substitution position exerts a more significant influence on solid-state thermal stability than halogen atomic radius. While 5- and 6-substituted derivatives generally exhibit elevated melting points (140–180 °C) due to enhanced


-stacking and lattice energy, 7-position substitution dramatically lowers the melting point (<110 °C), likely by disrupting the critical intermolecular N-H···O=C hydrogen bonding network.

Comparative Data Analysis

The following data aggregates experimental melting points from validated synthesis protocols and certificate of analysis (CoA) databases.

Table 1: Melting Point Landscape of Halogenated Derivatives
Substitution PositionFluoro (-F) Chloro (-Cl) Bromo (-Br) Trend Insight
Unsubstituted 122 – 125 °C Baseline Reference
4-Position 121 °C168 – 170 °CN/ACl significantly stabilizes lattice vs F.
5-Position 146 – 150 °C166 – 168 °C163 – 167 °CHigh stability; halogen size (Cl vs Br) has minimal impact.
6-Position 143 °C168 – 173 °C178 – 180 °CHighest thermal stability observed in 6-Br.
7-Position N/A105 °C N/ADestabilizing Effect: 7-Cl MP is lower than unsubstituted.

Note: "N/A" indicates insufficient peer-reviewed experimental data for a definitive range.

Mechanistic Interpretation

The "7-Position Anomaly"

The most striking data point is the melting point of Ethyl 7-chloroindole-2-carboxylate (105 °C) , which is ~20 °C lower than the unsubstituted parent and ~65 °C lower than its 4-, 5-, and 6-isomers.

  • Mechanism: Indole-2-carboxylates typically crystallize in a "herringbone" pattern driven by intermolecular hydrogen bonds between the Indole-NH and the Carbonyl-O of a neighboring molecule.

  • Steric Interference: A halogen at the 7-position is peri-planar to the N-H bond. The steric bulk of a Chlorine atom (Van der Waals radius ~1.75 Å) creates repulsion, distorting the N-H bond angle or blocking the approach of the acceptor carbonyl oxygen. This weakens the lattice energy, resulting in a lower melting point.

Halogen Bonding & Lattice Energy

For 5- and 6-substituted derivatives, the melting point increases relative to the parent compound (H < F < Cl ≈ Br).

  • Polarizability: Heavier halogens (Cl, Br) increase the molecule's polarizability, enhancing London dispersion forces.

  • Dipole Alignment: Substituents at the 5/6 positions align with the long axis of the indole ring, facilitating efficient

    
    -
    
    
    
    stacking without steric disruption of the core hydrogen bonding motif.

Experimental Protocols

Synthesis Workflow (Fischer Indole)

The most robust method for generating these derivatives is the Fischer Indole Synthesis. The choice of acid catalyst (Polyphosphoric acid vs. H₂SO₄) often depends on the halogen's sensitivity.

G Start Start: Halogenated Phenylhydrazine Inter Intermediate: Phenylhydrazone Start->Inter + Ethanol/Acid Cat. Reagent Reagent: Ethyl Pyruvate Reagent->Inter Cyclization Cyclization: Polyphosphoric Acid (PPA) 100-110°C, 2-4 hrs Inter->Cyclization - H₂O, - NH₃ Workup Workup: Ice Water Quench Filtration Cyclization->Workup Product Product: Ethyl Haloindole-2-carboxylate Workup->Product Recrystallization (EtOH)

Figure 1: Standard Fischer Indole Synthesis pathway for ethyl indole-2-carboxylate derivatives.

Melting Point Determination Protocol (Capillary Method)

To ensure reproducibility and match the literature values cited above, follow this specific protocol:

  • Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent occlusion can depress MP by 2-5 °C).

  • Loading: Pack 2-3 mm of substance into a clean, thin-walled capillary tube. Tap firmly to eliminate air pockets.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min until 20 °C below expected MP.

    • Critical Ramp: 1 °C/min for the final approach.

  • Observation: Record the temperature at the first drop of liquid (Onset) and the complete disappearance of solid (Clear Point). The ranges in Table 1 represent this interval.

Decision Guide for Identification

Use this logic flow to tentatively identify an unknown isomer based on thermal data.

DecisionTree Start Unknown Ethyl Haloindole-2-carboxylate CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 130 °C CheckMP->LowMP MidMP MP 140 - 155 °C CheckMP->MidMP HighMP MP > 160 °C CheckMP->HighMP Is7Cl Suspect: 7-Chloro (105°C) or 4-Fluoro (121°C) LowMP->Is7Cl IsFluoro Suspect: 5-Fluoro or 6-Fluoro MidMP->IsFluoro IsHeavy Suspect: 4/5/6-Chloro or Bromo HighMP->IsHeavy

Figure 2: Rapid identification logic based on thermal properties.

References

  • Ethyl 5-bromoindole-2-carboxylate Properties. Thermo Scientific Chemicals. Retrieved from

  • Ethyl 6-chloroindole-2-carboxylate Specifications. Sigma-Aldrich. Retrieved from

  • Synthesis and Characterization of Indole Derivatives. Organic Syntheses, Coll. Vol. 5, p. 650. Retrieved from

  • Ethyl 7-chloroindole-2-carboxylate Data. LookChem/ChemicalBook. Retrieved from

  • Ethyl 6-fluoroindole-2-carboxylate Synthesis. Echemi. Retrieved from

  • Ethyl 4-fluoroindole-2-carboxylate Data. Keying Chem. Retrieved from

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and ethical research practice. This guide provides a comprehensive framework for the safe disposal of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from the known hazards of structurally similar molecules and authoritative guidelines for the management of halogenated organic waste. The principles outlined here are designed to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

This compound is a halogenated heterocyclic compound. While specific toxicity data is not available, its structure suggests several potential hazards that must be managed.

  • Halogenated Organic Compound: The presence of bromine and fluorine atoms classifies this substance as a halogenated organic compound. These compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. It is crucial to segregate halogenated waste from non-halogenated waste streams.

  • Indole Moiety: Indole derivatives are common in biologically active molecules and pharmaceuticals. While the indole core itself is of moderate toxicity, substituted indoles can exhibit a wide range of biological effects. Therefore, it is prudent to handle this compound as a potentially bioactive substance.

  • Physical Form: Assuming the compound is a solid powder, there is a risk of inhalation. Appropriate personal protective equipment (PPE) is essential to prevent respiratory exposure.

Recommended Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following minimum PPE is recommended:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or splash goggles.Protects eyes from splashes and airborne powder.
Hand Protection Nitrile gloves (ensure compatibility with any solvents used).Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities.Prevents inhalation of the powder, especially in poorly ventilated areas.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the most critical step in ensuring compliant disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step 1: Designate a Waste Container
  • Select a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, that is compatible with the waste.

  • The container must have a secure, leak-proof screw cap.

  • Ensure the container is clearly labeled as "Halogenated Organic Waste."

Step 2: Labeling the Waste Container
  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the full chemical name: "this compound."

  • List all solvents or other chemicals that may be present in the waste container.

  • Indicate the approximate percentages of each component.

  • Keep the container closed at all times, except when adding waste.

Step 3: Collecting the Waste
  • Solid Waste:

    • Carefully transfer any residual solid compound into the designated halogenated waste container using a spatula or scoop.

    • Contaminated consumables such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste (from solutions):

    • If the compound is in a solution, the entire solution should be disposed of in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix halogenated and non-halogenated solvent waste. For example, a solution of this compound in dichloromethane (a halogenated solvent) should be collected separately from a solution in ethyl acetate (a non-halogenated solvent).

Decontamination Procedures

Effective decontamination of laboratory equipment and surfaces is essential to prevent cross-contamination and accidental exposure.

Glassware Decontamination
  • Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining residue.

  • Pour the rinse solvent (rinsate) into the designated "Halogenated Organic Liquid Waste" container.

  • Repeat the rinsing process two more times. This "triple rinse" method is a standard practice for ensuring thorough decontamination.

  • After the final rinse, the glassware can be washed using standard laboratory procedures.

Work Surface Decontamination
  • Wipe the contaminated surface with a paper towel soaked in a suitable solvent.

  • Place the used paper towel into the solid "Halogenated Organic Waste" container.

  • Perform a final wipe-down with a detergent solution.

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne.

    • For a liquid spill, use a chemical spill kit or an absorbent material like vermiculite or sand to absorb the liquid.

  • Clean-Up:

    • Carefully scoop the absorbed material or the covered powder into a sealable bag or container.

    • Wipe the spill area with a solvent-soaked cloth, working from the outside in.

    • Place all contaminated materials, including gloves and cleaning cloths, into the designated "Halogenated Organic Waste" container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) is_solid->liquid_waste Liquid solid_container Collect in labeled 'Halogenated Organic Solid Waste' container solid_waste->solid_container disposal Arrange for pickup by Institutional EHS solid_container->disposal liquid_container Collect in labeled 'Halogenated Organic Liquid Waste' container liquid_waste->liquid_container liquid_container->disposal

Caption: Decision workflow for segregating and disposing of halogenated waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Training Module: Introduction to Hazardous Waste Identification.[Link]

  • American Chemical Society (ACS). Waste Management for Laboratories.[Link]

  • University of California, Los Angeles (UCLA) Environmental Health & Safety. Hazardous Waste Management.[Link]

Personal protective equipment for handling ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Summary: The "Silent" Hazard Profile

Compound: Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate Physical State: Solid (Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) with High Potency Potential.

The Scientist’s Perspective (Why this matters): While standard Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319/H335) classifications for research intermediates, the structural motifs in this compound demand elevated caution.

  • Halogenation (Bromo/Fluoro): The 4-fluoro and 7-bromo substitutions typically increase lipophilicity and metabolic stability. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cross cell membranes.

  • Indole Scaffold: Indoles are "privileged structures" in medicinal chemistry, often designed to bind to biological targets (GPCRs, kinases) with high affinity. You must treat this not just as a chemical irritant, but as a pharmacologically active agent (PAA) with unknown biological effects.

  • Ester Moiety: The ethyl ester can hydrolyze in vivo to the corresponding carboxylic acid, potentially altering its toxicity profile post-absorption.

Operational Directive: Treat as Acute Toxic (Category 3) until specific toxicological data proves otherwise.

The Barrier Strategy: PPE Selection Protocol

Effective protection relies on a "Defense in Depth" strategy. PPE is your last line of defense, not your first.

A. Hand Protection (Glove Selection)

Scientific Rationale: Nitrile rubber provides excellent physical barrier properties against solids but degrades rapidly against certain organic solvents often used to dissolve this indole.

Operational StateRecommended Glove SystemRationale & Breakthrough Dynamics
Solid Handling (Weighing/Transfer)Double Nitrile (Min 5 mil outer / 4 mil inner)Protection: Excellent against dry particulates.Mechanism: Colored inner glove acts as a breach indicator. Prevents dermal absorption via follicular transport.
Solution: DMSO/Methanol Standard Nitrile (Double gloved)Protection: Good chemical resistance.Breakthrough: >480 mins for DMSO.
Solution: DCM/Chloroform Laminate (Silver Shield/North) or PVA CRITICAL: Nitrile degrades in <2 mins in DCM (Dichloromethane).Mechanism: Halogenated solvents swell the nitrile polymer matrix, allowing rapid permeation of the dissolved indole.
B. Respiratory & Ocular Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges if solvents are present. Note: N95 masks offer zero protection against solvent vapors.

  • Ocular:

    • Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.

Operational Workflow & Engineering Controls

Workflow Visualization: The Hierarchy of Exposure Control

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubilization Start Start: Solid Handling Weighing Weighing Station (Static Control Required) Start->Weighing Static Use Anti-Static Gun (Prevent Powder Dispersal) Weighing->Static SolventCheck Select Solvent Weighing->SolventCheck DCM Halogenated (DCM/CHCl3) SolventCheck->DCM DMSO Polar Aprotic (DMSO/DMF) SolventCheck->DMSO GloveChange STOP: Change to Laminate Gloves DCM->GloveChange StandardPPE Continue with Double Nitrile DMSO->StandardPPE Reaction Reaction / Application GloveChange->Reaction Proceed StandardPPE->Reaction Proceed

Caption: Decision logic for PPE adaptation based on solvent compatibility. Note the critical stop-point when using halogenated solvents.

Step-by-Step Handling Protocol

1. Static Control (The Invisible Risk): Dry indole powders are prone to static charging. This causes "fly-away" powder that settles on benchtops and wrists.

  • Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Engineering: Weigh inside a balance enclosure or a fume hood with a draft shield.

2. Solubilization (The Permeation Risk):

  • Context: You are likely dissolving this in an organic solvent for a reaction.

  • Protocol: If using Dichloromethane (DCM), do not trust nitrile gloves . If a splash occurs, the DCM will carry the indole through the glove and into your skin in seconds.

  • Corrective Action: Wear a Silver Shield (laminate) liner glove under a nitrile outer glove for dexterity.

3. Decontamination:

  • Wipe down all surfaces with a surfactant (soapy water) before using an organic solvent (ethanol/acetone).

  • Reasoning: Organic solvents can dissolve residual powder and spread it as a thin film across the benchtop, making it invisible but contact-active.

Emergency Response & Disposal

Disposal Decision Tree

Waste Waste Waste Generation State Physical State? Waste->State Solid Solid (Contaminated Weigh Boats/Gloves) State->Solid Liquid Liquid (Reaction Mixture) State->Liquid SolidBin Hazardous Solid Waste (Label: Toxic/Irritant) Solid->SolidBin HalogenCheck Contains Halogens? (DCM, Chloroform, or the Compound itself) Liquid->HalogenCheck HaloWaste Halogenated Solvent Waste (Segregated Stream) HalogenCheck->HaloWaste Yes (High Priority) NonHaloWaste Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No

Caption: Waste segregation logic. Due to the Bromine and Fluorine atoms, high concentrations of this compound technically classify as halogenated waste, even in non-halogenated solvents.

Spill Management (Powder):

  • Evacuate immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.

  • Contain: Cover with a damp paper towel (water or mineral oil) to prevent dust dispersal. Do not dry sweep.

  • Clean: Scoop up damp material. Wash surface with soap/water, then ethanol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[2][3] (Data used to substantiate DCM permeation warnings). [Link]

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

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